molecular formula C12H11BrO3 B1504529 Ethyl 2-(5-bromobenzofuran-2-YL)acetate CAS No. 408506-61-6

Ethyl 2-(5-bromobenzofuran-2-YL)acetate

Cat. No.: B1504529
CAS No.: 408506-61-6
M. Wt: 283.12 g/mol
InChI Key: DNRZNVWYIMRQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-bromobenzofuran-2-YL)acetate is a useful research compound. Its molecular formula is C12H11BrO3 and its molecular weight is 283.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(5-bromo-1-benzofuran-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO3/c1-2-15-12(14)7-10-6-8-5-9(13)3-4-11(8)16-10/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRZNVWYIMRQGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697877
Record name Ethyl (5-bromo-1-benzofuran-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408506-61-6
Record name Ethyl (5-bromo-1-benzofuran-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is Ethyl 2-(5-bromobenzofuran-2-YL)acetate?

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 2-(5-bromobenzofuran-2-yl)acetate: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzofuran scaffold is a privileged structure known to impart a wide range of biological activities.[1] This document details the synthesis, physicochemical properties, spectroscopic analysis, and potential pharmacological applications of this specific derivative. Methodologies for the preparation of the key intermediate, (5-bromobenzofuran-2-yl)acetic acid, and its subsequent esterification are presented with detailed protocols. Furthermore, this guide offers insights into the compound's potential as a building block for novel therapeutic agents, drawing from the established bioactivity of related benzofuran derivatives.[2][3]

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a prominent class of heterocyclic compounds widely found in nature and are integral to the structure of many biologically active molecules.[4] The fusion of a benzene ring with a furan ring creates a unique pharmacophore that has been successfully exploited in the development of drugs with diverse therapeutic applications, including antiarrhythmic, anticancer, anti-inflammatory, and antimicrobial agents.[3][4] The substitution pattern on the benzofuran ring system plays a crucial role in modulating the pharmacological profile of these compounds.

This compound belongs to the family of benzofuran-2-acetic acid esters. The presence of a bromine atom at the 5-position can enhance lipophilicity and may serve as a handle for further synthetic modifications through cross-coupling reactions. The ethyl acetate moiety at the 2-position is a common feature in molecules designed to interact with biological targets, and it can also be readily hydrolyzed to the corresponding carboxylic acid, providing a point for further derivatization.

This guide serves as a technical resource for researchers and professionals in the field of drug discovery, providing a detailed examination of this compound as a valuable synthetic intermediate.

Synthesis and Mechanism

The synthesis of this compound is most logically achieved through a two-step process: first, the synthesis of the precursor, (5-bromobenzofuran-2-yl)acetic acid, followed by its esterification.

Synthesis of (5-bromobenzofuran-2-yl)acetic Acid

The preparation of the carboxylic acid precursor can be accomplished via the hydrolysis of a corresponding ester, which can be synthesized from 5-bromosalicylaldehyde. A representative synthetic workflow is outlined below.

cluster_0 Step 1: Benzofuran Ring Formation cluster_1 Step 2: Saponification A 5-Bromosalicylaldehyde C Intermediate Ester A->C  K2CO3, DMF B Ethyl Bromoacetate B->C D (5-bromobenzofuran-2-yl)acetic Acid C->D  KOH, H2O/MeOH, Reflux Then HCl (aq) cluster_0 Step 3: Fischer Esterification D (5-bromobenzofuran-2-yl)acetic Acid F This compound D->F  H2SO4 (cat.), Reflux E Ethanol E->F A This compound B Anticancer Agents A->B Derivatization C Anti-inflammatory Agents A->C Derivatization D Antimicrobial Agents A->D Derivatization E Neuroprotective Agents A->E Derivatization

Sources

An In-Depth Technical Guide to Ethyl 2-(5-bromobenzofuran-2-yl)acetate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(5-bromobenzofuran-2-yl)acetate, a key heterocyclic building block in medicinal chemistry and drug discovery. The document elucidates the chemical structure, details a robust synthetic pathway, and explores the compound's significance as an intermediate in the development of novel therapeutic agents. Particular emphasis is placed on the practical aspects of its synthesis and characterization, offering field-proven insights for researchers in organic synthesis and drug development.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran moiety is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its unique physicochemical properties make it a privileged structure in medicinal chemistry, with derivatives exhibiting anti-cancer, anti-inflammatory, anti-oxidative, and antibacterial properties.[1] Notably, some 2-arylbenzofurans have shown potential in treating multifactorial diseases like Alzheimer's by exhibiting potent anti-amyloid aggregation activity.[1] this compound serves as a versatile intermediate, providing a platform for the synthesis of more complex, biologically active molecules that leverage the therapeutic potential of the benzofuran core.

Chemical Structure and Properties

This compound possesses a core benzofuran ring system with a bromine atom at the C5 position and an ethyl acetate group attached to the C2 position via a methylene bridge.

Table 1: Physicochemical Properties of this compound and its Precursor

PropertyThis compound (Predicted)Ethyl 5-bromobenzofuran-2-carboxylate
Molecular Formula C₁₂H₁₁BrO₃C₁₁H₉BrO₃
Molecular Weight 283.12 g/mol 269.09 g/mol
Appearance -White to off-white solid
Melting Point -60-62 °C
Boiling Point -328.3±22.0 °C (Predicted)
CAS Number 200204-85-984102-69-2

Note: Some data for the target compound is predicted due to limited availability in public literature. Data for the precursor is from available sources.

The bromine atom at the C5 position significantly influences the molecule's reactivity, providing a handle for further functionalization through various cross-coupling reactions. The ethyl acetate group at the C2 position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides and other derivatives.

Synthesis of this compound: A Step-by-Step Guide

The synthesis of this compound can be efficiently achieved through a multi-step process starting from commercially available 5-bromosalicylaldehyde. The key steps involve the construction of the benzofuran ring, followed by homologation of the C2-carboxylic acid functionality.

Synthesis Pathway Overview

Synthesis_Pathway cluster_0 Step 1: Benzofuran Ring Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Arndt-Eistert Homologation 5-bromosalicylaldehyde 5-Bromosalicylaldehyde ethyl_carboxylate Ethyl 5-bromobenzofuran-2-carboxylate 5-bromosalicylaldehyde->ethyl_carboxylate K2CO3, MEK, Reflux diethyl_malonate Diethyl Malonate diethyl_malonate->ethyl_carboxylate carboxylic_acid 5-Bromobenzofuran-2-carboxylic acid ethyl_carboxylate->carboxylic_acid KOH, EtOH, Reflux acid_chloride 5-Bromobenzofuran-2-carbonyl chloride carboxylic_acid->acid_chloride SOCl2 or (COCl)2 diazoketone α-Diazoketone Intermediate acid_chloride->diazoketone CH2N2 ketene Ketene Intermediate diazoketone->ketene Ag2O, EtOH (Wolff Rearrangement) final_product This compound ketene->final_product EtOH

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols

This step involves a Perkin-like condensation reaction to construct the benzofuran ring.

  • Reagents and Solvents: 5-bromosalicylaldehyde, diethyl malonate, anhydrous potassium carbonate (K₂CO₃), and methyl ethyl ketone (MEK).

  • Procedure:

    • To a solution of 5-bromosalicylaldehyde (1 equivalent) in MEK, add diethyl malonate (1.3 equivalents) and anhydrous potassium carbonate (2 equivalents).[1]

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from ethanol to yield Ethyl 5-bromobenzofuran-2-carboxylate as a white to off-white solid.[1]

  • Causality behind Experimental Choices: The use of a slight excess of diethyl malonate ensures the complete consumption of the starting aldehyde. Potassium carbonate acts as a base to deprotonate the active methylene compound (diethyl malonate), facilitating the initial condensation. MEK is a suitable solvent due to its boiling point and ability to dissolve the reactants.

This step involves the hydrolysis of the ester to the corresponding carboxylic acid.

  • Reagents and Solvents: Ethyl 5-bromobenzofuran-2-carboxylate, potassium hydroxide (KOH), and ethanol (EtOH).

  • Procedure:

    • Dissolve Ethyl 5-bromobenzofuran-2-carboxylate (1 equivalent) in ethanol.

    • Add a solution of potassium hydroxide (2-3 equivalents) in water to the ethanolic solution.

    • Heat the mixture to reflux for 2-3 hours until the hydrolysis is complete (monitored by TLC).[2]

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the aqueous residue with a dilute solution of hydrochloric acid (HCl) until a precipitate is formed.

    • Filter the precipitate, wash with cold water, and dry to obtain 5-Bromobenzofuran-2-carboxylic acid.

  • Causality behind Experimental Choices: Ethanolic KOH provides a homogeneous reaction medium for the saponification of the ester. Acidification is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid.

The Arndt-Eistert reaction is a reliable method for the one-carbon homologation of carboxylic acids.[3][4][5]

  • Reagents and Solvents: 5-Bromobenzofuran-2-carboxylic acid, thionyl chloride (SOCl₂) or oxalyl chloride, diazomethane (CH₂N₂), silver oxide (Ag₂O) or silver benzoate, and anhydrous ethanol.

  • Procedure:

    • Acid Chloride Formation: Convert 5-Bromobenzofuran-2-carboxylic acid (1 equivalent) to its acid chloride by reacting it with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene.[3] The reaction is typically performed at room temperature or with gentle heating.

    • Diazoketone Formation: Carefully add a solution of diazomethane in diethyl ether to the cooled solution of the acid chloride. The reaction is usually instantaneous and is accompanied by the evolution of nitrogen gas. It is crucial to use an excess of diazomethane to ensure complete reaction and to neutralize the HCl generated.

    • Wolff Rearrangement and Esterification: In a separate flask, prepare a suspension of silver oxide (catalytic amount) in anhydrous ethanol. To this suspension, add the solution of the diazoketone dropwise with stirring. The Wolff rearrangement occurs upon addition, and the resulting ketene is trapped by ethanol to form the desired ethyl ester.[4] The reaction is often carried out at room temperature or with gentle warming.

    • Work-up and Purification: After the reaction is complete, filter the mixture to remove the silver catalyst. The filtrate is then washed with a dilute solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

  • Causality behind Experimental Choices and Safety Considerations: The conversion to the acid chloride activates the carboxylic acid for reaction with diazomethane. Diazomethane is a toxic and explosive reagent and must be handled with extreme caution in a well-ventilated fume hood using appropriate safety measures. The Wolff rearrangement is catalyzed by silver salts, which facilitate the extrusion of nitrogen and the 1,2-rearrangement to form the ketene. Anhydrous ethanol is used to trap the ketene and form the ethyl ester; the presence of water would lead to the formation of the homologous carboxylic acid.

Structural Characterization

The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR (CDCl₃) δ ~7.7 (s, 1H, H-4), ~7.4 (d, 1H, H-6), ~7.3 (d, 1H, H-7), ~6.7 (s, 1H, H-3), ~4.2 (q, 2H, -OCH₂CH₃), ~3.8 (s, 2H, -CH₂COO-), ~1.3 (t, 3H, -OCH₂CH₃) ppm.
¹³C NMR (CDCl₃) δ ~170 (-COO-), ~155 (C-7a), ~148 (C-2), ~130 (C-5), ~128 (C-4), ~124 (C-6), ~116 (C-3a), ~113 (C-7), ~105 (C-3), ~62 (-OCH₂CH₃), ~35 (-CH₂COO-), ~14 (-OCH₂CH₃) ppm.
Mass Spec (EI) m/z (%): 284/282 (M⁺, isotopic peaks for Br), fragments corresponding to the loss of -OCH₂CH₃, -COOCH₂CH₃, and the benzofuranylmethyl cation.
IR (KBr) ν ~1735 (C=O, ester), ~1590, 1470 (C=C, aromatic), ~1250 (C-O, ester), ~800 (C-Br) cm⁻¹.

Note: The predicted data is based on the analysis of structurally similar compounds and general principles of NMR and MS. Experimental verification is required for confirmation.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of a diverse range of biologically active molecules. The presence of the reactive bromine atom and the modifiable ester group allows for its incorporation into more complex structures.

Intermediate for Bioactive Molecules

The C5-bromo substituent serves as a key functional group for introducing various aryl, heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This enables the exploration of the structure-activity relationship (SAR) at this position, which is often crucial for modulating the biological activity of benzofuran derivatives.

The ethyl acetate moiety can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amide derivatives. Amides are common functional groups in many drug molecules and can participate in important hydrogen bonding interactions with biological targets.

Potential Therapeutic Applications of Derivatives

Derivatives synthesized from this compound have the potential to exhibit a range of pharmacological activities, including:

  • Anticancer Agents: The benzofuran scaffold is present in several compounds with demonstrated anti-proliferative activity.[6]

  • Anti-inflammatory Agents: Many benzofuran derivatives have shown potent anti-inflammatory effects.[1]

  • Antimicrobial Agents: The benzofuran nucleus is a component of various natural and synthetic antimicrobial compounds.

Conclusion

This compound is a strategically important intermediate in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its chemical structure, a plausible and detailed synthetic route with explanations for the experimental choices, and a summary of its potential applications in drug discovery. The synthetic protocols described herein offer a practical guide for researchers to access this valuable building block for the development of novel therapeutic agents based on the versatile benzofuran scaffold.

References

  • Bhaskar, G. & Yadav, S. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B, 60B(5), 768-775.
  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

  • Prabavathi, C., et al. (2023).
  • Choi, H. D., Seo, P. J., Son, B. W., & Lee, U. (2009). Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o838.
  • Grokipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

  • Khan, M. S., & Akhtar, M. (2022).
  • Prabavathi, C., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS J Pharm Pharmacol, 5(5), 140-160.
  • RSC Adv., 2019, 9, 27510-27540.
  • Karatas, F., et al. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. European Journal of Medicinal Chemistry, 41(8), 951-956.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 2023, 28(1), 337.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Wang, Y., et al. (2023). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Molecules, 28(22), 7586.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • SciSpace. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. Retrieved from [Link]

  • YouTube. (2023, February 7). Arndt-Eistert Synthesis [Video]. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]

  • Choi, H. D., et al. (2009). Ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o763.
  • ResearchGate. (n.d.). 1H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. Retrieved from [Link]

  • NPTEL. (n.d.). Migration from carbon to electron-deficient carbon: Dienone-phenol rearrangement. Retrieved from [Link]

  • Grokipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Ethyl 2-(5-bromobenzofuran-2-yl)acetate: Synthesis, Characterization, and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzofuran Scaffold and the Target Molecule

Benzofuran derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-oxidative properties, have established them as privileged scaffolds in medicinal chemistry and drug discovery. Ethyl 2-(5-bromobenzofuran-2-yl)acetate, the subject of this guide, is a specific derivative that holds potential as a key intermediate or a bioactive molecule in its own right. The presence of the bromine atom at the 5-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the generation of diverse molecular libraries. The ethyl acetate group at the 2-position can also be readily modified, for example, through hydrolysis to the corresponding carboxylic acid, enabling amide bond formation or other conjugations.

It is important to note that a specific CAS number for this compound is not readily found in major chemical databases. This suggests that the compound may be a novel or less-common research chemical. This guide, therefore, serves as a predictive and methodological resource, providing a scientifically grounded pathway for its synthesis and characterization based on established chemical principles and data from closely related analogues.

Proposed Synthetic Pathway

The synthesis of this compound can be approached through a multi-step sequence starting from commercially available 5-bromosalicylaldehyde. The proposed pathway focuses on building the benzofuran core, followed by the elaboration of the acetic acid side chain at the 2-position.

Overall Synthetic Scheme

Synthetic_Pathway A 5-Bromosalicylaldehyde B Ethyl (5-bromobenzofuran)-2-carboxylate A->B Diethyl malonate, K2CO3, MEK C (5-Bromobenzofuran-2-yl)methanol B->C LiAlH4, THF D 2-(Chloromethyl)-5-bromobenzofuran C->D SOCl2, Pyridine E (5-Bromobenzofuran-2-yl)acetonitrile D->E NaCN, DMSO F (5-Bromobenzofuran-2-yl)acetic acid E->F H2SO4, H2O G This compound F->G Ethanol, H2SO4 (cat.)

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl (5-bromobenzofuran)-2-carboxylate

This initial step involves the construction of the benzofuran ring system. A well-established method is the reaction of a salicylaldehyde derivative with diethyl malonate in the presence of a base.

  • Protocol: To a solution of 5-bromosalicylaldehyde (1 equivalent) in methyl ethyl ketone (MEK), add diethyl malonate (1.2 equivalents) and anhydrous potassium carbonate (2.5 equivalents).[1] The reaction mixture is heated to reflux and stirred for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield Ethyl (5-bromobenzofuran)-2-carboxylate.

  • Causality: Potassium carbonate acts as a base to deprotonate the active methylene group of diethyl malonate, initiating a Knoevenagel condensation with the aldehyde. The subsequent intramolecular cyclization and dehydration lead to the formation of the benzofuran ring. MEK is a suitable solvent for this reaction, allowing for the necessary reflux temperature.

Step 2: Reduction to (5-Bromobenzofuran-2-yl)methanol

The ester is reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LAH).

  • Protocol: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of Ethyl (5-bromobenzofuran)-2-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of LAH (1.5 equivalents) in anhydrous THF at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-3 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and again water. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is evaporated to give (5-Bromobenzofuran-2-yl)methanol, which can be used in the next step without further purification or can be purified by column chromatography.

  • Causality: LAH is a powerful nucleophilic reducing agent that readily reduces esters to primary alcohols. The use of anhydrous conditions is critical as LAH reacts violently with water. The specific quenching procedure is designed to safely neutralize the excess LAH and produce a granular precipitate that is easy to filter.

Step 3: Chlorination to 2-(Chloromethyl)-5-bromobenzofuran

The primary alcohol is converted to a more reactive chloromethyl intermediate.

  • Protocol: To a solution of (5-Bromobenzofuran-2-yl)methanol (1 equivalent) in a suitable solvent such as dichloromethane, cooled to 0 °C, is added thionyl chloride (1.2 equivalents) dropwise, along with a catalytic amount of pyridine. The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 1-2 hours. The reaction mixture is then washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent removed under reduced pressure to yield 2-(Chloromethyl)-5-bromobenzofuran.

  • Causality: Thionyl chloride is a standard reagent for converting alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate. The addition of a small amount of pyridine can catalyze the reaction.

Step 4: Cyanation to (5-Bromobenzofuran-2-yl)acetonitrile

The chloromethyl group is displaced by a cyanide group, extending the carbon chain by one.

  • Protocol: A mixture of 2-(Chloromethyl)-5-bromobenzofuran (1 equivalent) and sodium cyanide (1.5 equivalents) in dimethyl sulfoxide (DMSO) is stirred at room temperature for 12-16 hours. The reaction mixture is then poured into ice water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to give (5-Bromobenzofuran-2-yl)acetonitrile.

  • Causality: This is a standard nucleophilic substitution reaction (SN2). DMSO is an excellent polar aprotic solvent for this type of reaction, effectively solvating the sodium cation and leaving the cyanide anion highly nucleophilic.

Step 5: Hydrolysis to (5-Bromobenzofuran-2-yl)acetic acid

The nitrile is hydrolyzed to the corresponding carboxylic acid under acidic conditions.

  • Protocol: (5-Bromobenzofuran-2-yl)acetonitrile is heated at reflux in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) for several hours until the reaction is complete (monitored by TLC). The reaction mixture is then cooled and poured onto crushed ice. The precipitated solid is collected by filtration, washed with cold water, and can be recrystallized from a suitable solvent (e.g., ethanol/water) to give pure (5-Bromobenzofuran-2-yl)acetic acid.

  • Causality: The strong acidic conditions and heat promote the hydrolysis of the nitrile group, first to a primary amide and then to the carboxylic acid, with the liberation of ammonia (as ammonium sulfate).

Step 6: Esterification to this compound

The final step is a classic Fischer esterification of the carboxylic acid.

  • Protocol: A solution of (5-Bromobenzofuran-2-yl)acetic acid (1 equivalent) in an excess of absolute ethanol is treated with a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops). The mixture is heated at reflux for 4-6 hours. After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final product, this compound. The product should be purified by column chromatography for high purity.

  • Causality: The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The reaction is reversible, so using an excess of ethanol drives the equilibrium towards the formation of the ester.

Physicochemical and Spectroscopic Characterization

As this is a novel compound, experimental data is not available. The following table provides predicted properties and experimental data for closely related compounds to serve as a benchmark.

PropertyPredicted/Known Value
CAS Number Not available
Molecular Formula C₁₂H₁₁BrO₃
Molecular Weight 283.12 g/mol
IUPAC Name Ethyl 2-(5-bromo-1-benzofuran-2-yl)acetate
Physical State Predicted to be a solid at room temperature
Melting Point Estimated to be in the range of 50-100 °C
Boiling Point > 300 °C (Predicted)
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone)
Predicted Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Ethyl group: A triplet at ~1.3 ppm (3H, -CH₃) and a quartet at ~4.2 ppm (2H, -OCH₂-).

    • Methylene group: A singlet at ~3.8 ppm (2H, -CH₂-CO-).

    • Benzofuran ring: A singlet for the proton at the 3-position at ~6.8 ppm. The aromatic protons on the benzene ring will appear as a complex multiplet between 7.2 and 7.8 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Ethyl group: Signals at ~14 ppm (-CH₃) and ~61 ppm (-OCH₂-).

    • Methylene group: A signal around 40 ppm (-CH₂-CO-).

    • Ester carbonyl: A signal around 170 ppm.

    • Benzofuran ring: Multiple signals in the aromatic region (110-160 ppm).

  • IR (Infrared) Spectroscopy:

    • A strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretching of the ester.

    • C-O stretching bands in the 1250-1000 cm⁻¹ region.

    • Aromatic C-H and C=C stretching vibrations.

    • A C-Br stretching vibration, typically below 700 cm⁻¹.

  • MS (Mass Spectrometry):

    • The molecular ion peak (M⁺) should be observed at m/z 282 and 284 with an approximate 1:1 ratio, which is characteristic of the presence of one bromine atom.

    • Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and the entire ethyl acetate moiety.

Characterization Workflow

Characterization_Workflow Start Crude Synthesized Product TLC 1. Thin Layer Chromatography (TLC) Start->TLC Assess purity and determine solvent system Purification 2. Column Chromatography TLC->Purification Purify the compound Purity_Check 3. HPLC/GC-MS Analysis Purification->Purity_Check Confirm >95% purity Structure_Confirmation 4. Spectroscopic Analysis Purity_Check->Structure_Confirmation Elucidate the structure NMR ¹H and ¹³C NMR Structure_Confirmation->NMR MS Mass Spectrometry Structure_Confirmation->MS IR FTIR Spectroscopy Structure_Confirmation->IR Final Pure, Characterized Compound Structure_Confirmation->Final Confirm identity

Caption: A systematic workflow for the purification and characterization of the target compound.

Potential Applications and Research Context

Given the known biological activities of the benzofuran scaffold, this compound can be considered a valuable starting point for several research avenues:

  • Medicinal Chemistry: The compound can be used as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The bromo-substituent is particularly useful for introducing diversity through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The ester can be hydrolyzed to the carboxylic acid, which can then be coupled with various amines to generate a library of amides for biological screening.

  • Agrochemical Research: Many heterocyclic compounds have applications as herbicides, insecticides, and fungicides. This molecule could be a precursor for novel agrochemicals.

  • Materials Science: Benzofuran-containing polymers and dyes have been investigated for their optical and electronic properties. This compound could be functionalized and incorporated into novel materials.

The biological activities of related benzofuran compounds suggest that this compound or its derivatives could be investigated for:

  • Anti-cancer activity: Many benzofuran derivatives have shown potent cytotoxic effects against various cancer cell lines.[1]

  • Anti-inflammatory effects: The benzofuran nucleus is present in compounds that inhibit key inflammatory mediators.[1]

  • Antimicrobial properties: The scaffold has been explored for the development of new antibacterial and antifungal agents.

Conclusion

This compound represents a promising yet underexplored molecule within the versatile class of benzofurans. While specific data for this compound is scarce, this guide provides a robust and scientifically sound framework for its synthesis, purification, and characterization. The proposed multi-step synthetic route, based on well-established organic chemistry transformations, offers a clear path for researchers to access this compound. The predictive spectroscopic and physicochemical data serve as a valuable reference for the characterization of the synthesized product. The potential applications in medicinal chemistry, agrochemicals, and materials science highlight the value of this compound as a building block for future innovation. By following the methodologies outlined in this guide, researchers can confidently prepare and study this compound, paving the way for new discoveries in various scientific fields.

References

  • Prabavathi, C. et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 140-160. Available at: [Link]

Sources

Foreword: The Strategic Importance of the 5-Bromobenzofuran Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 5-Bromobenzofuran Derivatives

In the landscape of modern synthetic chemistry and drug discovery, the benzofuran moiety stands out as a "privileged scaffold"—a core structure that appears in a multitude of natural products and clinically approved drugs.[1][2] Its rigid, planar structure and electron-rich nature make it an ideal foundation for constructing molecules with diverse and potent biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3] This guide focuses specifically on 5-bromobenzofuran and its derivatives, a class of compounds that leverages the unique properties of the benzofuran ring system while introducing a versatile synthetic handle—the bromine atom. This bromine at the 5-position is not merely a placeholder; it is a strategic tool that unlocks a vast chemical space through a variety of powerful cross-coupling reactions, making it an indispensable building block for researchers, scientists, and drug development professionals. This document serves as a technical primer on the foundational properties, synthesis, and chemical reactivity of these crucial intermediates.

Part 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of the 5-bromobenzofuran core and its simple derivatives is fundamental for their effective use in synthesis, including aspects of handling, purification, and structural confirmation.

The 5-Bromobenzofuran Parent Compound

5-Bromobenzofuran (CAS 23145-07-5) is the foundational structure from which a vast array of derivatives is built.[4] It typically presents as a colorless to pale yellow liquid under standard conditions.[5] Its core physical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₅BrO[4]
Molecular Weight 197.03 g/mol [4]
Boiling Point ~233.8 °C at 760 mmHg[5]
Density ~1.573 g/mL at 25 °C[5]
Flash Point 95.2 °C[5]
Solubility Sparingly soluble in water; soluble in organic solvents (ethanol, ether).[5]
Refractive Index n20/D ~1.605[5]

Field Insight on Handling and Safety: From a practical standpoint, the high boiling point of 5-bromobenzofuran simplifies its handling in the lab, as it is not volatile at room temperature. However, its classification as a hazardous substance necessitates caution. According to the Globally Harmonized System (GHS), it is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is suspected of causing cancer.[4] Therefore, all manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Spectroscopic Signature of the Scaffold

Accurate structural elucidation is the bedrock of chemical synthesis. For 5-bromobenzofuran derivatives, a combination of NMR, IR, and Mass Spectrometry provides an unambiguous characterization.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of the 5-bromobenzofuran core is highly characteristic. The protons on the furan ring (H2 and H3) appear as distinct doublets in the downfield region (typically δ 6.7-7.8 ppm), a consequence of the electron-donating oxygen atom. The protons on the benzene ring (H4, H6, and H7) exhibit a more complex pattern influenced by the bromine atom. H4 and H6 often appear as doublets or doublets of doublets, with H7 also showing characteristic splitting.

  • ¹³C NMR: The carbon spectrum shows eight distinct signals for the parent scaffold. The carbons of the furan ring (C2 and C3) are typically found around δ 145 and 107 ppm, respectively. The carbon bearing the bromine (C5) is significantly shielded, while the other aromatic carbons appear in the typical δ 110-155 ppm range.[6]

Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. For 5-bromobenzofuran derivatives, characteristic peaks include:

  • ~3100 cm⁻¹: C-H stretching of the aromatic and furan rings.

  • ~1600-1450 cm⁻¹: C=C stretching vibrations within the fused aromatic system.

  • ~1250-1000 cm⁻¹: C-O-C stretching of the furan ether linkage.

  • ~800-700 cm⁻¹: C-Br stretching vibration.[7]

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is a powerful tool for confirming molecular weight. A key diagnostic feature for any 5-bromobenzofuran derivative is the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion, separated by two mass units (M⁺ and M⁺+2).[4]

Physical Properties of Representative Derivatives

The physical state and melting point of 5-bromobenzofuran derivatives vary significantly with the nature of the substituent, primarily at the C2 and C3 positions. This variation is critical for planning purification strategies (e.g., recrystallization vs. chromatography).

DerivativeMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
(5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)methanoneC₂₅H₂₅BrO₂453.37208–209
(5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazoneC₂₆H₂₈BrN₃OS526.49267–268
6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamideC₁₂H₁₁NO₄233.22268–270
Methyl 6-(2,2-dibromo-1-hydroxyethyl)-5-methoxy-2-methylbenzofuran-3-carboxylateC₁₄H₁₄Br₂O₅422.07170–172
N'-(4-chlorobenzylidene)-5-bromobenzofuran-2-carbohydrazideC₁₆H₁₀BrClN₂O₂393.63187–191

Data compiled from references[7][8][9].

Part 2: Foundational Synthetic Strategies

The construction of the 5-bromobenzofuran core is most reliably achieved from readily available phenolic precursors. This approach offers a high degree of control and versatility for introducing a wide range of functional groups.

Synthesis from 5-Bromosalicylaldehyde

A cornerstone of 5-bromobenzofuran chemistry is the use of 5-bromosalicylaldehyde as a starting material. Its phenolic hydroxyl group and adjacent aldehyde provide the necessary components for furan ring annulation. A common and effective strategy involves the initial O-alkylation of the hydroxyl group with an α-halo ketone, ester, or nitrile, followed by an intramolecular cyclization.

G cluster_start Starting Material cluster_path1 Path A: C2-Acyl Derivatives cluster_path2 Path B: C2-Carboxy Derivatives cluster_path3 Path C: C3-Amino Derivatives start 5-Bromosalicylaldehyde step1a 1. O-Alkylation with α-halo ketone (e.g., Chloroacetone) 2. Base-catalyzed cyclization start->step1a K₂CO₃, Acetone step1b 1. O-Alkylation with α-halo ester (e.g., Ethyl bromoacetate) 2. Base-catalyzed cyclization start->step1b K₂CO₃, Acetone step1c 1. Convert -CHO to -CN (5-Bromosalicylonitrile) start->step1c NH₂OH·HCl, DMF prod1 5-Bromo-2-acetylbenzofuran step1a->prod1 prod2 Ethyl 5-bromobenzofuran-2-carboxylate step1b->prod2 step2c 2. O-Alkylation with α-halo ester (e.g., Ethyl chloroacetate) step1c->step2c ClCH₂CO₂Et, K₂CO₃ step3c 3. Base-catalyzed intramolecular cyclization (Thorpe-Ziegler) step2c->step3c prod3 Ethyl 3-amino-5-bromobenzofuran- 2-carboxylate step3c->prod3

Caption: General synthetic pathways to 5-bromobenzofuran derivatives.
Detailed Protocol: Synthesis of Ethyl 5-bromo-3-aminobenzofuran-2-carboxylate

This protocol is adapted from established literature procedures and exemplifies the robust pathway from 5-bromosalicylaldehyde to a versatile, multi-functionalized derivative.[7]

Step 1: Synthesis of 5-Bromosalicylonitrile (from 5-Bromosalicylaldehyde)

  • To a round-bottom flask, add 5-bromosalicylaldehyde (1 equivalent) and anhydrous dimethylformamide (DMF).

  • Add hydroxylamine hydrochloride (1.1 equivalents) to the solution.

  • Heat the mixture at a gentle reflux for approximately 20-30 minutes. The causality here is that the aldehyde is converted to an oxime, which then dehydrates in situ under thermal conditions to form the nitrile.

  • After cooling, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and dry to yield 5-bromosalicylonitrile.

Step 2: O-Alkylation to form Ethyl (4-bromo-2-cyanophenoxy)acetate

  • In a new flask, dissolve the 5-bromosalicylonitrile (1 equivalent) in anhydrous acetone.

  • Add anhydrous potassium carbonate (K₂CO₃, ~1.5 equivalents) as a base to deprotonate the phenolic hydroxyl group, forming a reactive phenoxide.

  • Add ethyl chloroacetate (1.1 equivalents) to the suspension.

  • Reflux the mixture for 8-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, filter off the solid potassium salts and remove the acetone under reduced pressure to yield the crude O-alkylated product.

Step 3: Intramolecular Cyclization to form Ethyl 5-bromo-3-aminobenzofuran-2-carboxylate

  • Dissolve the crude ethyl (4-bromo-2-cyanophenoxy)acetate from the previous step in anhydrous DMF.

  • Add anhydrous potassium carbonate (~1.5 equivalents) to the solution. This base is strong enough to deprotonate the α-carbon (adjacent to the ester), generating a carbanion.

  • Stir the mixture at room temperature. The generated carbanion attacks the nitrile carbon in an intramolecular fashion (a Thorpe-Ziegler reaction), leading to the formation of the furan ring.

  • Upon reaction completion, the mixture is worked up, typically by pouring into water and extracting the product with an organic solvent, to yield the final cyclized product. This 3-amino-2-carboxylate derivative is a highly valuable intermediate for further elaboration.

Part 3: Chemical Reactivity and Strategic Functionalization

The synthetic utility of 5-bromobenzofuran derivatives lies in their predictable and versatile reactivity. The interplay between the inherent reactivity of the benzofuran core and the electronic effects of the bromine substituent governs the outcomes of subsequent transformations.

The Electronic Landscape: Directing Reactivity

The reactivity of the 5-bromobenzofuran scaffold is a classic case of competing electronic effects.

  • The Benzofuran Core: The furan ring is π-excessive, meaning it has higher electron density than benzene, making it highly susceptible to electrophilic attack. The most electron-rich positions are C2 and C3.[10][11] Generally, electrophilic substitution favors the C2 position due to the formation of a more stabilized cationic intermediate (a sigma complex) where the positive charge can be delocalized onto the benzene ring.[11]

  • The 5-Bromo Substituent: The bromine atom exerts two opposing effects:

    • Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density through the sigma bond framework, deactivating the entire ring system towards electrophilic attack compared to unsubstituted benzofuran.

    • Resonance Effect (+R): The lone pairs on the bromine can be donated into the aromatic π-system, directing incoming electrophiles to the ortho and para positions (C4 and C6).

The net result is a nuanced reactivity map. While the entire ring is somewhat deactivated, electrophilic substitution will be strongly directed to the positions activated by the resonance effects of both the oxygen and bromine atoms. The C2 position remains a primary site for many reactions due to the inherent nature of the furan ring, while the C4 and C6 positions are electronically activated by the bromine.

Caption: Key reactive sites on the 5-bromobenzofuran scaffold.
Palladium-Catalyzed Cross-Coupling: The Synthetic Workhorse

The true synthetic power of the 5-bromo substituent is realized in palladium-catalyzed cross-coupling reactions. This aryl bromide serves as a robust electrophile for forming new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction is arguably the most important transformation for 5-bromobenzofuran derivatives. It couples the aryl bromide at C5 with an organoboron reagent (typically a boronic acid or ester) to form a new C-C bond. This is the premier method for synthesizing 5-arylbenzofuran derivatives, which are common motifs in pharmacologically active molecules.[12][13]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle start 5-Bromobenzofuran Derivative ox_add Oxidative Addition start->ox_add reagent Aryl Boronic Acid R-B(OH)₂ transmetal Transmetalation reagent->transmetal Base (e.g., K₃PO₄) pd0 Pd(0)L₂ (Active Catalyst) pd0->ox_add pd_intermediate Ar-Pd(II)(Br)L₂ ox_add->pd_intermediate pd_intermediate->transmetal pd_intermediate2 Ar-Pd(II)(R)L₂ transmetal->pd_intermediate2 red_elim Reductive Elimination pd_intermediate2->red_elim red_elim->pd0 Regenerates Catalyst product 5-Arylbenzofuran Product red_elim->product

Caption: Workflow of a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of Methyl 5-bromobenzofuran-2-carboxylate This protocol is a representative example of a microwave-assisted Suzuki coupling, which offers significant acceleration and improved yields.[12][14]

  • Vessel Preparation: To a microwave-safe reaction vial equipped with a stir bar, add the methyl 5-bromobenzofuran-2-carboxylate (1 equivalent).

  • Catalyst and Ligand: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable phosphine ligand (e.g., SPhos, PPh₃). The choice of ligand is critical and must be optimized; it stabilizes the palladium center and facilitates the catalytic cycle.

  • Boronic Acid and Base: Add the desired arylboronic acid (1.1-1.5 equivalents) and a base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equivalents). The base is essential for the transmetalation step, forming a more nucleophilic boronate species.

  • Solvent: Add a suitable solvent system, often a mixture like 1,4-dioxane and water. Water is often crucial for dissolving the base and facilitating the reaction.

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the reaction to the specified temperature (e.g., 100-140 °C) for a short duration (15-30 minutes). Microwave heating provides rapid and uniform heating, dramatically reducing reaction times.

  • Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over an anhydrous salt (e.g., Na₂SO₄). The crude product is then purified, most commonly by flash column chromatography on silica gel, to yield the pure 5-arylbenzofuran-2-carboxylate.

Mizoroki-Heck Reaction: The Heck reaction provides a powerful method for C-C bond formation between the C5-Br position and an alkene, leading to 5-vinylbenzofuran derivatives.[15][16] This reaction is particularly useful for installing styrenyl and acrylate moieties, which can be further functionalized. The reaction typically employs a palladium catalyst, a base (often an amine like triethylamine), and is tolerant of a wide range of functional groups.

Part 4: Applications in Medicinal Chemistry

The true value of 5-bromobenzofuran derivatives is realized in their application as versatile intermediates in the synthesis of high-value molecules, particularly for drug discovery. The ability to strategically install a diverse array of substituents at the 5-position via cross-coupling, combined with functionalization at other positions, allows for the systematic exploration of structure-activity relationships (SAR).

Numerous studies have demonstrated that benzofuran derivatives possess a wide spectrum of biological activities.[2][3] Specifically, derivatives synthesized from 5-bromobenzofuran precursors have been evaluated for:

  • Anticancer Activity: Many benzofuran derivatives have shown potent cytotoxicity against various cancer cell lines.[17][18] The 5-aryl moiety, often installed via Suzuki coupling, can be tailored to interact with specific pockets in biological targets like protein kinases.

  • Antibacterial and Antifungal Activity: The benzofuran scaffold is present in compounds with significant antimicrobial properties. Systematic modification of the substitution pattern on the 5-bromobenzofuran core allows for the optimization of this activity.[1]

  • Enzyme Inhibition: The rigid benzofuran structure is an excellent starting point for designing inhibitors of enzymes such as mTOR, a key regulator of cell growth.[19]

The strategic placement of the bromine atom at the 5-position provides a reliable and modular entry point to this rich pharmacology, cementing the role of 5-bromobenzofuran derivatives as indispensable tools in the modern synthetic chemist's arsenal.

References

  • Yadav, M., et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656.
  • Zahoor, A. F., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Prabavathi, C., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 140-160. [Link]

  • Zawacka-Pankau, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. [Link]

  • Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 27510-27540. [Link]

  • PubChem (2025). Benzofuran, 5-bromo-. PubChem Compound Summary for CID 90015. [Link]

  • Hassan, A. A., et al. (2012). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. ResearchGate. [Link]

  • Al-Hourani, B. J., et al. (2010). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. ResearchGate. [Link]

  • El-Bialy, S. A. A. (2019). 2-Acetylbenzofurans: Synthesis, Reactions and Applications. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromobenzofuran CAS 23145-07-5 Product Specification. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Abu-Hashem, A. A., et al. (2014). Reactivity of Benzofuran Derivatives. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2012). Novel benzofuran derivatives: Synthesis and antitumor activity. ResearchGate. [Link]

  • Al-Hourani, B. J., et al. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc, 2010(10), 208-225. [Link]

  • Al-Hourani, B. J. (2011). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ResearchGate. [Link]

  • Kate Tutorials. (2018). 5 Electrophilic Substitution of Furan. YouTube. [Link]

  • Al-Hourani, B. J., et al. (2010). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran 34 with styrene 2a. ResearchGate. [Link]

  • Zawacka-Pankau, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [Link]

  • Organic Letters. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. ACS Publications. [Link]

  • Karatas, F., et al. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. ResearchGate. [Link]

  • Molecules. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]

  • RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. [Link]

  • Karatas, F., et al. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. PubMed. [Link]

  • Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. Pearson. [Link]

  • Semantic Scholar. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • PubMed. (2013). Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. PubMed. [Link]

  • ResearchGate. (2018). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Copies of 1H, 13C, 19F NMR spectra. (n.d.). Institutional Repository.
  • Rauf, A., et al. (2021). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Journal of Molecular Structure, 1225, 129103. [Link: Available through institutional access, paper provides synthetic protocols]
  • Macmillan Group. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link: Educational resource on a specific reaction type, specific link unavailable]
  • Beyazıt, N. (2017). The Synthesis and Spectral Properties of Benzofuran Derivative Bis-Chalcone. DergiPark. [Link]

  • Quora. (2019). Why does the electrophilic substitution of furan happen at 2 and 5 positions?. Quora. [Link]

  • PubMed. (1998). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. PubMed. [Link]

  • StackExchange. (2015). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Chemistry Stack Exchange. [Link]

  • Bruker. (n.d.). Supporting Information for Synthesis of C3-alkylated benzofurans. Bruker.
  • Hokkaido University. (2025). Institute for Catalysis. Hokkaido University. [Link]

  • NIST. (n.d.). Benzofuran. NIST WebBook. [Link]

Sources

An In-depth Technical Guide to Ethyl 2-(5-bromobenzofuran-2-yl)acetate: Synthesis, Characterization, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Ethyl 2-(5-bromobenzofuran-2-yl)acetate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While direct literature on this specific molecule is sparse, this document leverages established chemical principles and data from closely related analogues to present a robust guide for its synthesis, characterization, and potential applications. The benzofuran scaffold is a well-established "privileged structure" in pharmacology, known for its diverse biological activities.[1][2] This guide serves as a foundational resource for scientists looking to incorporate this valuable building block into their research programs.

Physicochemical and Structural Properties

This compound is a derivative of benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring. The structural features—a bromine atom at the 5-position and an ethyl acetate group at the 2-position—are key determinants of its chemical reactivity and potential biological activity. The bromine atom provides a handle for further functionalization via cross-coupling reactions, while the ester group can be hydrolyzed to the corresponding carboxylic acid or converted into amides, offering diverse derivatization possibilities.

PropertyPredicted ValueJustification
Molecular Formula C₁₂H₁₁BrO₃Based on the chemical structure comprising a C₈H₅BrO benzofuran core and a C₄H₆O₂ ethyl acetate side chain, accounting for the shared carbons.
Molecular Weight 283.12 g/mol Calculated from the atomic weights of the constituent atoms (12 x C, 11 x H, 1 x Br, 3 x O).
CAS Number Not assignedAs of this writing, a specific CAS Registry Number has not been assigned, indicating it is a novel or sparsely reported compound.
Appearance Off-white to pale yellow solid or oilBenzofuran derivatives of this molecular weight are typically solids at room temperature. The color is an estimate based on related compounds.
Solubility Soluble in common organic solvents (DCM, EtOAc, DMF, DMSO), insoluble in water.The presence of the aromatic rings and the ethyl ester group confers significant nonpolar character.

Synthesis Pathway and Experimental Protocol

Synthesis_Pathway cluster_0 Step 1: Benzofuran Formation cluster_1 Step 2: Homologation (Arndt-Eistert) cluster_2 Step 3: Esterification A 5-Bromosalicylaldehyde B Ethyl 5-bromobenzofuran-2-carboxylate (CAS: 84102-69-2) A->B K₂CO₃, Ethyl Bromoacetate DMF, 120°C C (5-Bromobenzofuran-2-yl)methanol B->C 1. LiAlH₄, THF 2. H₂O workup D 2-(5-Bromobenzofuran-2-yl)acetonitrile C->D 1. SOCl₂ 2. NaCN, DMSO E 2-(5-Bromobenzofuran-2-yl)acetic acid D->E H₂SO₄, H₂O, Heat F This compound (Target Molecule) E->F Ethanol (EtOH) H₂SO₄ (cat.), Reflux

Caption: Proposed synthetic pathway to the target molecule.
Detailed Experimental Protocol

Part A: Synthesis of the Precursor, 5-Bromobenzofuran-2-carboxylic acid

This procedure is adapted from established methods for synthesizing the corresponding ethyl ester.[3][4]

  • Reaction Setup: To a solution of 5-bromosalicylaldehyde (1 equivalent) in a suitable solvent like dimethylformamide (DMF), add anhydrous potassium carbonate (2.2 equivalents).

  • Cyclization: Add diethyl malonate (1.1 equivalents) dropwise to the stirring mixture. Heat the reaction to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Saponification: After cooling, pour the reaction mixture into water and acidify with HCl to precipitate the crude ethyl ester. Filter the solid. Subsequently, hydrolyze the ester to the carboxylic acid by refluxing with an excess of NaOH in an ethanol/water mixture.

  • Purification: After the hydrolysis is complete (monitored by TLC), cool the mixture, acidify with concentrated HCl to a pH of ~2. The resulting precipitate, 5-bromobenzofuran-2-carboxylic acid, is collected by filtration, washed with cold water, and dried.

Part B: Arndt-Eistert Homologation and Final Esterification

This is a standard procedure for converting a carboxylic acid to its next higher homologue.

  • Acid Chloride Formation: Suspend 5-bromobenzofuran-2-carboxylic acid (1 equivalent) in dichloromethane (DCM) with a catalytic amount of DMF. Add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure.

  • Diazoketone Formation: Dissolve the crude acid chloride in an anhydrous, ether-based solvent (like THF or diethyl ether). Cool to 0°C and add a freshly prepared solution of diazomethane (~2.5 equivalents) in ether dropwise. (Caution: Diazomethane is toxic and explosive; this step must be performed by trained personnel in a proper fume hood with a blast shield). Stir at 0°C for 2-3 hours.

  • Wolff Rearrangement: In a separate flask, prepare a suspension of silver oxide (Ag₂O) or other suitable catalyst (0.1 equivalents) in anhydrous ethanol. Heat this suspension to reflux. Slowly add the diazoketone solution from the previous step to the refluxing ethanol suspension. The rearrangement is usually accompanied by nitrogen evolution. Reflux for an additional 1-2 hours after the addition is complete.

  • Purification: Cool the reaction mixture and filter through a pad of Celite to remove the silver catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product, this compound, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Analytical Characterization: A Self-Validating System

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques. Below are the expected results based on the structure and data from analogous compounds.[5]

G cluster_input Input: Purified Product cluster_methods Analytical Methods cluster_output Expected Data Output cluster_validation Validation input This compound nmr NMR Spectroscopy (¹H, ¹³C) ms Mass Spectrometry (EI or ESI) ir IR Spectroscopy nmr_data Confirms Connectivity & Proton/Carbon Environment nmr->nmr_data Structure ID ms_data Confirms Molecular Weight & Isotopic Pattern ms->ms_data MW ID ir_data Confirms Functional Groups ir->ir_data FG ID validation Structure & Purity Confirmed Applications cluster_derivatization Chemical Modifications cluster_intermediates Key Intermediates cluster_applications Therapeutic Areas main This compound hydrolysis Hydrolysis main->hydrolysis NaOH, H₂O/EtOH coupling Suzuki/Sonogashira Coupling main->coupling Pd Catalyst, Boronic Acid amination Buchwald-Hartwig Amination main->amination Pd Catalyst, Amine acid 2-(5-Bromobenzofuran-2-yl)acetic acid hydrolysis->acid aryl_deriv 2-(5-Aryl-benzofuran-2-yl)acetate coupling->aryl_deriv amine_deriv 2-(5-Amino-benzofuran-2-yl)acetate amination->amine_deriv anticancer Anticancer Agents acid->anticancer antimicrobial Antimicrobial Agents acid->antimicrobial cns CNS Disorders acid->cns aryl_deriv->anticancer aryl_deriv->antimicrobial aryl_deriv->cns amine_deriv->anticancer amine_deriv->antimicrobial amine_deriv->cns

Caption: Role as a versatile intermediate in drug discovery.

Conclusion

This compound represents a strategically important, albeit under-documented, building block for medicinal chemistry. Its synthesis is achievable through established homologation techniques from readily available precursors. Its structure contains multiple handles for diversification, making it an ideal starting point for the construction of compound libraries aimed at discovering novel therapeutics. The proven biological relevance of the 5-bromobenzofuran scaffold ensures that derivatives of this compound are of high interest for screening against a multitude of diseases, from cancer to neurodegenerative disorders. This guide provides the necessary foundational knowledge for researchers to synthesize, characterize, and strategically employ this promising molecule in their drug discovery endeavors.

References

  • Prabavathi C et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS J Pharm Pharmacol, 5(5), 140-160. Available at: [Link]

  • Choi, H. D., et al. (2009). Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o838. Available at: [Link]

  • Roy, K., et al. (2024). DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides. RSC Advances, 14(5), 3235-3246. Available at: [Link]

  • PubChem. Ethyl 2-(5-bromopyrimidin-2-yl)acetate. PubChem Compound Summary for CID 45789883. Available at: [Link]

  • Wang, S. L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(51), 29745–29767. Available at: [Link]

  • Farghaly, T. A. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry, 2(1), 8-15. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 548. Available at: [Link]

  • IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 8(5). Available at: [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 2-(5-bromobenzofuran-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the mass spectrometric behavior of Ethyl 2-(5-bromobenzofuran-2-yl)acetate, a key intermediate in the synthesis of various biologically active compounds. Understanding its mass spectral characteristics is crucial for reaction monitoring, purity assessment, and structural confirmation in synthetic and medicinal chemistry workflows. This document moves beyond a simple listing of data to explain the underlying principles of fragmentation, offering a predictive framework for the analysis of this and related benzofuran derivatives.

Introduction: The Significance of this compound

Benzofuran derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities.[1][2] The title compound, this compound, serves as a versatile building block in the synthesis of novel therapeutic agents. Its structural elucidation and quality control are paramount, and mass spectrometry stands as a primary analytical tool for these purposes. This guide will delve into the expected mass spectral data under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, providing a robust analytical methodology.

Molecular Ion and Isotopic Pattern: The First Clue

The initial step in any mass spectrometric analysis is the identification of the molecular ion. For this compound (Molecular Formula: C₁₂H₁₁BrO₃), the presence of a bromine atom dictates a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks of roughly equal intensity, separated by two mass-to-charge units (m/z).

Table 1: Predicted Molecular Ion Data for this compound

IonFormulaCalculated Monoisotopic Mass (Da)
[M]⁺• (with ⁷⁹Br)[C₁₂H₁₁⁷⁹BrO₃]⁺•281.9895
[M+2]⁺• (with ⁸¹Br)[C₁₂H₁₁⁸¹BrO₃]⁺•283.9875
[M+H]⁺ (with ⁷⁹Br)[C₁₂H₁₂⁷⁹BrO₃]⁺282.9973
[M+H+2]⁺ (with ⁸¹Br)[C₁₂H₁₂⁸¹BrO₃]⁺284.9953

This characteristic 1:1 doublet for the molecular ion is a definitive indicator of the presence of a single bromine atom in the molecule and its fragments.

Fragmentation Analysis under Electron Ionization (EI)

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. The fragmentation of this compound is predicted to be driven by the functionalities present: the ethyl ester and the bromobenzofuran core.

Key Fragmentation Pathways in EI-MS

The major fragmentation pathways for the title compound are anticipated to involve:

  • Loss of the ethoxy group (-•OCH₂CH₃): This is a common fragmentation for ethyl esters, leading to the formation of an acylium ion.

  • Loss of ethylene (C₂H₄) via McLafferty rearrangement: This rearrangement is possible due to the presence of gamma-hydrogens on the ethyl group relative to the carbonyl oxygen.

  • Cleavage of the C-Br bond: The loss of a bromine radical (•Br) is a characteristic fragmentation for brominated aromatic compounds.

  • Fragmentation of the benzofuran ring: This can involve the loss of carbon monoxide (CO) or other small neutral molecules.

Predicted EI-MS Fragmentation Table

Table 2: Predicted Major Fragment Ions of this compound in EI-MS

m/z (for ⁷⁹Br/⁸¹Br)Proposed Fragment StructureDescription of Loss
282/284[C₁₂H₁₁BrO₃]⁺•Molecular Ion
237/239[C₁₀H₆BrO₂]⁺Loss of •OCH₂CH₃
254/256[C₁₀H₇BrO₃]⁺•Loss of C₂H₄ (ethylene)
203[C₁₂H₁₁O₃]⁺Loss of •Br
209/211[C₉H₆BrO]⁺Loss of •CH₂COOCH₂CH₃
Visualizing the EI Fragmentation Pathway

EI_Fragmentation M [C₁₂H₁₁BrO₃]⁺• m/z 282/284 F1 [C₁₀H₆BrO₂]⁺ m/z 237/239 M->F1 - •OCH₂CH₃ F2 [C₁₀H₇BrO₃]⁺• m/z 254/256 M->F2 - C₂H₄ F3 [C₁₂H₁₁O₃]⁺ m/z 203 M->F3 - •Br F4 [C₉H₆BrO]⁺ m/z 209/211 M->F4 - •CH₂COOCH₂CH₃

Caption: Predicted EI-MS fragmentation of this compound.

Fragmentation Analysis under Electrospray Ionization (ESI)

ESI is a "soft" ionization technique that typically results in the formation of protonated molecules, [M+H]⁺, with minimal fragmentation in the ion source. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation and obtain structural information.

Key Fragmentation Pathways in ESI-MS/MS

In ESI-MS/MS, the fragmentation of the protonated molecule [C₁₂H₁₂BrO₃]⁺ is expected to proceed through the loss of neutral molecules:

  • Loss of ethanol (CH₃CH₂OH): This is a common loss from protonated ethyl esters.

  • Loss of ethylene (C₂H₄): Similar to EI, but from the protonated species.

  • Loss of carbon monoxide (CO): A common fragmentation pathway for heterocyclic and carbonyl-containing compounds.

  • Loss of water (H₂O): Can occur, especially if rearrangement is involved.

Predicted ESI-MS/MS Fragmentation Table

Table 3: Predicted Major Fragment Ions of this compound in ESI-MS/MS

Precursor Ion m/z (for ⁷⁹Br/⁸¹Br)Fragment Ion m/z (for ⁷⁹Br/⁸¹Br)Proposed Fragment StructureDescription of Neutral Loss
283/285237/239[C₁₀H₆BrO₂]⁺Ethanol (CH₃CH₂OH)
283/285255/257[C₁₀H₈BrO₃]⁺Ethylene (C₂H₄)
237/239209/211[C₉H₆BrO]⁺Carbon Monoxide (CO)
Visualizing the ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation MH [C₁₂H₁₂BrO₃]⁺ m/z 283/285 F1 [C₁₀H₆BrO₂]⁺ m/z 237/239 MH->F1 - CH₃CH₂OH F2 [C₁₀H₈BrO₃]⁺ m/z 255/257 MH->F2 - C₂H₄ F3 [C₉H₆BrO]⁺ m/z 209/211 F1->F3 - CO

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Experimental Protocols

To ensure high-quality and reproducible data, the following experimental protocols are recommended.

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of this compound.

  • Solvent Selection:

    • For EI-MS (typically via GC-MS), dissolve the sample in a volatile, high-purity solvent such as dichloromethane or ethyl acetate to a final concentration of 100 µg/mL.

    • For ESI-MS (typically via LC-MS or direct infusion), dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid to aid protonation, to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

Instrumentation and Parameters

Table 4: Recommended Mass Spectrometry Parameters

ParameterEI-MS (GC-MS)ESI-MS/MS (LC-MS)
Ionization Mode Electron IonizationElectrospray Ionization (Positive)
Electron Energy 70 eV-
Ion Source Temperature 230-250 °C120-150 °C
GC Column (e.g., HP-5ms)-
Oven Program 50 °C (1 min), ramp to 300 °C at 10 °C/min-
Mobile Phase -A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Gradient -(e.g., 5-95% B over 10 min)
Capillary Voltage -3.5-4.5 kV
Collision Gas -Nitrogen or Argon
Collision Energy -Ramped (e.g., 10-40 eV)
Mass Analyzer Quadrupole, TOF, or Ion TrapQuadrupole, TOF, Ion Trap, or Orbitrap
Scan Range (m/z) 50-400100-500 (MS1), product ion scan of 283/285

Conclusion: A Predictive and Practical Framework

This guide provides a comprehensive overview of the expected mass spectrometric behavior of this compound. By understanding the fundamental principles of fragmentation for its constituent parts—the bromobenzofuran core and the ethyl acetate side chain—researchers can confidently identify this compound and interpret its mass spectrum, even in the absence of a reference spectrum in a database. The provided protocols offer a starting point for method development, ensuring robust and reliable data for the advancement of synthetic and medicinal chemistry research.

References

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives - EAS Publisher. (2023). Available at: [Link]

  • Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate - PMC - NIH. (n.d.). Available at: [Link]

  • Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - ResearchGate. (2019). Available at: [Link]

  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.). Available at: [Link]

  • Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass - SciSpace. (n.d.). Available at: [Link]

  • 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed. (2007). Available at: [Link]

  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011). Available at: [Link]

  • Ethyl 2-(5-bromopyrimidin-2-yl)acetate | C8H9BrN2O2 | CID 45789883 - PubChem. (n.d.). Available at: [Link]

  • Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone - PubMed. (2006). Available at: [Link]

  • Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed. (2017). Available at: [Link]

  • Ethyl 2-bromobenzoate | C9H9BrO2 | CID 80186 - PubChem - NIH. (n.d.). Available at: [Link]

  • Ethyl 2-(2-bromophenyl)acetate | C10H11BrO2 | CID 2780092 - PubChem. (n.d.). Available at: [Link]

  • Ethyl 2-(5-bromobenzofuran-3-yl)acetate - Lead Sciences. (n.d.). Available at: [Link]

  • Ethyl Acetate - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Available at: [Link]

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Substituted Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, is a cornerstone in medicinal chemistry and drug discovery.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure and the intricate network of intermolecular interactions within the crystalline state. Understanding the crystal structure of substituted benzofurans is therefore paramount for rational drug design, polymorphism screening, and optimizing physicochemical properties such as solubility and bioavailability.

This in-depth technical guide, crafted from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the crystal structure of substituted benzofuran compounds. We will delve into the principles of X-ray crystallography, the profound influence of substituents on molecular conformation and crystal packing, and the critical interplay between solid-state architecture and pharmacological function.

The Decisive Role of Crystal Structure in Drug Development

The arrangement of molecules in a crystal lattice, or crystal packing, dictates a compound's macroscopic properties. For pharmaceutical development, the crystal structure influences:

  • Solubility and Dissolution Rate: Different polymorphic forms of a drug can exhibit vastly different solubilities, directly impacting its bioavailability.

  • Stability and Shelf-life: The thermodynamic stability of a crystalline form is crucial for ensuring the longevity and consistency of a pharmaceutical product.

  • Mechanical Properties: Crystal habit and packing affect powder flow, compressibility, and tablet formulation.

  • Intellectual Property: Novel crystalline forms of a drug can be patented, providing a competitive advantage.

By elucidating the crystal structure, researchers can gain invaluable insights into the structure-property relationships that govern the performance of benzofuran-based drug candidates.

Probing the Crystal Lattice: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the three-dimensional atomic arrangement of a crystalline solid. The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a periodic lattice.

Experimental Workflow: From Crystal to Structure

The journey from a synthesized benzofuran derivative to its fully characterized crystal structure involves a meticulous, multi-step process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination synthesis Synthesis of Substituted Benzofuran purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structure_validation Structure Validation & Analysis structure_refinement->structure_validation

Caption: A generalized workflow for determining the crystal structure of a substituted benzofuran compound.

Detailed Experimental Protocol for Single-Crystal X-ray Diffraction

The following protocol outlines the key steps involved in a typical SC-XRD experiment. The causality behind each choice is explained to provide a deeper understanding of the process.

1. Crystal Growth and Selection:

  • Objective: To obtain a single, high-quality crystal suitable for diffraction.

  • Methodology: Slow evaporation of a saturated solution is a common and effective technique. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal. For instance, a petroleum ether-ethyl acetate mixture has been successfully used to grow crystals of a 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester.[3]

  • Rationale: Slow crystal growth minimizes the formation of defects and twinning, leading to a more ordered crystal lattice and higher quality diffraction data. The crystal should be visually inspected under a microscope for sharp edges, uniform morphology, and lack of cracks or inclusions. A suitable crystal size is typically in the range of 0.1-0.3 mm in all dimensions.

2. Data Collection:

  • Objective: To measure the intensities and positions of the diffracted X-ray beams.

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a MoKα (λ = 0.71073 Å) or CuKα (λ = 1.54184 Å) X-ray source and a sensitive detector (e.g., CCD or CMOS) is used. Data is often collected at low temperatures (e.g., 120 K) to reduce thermal vibrations of the atoms, resulting in sharper diffraction spots and more precise structural data.[4]

  • Procedure: The crystal is mounted on a goniometer head and centered in the X-ray beam. A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Rationale: The geometry of the diffraction pattern is related to the unit cell dimensions, while the intensities of the spots are proportional to the square of the structure factor amplitudes, which in turn depend on the arrangement of atoms within the unit cell.

3. Data Processing and Structure Solution:

  • Objective: To determine the unit cell parameters, space group, and the initial atomic positions.

  • Software: Programs like SHELXS or Olex2 are commonly used.[4]

  • Procedure: The collected diffraction images are integrated to obtain a list of reflection indices (h, k, l) and their corresponding intensities. The unit cell parameters and space group are determined from the geometry of the diffraction pattern. Direct methods or Patterson methods are then employed to solve the phase problem and generate an initial electron density map.

  • Rationale: The phase information is lost during the diffraction experiment. Structure solution methods use statistical or vector-based approaches to retrieve this information and build an initial model of the crystal structure.

4. Structure Refinement:

  • Objective: To optimize the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction data.

  • Software: SHELXL is a widely used program for structure refinement.[4]

  • Procedure: The initial structural model is refined using a least-squares minimization algorithm. Anisotropic displacement parameters are typically refined for non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

  • Rationale: The refinement process minimizes the difference between the experimentally measured structure factor amplitudes and those calculated from the structural model, resulting in a highly accurate and precise representation of the crystal structure. The quality of the final model is assessed by parameters such as the R-factor (R1) and weighted R-factor (wR2).

The Influence of Substituents on Crystal Packing and Intermolecular Interactions

The introduction of substituents onto the benzofuran core dramatically influences the molecule's electronic properties, size, and shape, thereby dictating the nature of intermolecular interactions and the resulting crystal packing.[5]

Common Intermolecular Interactions in Substituted Benzofurans

The solid-state architecture of substituted benzofurans is often stabilized by a network of non-covalent interactions.

intermolecular_interactions benzofuran Substituted Benzofuran Crystal h_bond C-H···O/ N-H···O Hydrogen Bonds benzofuran->h_bond pi_pi π-π Stacking benzofuran->pi_pi ch_pi C-H···π Interactions benzofuran->ch_pi halogen Halogen Bonding (C-X···O/N) benzofuran->halogen

Caption: Key intermolecular interactions governing the crystal packing of substituted benzofurans.

  • Hydrogen Bonding: While the benzofuran core itself is not a strong hydrogen bond donor, substituents containing hydroxyl, amino, or amide groups can form conventional N-H···O or O-H···O hydrogen bonds. More commonly, weaker C-H···O hydrogen bonds, where a C-H group acts as the donor and an oxygen atom (from the furan ring, a carbonyl group, or a methoxy substituent) acts as the acceptor, play a significant role in stabilizing the crystal structure.[3]

  • π-π Stacking: The aromatic nature of the benzofuran ring system facilitates π-π stacking interactions between adjacent molecules. These interactions can be either face-to-face or offset, and their geometry is influenced by the electronic nature of the substituents.

  • C-H···π Interactions: In these interactions, a C-H bond points towards the electron-rich π-system of a neighboring benzofuran ring. These interactions are crucial in directing the three-dimensional arrangement of molecules in the crystal.[3]

  • Halogen Bonding: The presence of halogen substituents (F, Cl, Br, I) can lead to the formation of halogen bonds, where the halogen atom acts as an electrophilic species and interacts with a nucleophilic atom (e.g., oxygen or nitrogen) on an adjacent molecule. The position of the halogen atom on the benzofuran scaffold can significantly influence its cytotoxic activity.[1]

Case Studies: The Impact of Substitution on Crystal Structure

The following table summarizes the crystallographic data for a selection of substituted benzofuran derivatives, highlighting the influence of different substituents on their crystal systems and space groups.

CompoundSubstituentsCrystal SystemSpace GroupKey Intermolecular InteractionsReference
5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl esterNitro, succinimidyl, ethyl esterTriclinicP-1C-H···O hydrogen bonds, C-H···π interactions[3]
4-(benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine4-methoxyphenyl, phenylthiazol-2(3H)-imineMonoclinicP2₁/cC-H···N, C-H···O, π-π stacking, C-H···π interactions[5]
4-(benzofuran-2-yl)-3-(4-fluorophenyl)-N-phenylthiazol-2(3H)-imine (mixture)4-fluorophenyl, phenylthiazol-2(3H)-imineMonoclinicP2₁/cC-H···N, C-H···O, π-π stacking, C-H···π interactions[5]

As illustrated by these examples, even subtle changes in substitution, such as the replacement of a methoxy group with a fluorine atom, can lead to variations in the extended network within the crystal, although the primary intermolecular interaction motifs may remain similar.[5] The arrangement of molecules is a delicate balance of steric effects and electrostatic interactions.[5]

Computational Tools for Crystal Structure Analysis

In addition to experimental techniques, computational methods are increasingly employed to analyze and understand the crystal structures of organic molecules.

  • Hirshfeld Surface Analysis: This method provides a visual representation of intermolecular contacts within a crystal. By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify and quantify the different types of intermolecular interactions and their relative importance in stabilizing the crystal packing.[6][7]

  • Interaction Energy Calculations: Quantum chemical calculations can be used to compute the energies of pairwise intermolecular interactions within the crystal lattice. This allows for a quantitative assessment of the contributions of different interactions (e.g., electrostatic, dispersion) to the overall stability of the crystal structure.[6][8]

Linking Crystal Structure to Biological Activity

The solid-state conformation of a benzofuran derivative can provide crucial insights into its interaction with biological targets. Molecular docking studies, which predict the binding mode of a small molecule to a protein, often utilize the crystallographically determined conformation as a starting point.[9] For instance, the crystal structure of a benzofuran derivative can reveal key pharmacophoric features and the spatial arrangement of functional groups that are essential for binding to a specific receptor or enzyme.

The study of the crystal structure of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan, a potent antiproliferative agent, revealed the formation of a hydrogen bond between the C7-OH group and an asparagine residue in the target protein.[9] This detailed structural information is invaluable for the design of new, more potent analogues.

Conclusion

The crystal structure of substituted benzofuran compounds is a critical determinant of their physicochemical properties and biological activity. Single-crystal X-ray diffraction provides an unparalleled level of detail into the three-dimensional arrangement of these molecules in the solid state. A thorough understanding of the interplay between molecular structure, intermolecular interactions, and crystal packing is essential for researchers in medicinal chemistry and drug development to rationally design and optimize novel benzofuran-based therapeutics. The integration of experimental crystallographic data with computational analysis tools will continue to be a powerful approach in unveiling the intricate solid-state architecture of these important heterocyclic compounds.

References

  • Al-Ostoot, F. H., Al-Ghamdi, S. A., Al-Massarani, S. M., El-Sayed, N. N. E., & Ali, M. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2843. [Link]

  • Lu, Y.-Z., Jiang, G.-Q., Xiao-Qin, & Zhang, Q.-J. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436–3438. [Link]

  • Al-Majid, A. M., El-Senduny, F. F., El-Fakharany, E. M., Barakat, A., & El-Shazly, M. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Molecules, 28(16), 6032. [Link]

  • Flynn, B. L., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(1), 32. [Link]

  • Singh, P., & Kumar, A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Cimarelli, C. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(9), 2527. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Kumar, A., et al. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. The Journal of Organic Chemistry. [Link]

  • Substituted benzofuran. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Theoretical Study of Intermolecular Interactions in Benzopyrans Substituted with Polyhaloalkyl Groups. (2024). Molecules, 29(24), 5891. [Link]

  • X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. (2025). ResearchGate. [Link]

  • X-ray crystallographic structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. (n.d.). SciSpace. [Link]

  • Crystal structures, Hirshfeld surface analysis and interaction energies of (Z)-2-(4-methylbenzylidene)- and (Z)-2-(furfurylidene)-2H-benzo[b][1][9]thiazin-3(4H)-one. (2025). Acta Crystallographica Section C: Structural Chemistry. [Link]

  • Structures of benzofuran and dihydrobenzofuran derivatives. (n.d.). ResearchGate. [Link]

  • Probing the relationships between molecular conformation and intermolecular contacts in N,N-dibenzyl-N′-(furan-2-carbonyl)thiourea. (2025). ResearchGate. [Link]

  • Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1. (2017). Journal of Molecular Structure, 1146, 624-634. [https://staff.najah.edu/media/sites/default/files/Intermolecular%20interactions%20in%20crystal%20structure%2C%20Hirshfeld%20surface%2C%20characterization%2C%20DFT%20and%20thermal%20analysis%20of%205-((5-bromo-1.pdf]([Link]

  • Benzofuran – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Towards an Understanding of the Intermolecular Interactions and Crystallographic Model of Theophylline and D-Mannitol using Synthonic. (n.d.). ChemRxiv. [Link]

Sources

A Technical Guide to 4-(Cyclobut-1-en-1-yl)-2-bromophenyl acetate (C12H11BrO3): Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive technical overview of a specific brominated phenyl acetate derivative, 4-(cyclobut-1-en-1-yl)-2-bromophenyl acetate, corresponding to the molecular formula C12H11BrO3. We detail the systematic approach to its structural elucidation and IUPAC nomenclature. A robust, multi-step synthesis protocol is presented, beginning with foundational precursors and culminating in the target molecule, with an emphasis on the causal reasoning behind methodological choices. Furthermore, this document outlines the essential analytical techniques for structural verification and quality control. Finally, we explore the potential applications of this molecule within drug discovery, focusing on its utility as a versatile chemical scaffold and a latent prodrug. This guide is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction: Strategic Role of Bromine and Acetates in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of specific functional groups is a cornerstone of molecular design. Halogens, particularly bromine, and ester functionalities like acetates, are frequently employed to modulate the physicochemical and pharmacokinetic profiles of bioactive molecules.

The bromine atom, often considered a bioisostere for a methyl group, serves multiple purposes.[1] Its introduction can enhance binding affinity to target proteins through halogen bonding, modify electronic properties, and, critically, provide a reactive handle for further molecular elaboration via cross-coupling reactions.[1][2][3][4] This versatility makes brominated intermediates highly valuable in the construction of diverse chemical libraries for lead optimization.

Concurrently, the acetate ester is a classic prodrug moiety.[5] Ester groups can improve a drug's lipophilicity, which may enhance its ability to cross cellular membranes.[6][7] Once absorbed, these esters are often susceptible to hydrolysis by ubiquitous esterase enzymes, releasing the active parent drug (in this case, a phenol) at the desired site of action.[8][9] This strategy is a well-established method for improving bioavailability and controlling drug release.[6][8]

This guide focuses on a molecule that synergistically combines these features: 4-(cyclobut-1-en-1-yl)-2-bromophenyl acetate. Its structure contains a strained cyclobutene ring, a brominated aromatic core, and a bioreversible acetate group, making it a molecule of significant interest for synthetic and medicinal chemistry exploration.

Structural Elucidation and IUPAC Nomenclature

The unambiguous identification of a molecule begins with its molecular formula and proceeds through a logical deduction of its constituent parts, culminating in a systematic name.

Molecular Formula Analysis

The starting point is the molecular formula C12H11BrO3 . A calculation of the Degree of Unsaturation (DoU) provides initial structural clues:

  • DoU = C - H/2 - X/2 + N/2 + 1

  • DoU = 12 - (11/2) - (1/2) + 0 + 1

  • DoU = 12 - 5.5 - 0.5 + 1 = 7

A DoU of 7 suggests significant unsaturation, typically indicating the presence of multiple rings and/or double bonds. The term "acetate derivative" strongly implies the presence of a CH3COO- group, which accounts for one C=O double bond (1 DoU). A benzene ring accounts for another 4 DoU. The remaining 2 DoU must be accommodated by the rest of the structure, which in this case is satisfied by the double bond and the ring structure of the cyclobutene moiety.

IUPAC Name Determination

Based on this analysis, the structure is identified as an acetate ester of a brominated phenol which is also substituted with a cyclobutenyl group. Following the IUPAC rules for nomenclature, the name is systematically constructed:[10]

  • Principal Functional Group: The ester is the highest priority group, so the molecule is named as an "acetate."

  • Parent Structure: The acetate is attached to a substituted phenyl group.

  • Substituents: The phenyl ring is substituted with a bromine atom and a cyclobut-1-en-1-yl group.

  • Numbering: The carbon attached to the acetate's oxygen is C1. The bromine is placed at the lowest possible locant, C2. This places the cyclobutenyl group at C4.

Thus, the correct IUPAC name is 4-(cyclobut-1-en-1-yl)-2-bromophenyl acetate .

// Nodes for the atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; O2 [label="O"]; C8 [label="C"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; Br [label="Br", fontcolor="#EA4335"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; H11 [label="H"];

// Benzene ring C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Acetate group C1 -- O1 [len=1.5]; O1 -- C7 [len=1.5]; C7 -- O2 [len=1.5, style=double]; C7 -- C8 [len=1.5]; C8 -- H1 [len=1.0]; C8 -- H2 [len=1.0]; C8 -- H3 [len=1.0];

// Bromine C2 -- Br [len=1.5];

// Cyclobutene group C4 -- C9 [len=1.5]; C9 -- C10 [len=1.5, style=double]; C10 -- C11 [len=1.5]; C11 -- C12 [len=1.5]; C12 -- C9 [len=1.5];

// Hydrogens on rings C3 -- H4 [len=1.0]; C5 -- H5 [len=1.0]; C6 -- H6 [len=1.0]; C10 -- H7 [len=1.0]; C11 -- H8 [len=1.0]; C11 -- H9 [len=1.0]; C12 -- H10 [len=1.0]; C12 -- H11 [len=1.0];

// Positioning C1 [pos="0,0!"]; C2 [pos="1.3,-0.75!"]; C3 [pos="1.3,-2.25!"]; C4 [pos="0,-3!"]; C5 [pos="-1.3,-2.25!"]; C6 [pos="-1.3,-0.75!"]; O1 [pos="-0.8,1.2!"]; C7 [pos="-2.1,1.5!"]; O2 [pos="-2.6,2.5!"]; C8 [pos="-2.8,0.3!"]; Br [pos="2.6,-0.3!"]; C9 [pos="0,-4.5!"]; C10 [pos="1.3,-5!"]; C11 [pos="1.3,-6.5!"]; C12 [pos="-0,-6.5!"]; }

end_dot Figure 1: Structure of 4-(cyclobut-1-en-1-yl)-2-bromophenyl acetate.

Physicochemical Properties
PropertyValue
Molecular Formula C12H11BrO3
IUPAC Name 4-(cyclobut-1-en-1-yl)-2-bromophenyl acetate
Molecular Weight 283.12 g/mol
Monoisotopic Mass 281.9946 g/mol
Calculated logP 3.25
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Rotatable Bonds 2

Data is estimated via computational methods.

Synthesis and Retrosynthetic Analysis

The synthesis of the target molecule is best approached through a retrosynthetic strategy, which deconstructs the molecule into simpler, commercially available starting materials.

Retrosynthetic Pathway

The most logical disconnection is at the ester bond, which simplifies the target molecule into the key intermediate, 2-bromo-4-(cyclobut-1-en-1-yl)phenol , and a simple acetylating agent like acetic anhydride. The phenol intermediate can be further disconnected via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a dibromophenol derivative and a cyclobutenylboronic acid or ester.[11][12]

G Target Target Molecule C12H11BrO3 Phenol Phenol Intermediate (2-bromo-4-(cyclobut-1-en-1-yl)phenol) Target->Phenol Ester Disconnection Acetylation Acetic Anhydride (Ac2O) Target->Acetylation Dibromophenol Precursor A (2,4-Dibromophenol) Phenol->Dibromophenol Suzuki C-C Disconnection BoronicEster Precursor B (Cyclobutenylboronic acid pinacol ester) Phenol->BoronicEster Suzuki C-C Disconnection

end_dot Figure 2: Retrosynthetic analysis of the target molecule.

Experimental Protocol: Synthesis of 2-bromo-4-(cyclobut-1-en-1-yl)phenol (Intermediate)

This protocol describes a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[13][14] The palladium catalyst facilitates the coupling between an aryl halide and an organoboron compound.[11][12]

Materials:

  • 2,4-Dibromophenol

  • Cyclobuten-1-ylboronic acid pinacol ester

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium Carbonate (K2CO3)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,4-dibromophenol (1.0 eq), cyclobuten-1-ylboronic acid pinacol ester (1.1 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add Pd(PPh3)4 (0.05 eq) to the flask. The use of a palladium(0) source is crucial as it initiates the catalytic cycle through oxidative addition into the C-Br bond.[13]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio. The aqueous base is necessary for the transmetalation step of the Suzuki cycle.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the phenol intermediate.

Experimental Protocol: Synthesis of 4-(cyclobut-1-en-1-yl)-2-bromophenyl acetate (Target Molecule)

This step involves a standard esterification of the synthesized phenol. Acetic anhydride is a highly effective acetylating agent, and a base is used to deprotonate the phenol and catalyze the reaction.[15][16]

Materials:

  • 2-bromo-4-(cyclobut-1-en-1-yl)phenol (from previous step)

  • Acetic Anhydride (Ac2O)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Reaction Setup: Dissolve the phenol intermediate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Base and Reagent Addition: Add pyridine or TEA (1.5 eq) to the solution and cool to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise. The base neutralizes the acetic acid byproduct, driving the reaction to completion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor for the disappearance of the starting material by TLC.

  • Workup: Quench the reaction by adding 1M HCl solution. Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[17]

  • Purification: The resulting crude product can be further purified if necessary by column chromatography to yield the final target molecule as a pure substance. For sterically hindered phenols, alternative methods such as using iodine as a catalyst under microwave irradiation may offer higher yields and shorter reaction times.[18]

Physicochemical Characterization and Quality Control

Structural confirmation is a non-negotiable step in synthesis. A combination of spectroscopic methods provides a comprehensive and self-validating system to confirm the identity and purity of the final compound.

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Signals in the ~7.0-7.8 ppm region showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.- Cyclobutene Protons: Signals for the vinylic proton (~6.0-6.5 ppm) and aliphatic methylene protons (~2.4-2.8 ppm).- Acetate Protons: A sharp singlet at ~2.3 ppm corresponding to the methyl group.
¹³C NMR - Carbonyl Carbon: A signal in the ~168-170 ppm region for the ester carbonyl.- Aromatic & Vinylic Carbons: Multiple signals between ~110-155 ppm.- Aliphatic Carbons: Signals for the cyclobutene CH2 groups and the acetate methyl group.
FT-IR - C=O Stretch: A strong, sharp absorption band around 1760-1770 cm⁻¹ characteristic of a phenyl acetate carbonyl.[19]- C-O Stretch: Bands in the 1200-1300 cm⁻¹ region.- Aromatic C=C Stretch: Signals around 1500-1600 cm⁻¹.
Mass Spec (HRMS) - Molecular Ion Peak: A distinct [M]+ and [M+2]+ pattern with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom. The exact mass should correspond to C12H11⁷⁹BrO3 and C12H11⁸¹BrO3.

Potential Applications in Drug Development

The unique structural motifs of 4-(cyclobut-1-en-1-yl)-2-bromophenyl acetate make it a valuable platform for drug discovery professionals.

Scaffold for Library Synthesis

The bromine atom is a key feature for synthetic diversification. It serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig).[12] This allows for the rapid introduction of a wide array of substituents (aryl, alkyl, amine, etc.) at the C2 position, enabling the exploration of the structure-activity relationship (SAR) around the core scaffold. The strained cyclobutene ring also offers a unique three-dimensional exit vector compared to more common substituents.[20][21][22]

G cluster_0 Core Scaffold cluster_1 Diversification Reactions cluster_2 Synthesized Library Scaffold 4-(cyclobut-1-en-1-yl)- 2-bromophenyl acetate Suzuki Suzuki Coupling (R-B(OR)2) Scaffold->Suzuki Heck Heck Coupling (Alkenes) Scaffold->Heck Sonogashira Sonogashira (Alkynes) Scaffold->Sonogashira Buchwald Buchwald-Hartwig (R2NH) Scaffold->Buchwald Deriv1 Aryl Derivative Suzuki->Deriv1 Deriv2 Vinyl Derivative Heck->Deriv2 Deriv3 Alkynyl Derivative Sonogashira->Deriv3 Deriv4 Amino Derivative Buchwald->Deriv4

end_dot Figure 3: Workflow for library synthesis using the core scaffold.

Prodrug Strategy

The acetate group functions as a classic prodrug moiety. In many therapeutic contexts, the corresponding phenol is the pharmacologically active species. The acetate ester masks this polar hydroxyl group, increasing the molecule's lipophilicity and potentially enhancing its absorption and distribution. In vivo, esterase enzymes can cleave the ester bond, releasing the active phenol in a controlled manner.[8][9] This approach can improve oral bioavailability, prolong duration of action, and reduce potential formulation challenges associated with less soluble phenols.[6]

G Prodrug Acetate Prodrug (Lipophilic, Absorbed) Enzyme Esterase Enzymes (in vivo) Prodrug->Enzyme Hydrolysis Active Active Phenol (Pharmacologically Active) Enzyme->Active Byproduct Acetic Acid (Metabolite) Enzyme->Byproduct

end_dot Figure 4: Prodrug activation pathway via enzymatic hydrolysis.

Conclusion

4-(Cyclobut-1-en-1-yl)-2-bromophenyl acetate is a strategically designed molecule with significant potential for researchers in medicinal chemistry and drug development. Its IUPAC name is derived systematically from its constituent functional groups. The synthesis is achievable through robust and well-established organic chemistry reactions, primarily relying on a key Suzuki-Miyaura coupling followed by esterification. The compound's true value lies in its dual functionality: the bromine atom provides a gateway for extensive synthetic diversification, while the acetate ester serves as a latent prodrug, offering a pathway to improved pharmacokinetic properties. This technical guide provides the foundational knowledge for scientists to synthesize, characterize, and strategically deploy this versatile chemical entity in their research programs.

References

Click to expand
  • Ester Bonds in Prodrugs. ACS Chemical Biology.

  • Microwave mediated solvent-free acetylation of deactivated and hindered phenols. ResearchGate.

  • phenyl acetate, 122-79-2. The Good Scents Company.

  • 20.3 Isomers of Alkanes and IUPAC Nomenclature. eCampusOntario Pressbooks.

  • Synthetic methods of cyclobutene derivatives. ResearchGate.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Bioisostere – Knowledge and References. Taylor & Francis.

  • Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. ACS Omega.

  • Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. NIH.

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.

  • Highly efficient and versatile acetylation of alcohols, phenols and amines catalyzed by methylenediphosphonic acid (MDP) under solvent-free conditions. ResearchGate.

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.

  • Bioisosteric Replacements. Cambridge MedChem Consulting.

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI.

  • Showing Compound Phenyl acetate (FDB020542). FooDB.

  • Applied synthesis method for bromocyclobutane. Google Patents.

  • PHENYL ACETATE(122-79-2) IR Spectrum. ChemicalBook.

  • Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. Royal Society of Chemistry.

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SciRP.org.

  • A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by Ti02/S04. SciSpace.

  • Bioisosteres v2 - Recent Trends and Tactics. Baran Lab.

  • Cyclobutene synthesis. Organic Chemistry Portal.

  • Studies toward Providencin: The Furanyl-Cyclobutanol Segment. Organic Letters.

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI.

  • Preparation method of hindered phenol antioxidant 330. Google Patents.

  • Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. MDPI.

  • Ester Prodrugs and Their Role in Drug Discovery and Design. Journal of Natural Sciences.

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec.

  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI.

Sources

An In-depth Technical Guide to Ethyl 2-(5-bromobenzofuran-2-yl)acetate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Ethyl 2-(5-bromobenzofuran-2-yl)acetate, a member of the benzofuran class of heterocyclic compounds. Benzofurans are of significant interest to the scientific community due to their prevalence in biologically active natural products and their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, physicochemical characteristics, and potential therapeutic applications of this specific brominated benzofuran derivative.

Molecular Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is to elucidate its structure and inherent properties. This compound possesses a core 5-bromobenzofuran scaffold with an ethyl acetate substituent at the 2-position of the furan ring.

Canonical SMILES String: CCOC(=O)Cc1oc2cc(Br)ccc2c1

While specific experimental data for this exact compound is not widely published, we can infer its properties from closely related analogues and general knowledge of benzofuran chemistry. The data for the isomeric compound, Ethyl 5-bromo-1-benzofuran-2-carboxylate, is presented below for comparative purposes.[5][6]

PropertyPredicted/Inferred Value for this compoundData for Ethyl 5-bromo-1-benzofuran-2-carboxylate[6]
Molecular Formula C₁₂H₁₁BrO₃C₁₁H₉BrO₃
Molecular Weight 283.12 g/mol 269.09 g/mol
Appearance Likely a white to off-white solidWhite to off-white Solid
Melting Point Not available60-62 °C
Boiling Point > 300 °C (Predicted)328.3±22.0 °C (Predicted)
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, ethyl acetate, acetone) and sparingly soluble in water.Not specified
Density ~1.5 g/cm³ (Predicted)1.520±0.06 g/cm³ (Predicted)

Synthesis of this compound

The synthesis of substituted benzofurans can be achieved through various strategies. A common and effective method involves the cyclization of appropriately substituted phenols. For the target compound, a plausible and efficient synthetic route would be a multi-step process commencing with a commercially available substituted phenol.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves the initial formation of the 5-bromobenzofuran-2-carboxylic acid, followed by its conversion to the corresponding acid chloride and subsequent reaction with ethanol. An alternative, more direct route to a related precursor is the reaction of 5-bromosalicylaldehyde with diethylmalonate.[1]

Below is a detailed, self-validating experimental protocol for a related and illustrative synthesis of a key precursor, ethyl 5-bromobenzofuran-2-carboxylate, which can be adapted for the synthesis of the target molecule.

Experimental Protocol: Synthesis of Ethyl 5-bromobenzofuran-2-carboxylate

This protocol is adapted from established methods for the synthesis of benzofuran-2-carboxylates.[1][7]

Materials:

  • 5-bromosalicylaldehyde

  • Diethyl malonate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethyl methyl ketone (EMK)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and reflux apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-bromosalicylaldehyde (0.01 mol), diethyl malonate (0.013 mol), and anhydrous potassium carbonate (10 g) in 40 mL of ethyl methyl ketone.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of ethyl methyl ketone. Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Acidification and Isolation: Dissolve the resulting residue in water and acidify with dilute hydrochloric acid until the pH is acidic. The product, 5-bromobenzofuran-2-carboxylic acid, will precipitate out.

  • Esterification: Collect the crude carboxylic acid by filtration. Without extensive purification, dissolve the acid in ethanol (50 mL) and add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux for 4 hours.[1]

  • Final Work-up and Purification: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product into ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from ethanol to yield pure ethyl 5-bromobenzofuran-2-carboxylate.

Causality Behind Experimental Choices:

  • Base: Anhydrous potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group of 5-bromosalicylaldehyde and the active methylene of diethyl malonate, facilitating the initial condensation reaction.

  • Solvent: Ethyl methyl ketone is a suitable polar aprotic solvent for this type of condensation reaction, allowing for the necessary reaction temperature while being relatively easy to remove.

  • Esterification: The Fischer esterification using ethanol in the presence of a strong acid catalyst (sulfuric acid) is a classic and reliable method for converting the intermediate carboxylic acid to its ethyl ester.

Synthesis Workflow Diagram

SynthesisWorkflow reagents1 5-Bromosalicylaldehyde + Diethyl Malonate + K₂CO₃ in EMK reflux1 Reflux (4-6 hours) reagents1->reflux1 workup1 Filtration & Solvent Evaporation reflux1->workup1 acidification Acidification (HCl) & Isolation of Acid workup1->acidification reagents2 5-Bromobenzofuran-2-carboxylic acid + Ethanol + H₂SO₄ (cat.) acidification->reagents2 reflux2 Reflux (4 hours) reagents2->reflux2 workup2 Neutralization (NaHCO₃) & Extraction with Ethyl Acetate reflux2->workup2 purification Drying (MgSO₄) & Recrystallization workup2->purification product Ethyl 5-bromobenzofuran-2-carboxylate purification->product

Caption: Synthesis workflow for a key benzofuran precursor.

Spectroscopic Characterization

The structural elucidation of newly synthesized compounds relies heavily on spectroscopic techniques. For this compound, the following spectral characteristics are anticipated based on known data for similar benzofuran derivatives.[1][8]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2-1.3 ppm and a quartet around 4.1-4.2 ppm), a singlet for the methylene protons of the acetate group (around 3.8-4.0 ppm), and signals in the aromatic region (7.0-8.0 ppm) corresponding to the protons on the benzofuran ring system. The coupling patterns of the aromatic protons would confirm the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for the carbonyl carbon of the ester (around 170 ppm), the carbons of the benzofuran ring (in the range of 110-160 ppm), the methylene carbon of the acetate group, and the carbons of the ethyl group.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. For C₁₂H₁₁BrO₃, the expected molecular ion peaks would be at m/z 282 and 284.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong absorption band for the C=O stretching of the ester group (around 1730-1750 cm⁻¹), C-O stretching bands, and absorption bands characteristic of the aromatic benzofuran ring.

Applications in Drug Discovery and Development

The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2][3] The introduction of a bromine atom at the 5-position can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions, making it an attractive moiety for drug design.

Potential Therapeutic Areas:

  • Anti-Cancer: Many benzofuran derivatives have demonstrated potent anti-proliferative activity against various cancer cell lines.[1][4] The mechanism of action can vary, but often involves the inhibition of key signaling pathways involved in cell growth and survival. For instance, some brominated benzofurans have shown remarkable cytotoxic activity against leukemia cells.[9]

  • Anti-Inflammatory: Benzofuran derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs).[1] Their mechanism may involve the inhibition of inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2).

  • Antimicrobial: The benzofuran nucleus is present in several compounds with significant antibacterial and antifungal properties.[2][4] These compounds can act by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis.

  • Antiviral: Certain benzofuran derivatives have shown promise as antiviral agents, including activity against the hepatitis C virus.[3]

Illustrative Biological Pathway: Inhibition of a Pro-inflammatory Pathway

SignalingPathway cluster_membrane Cell Membrane receptor Receptor enzyme Target Enzyme (e.g., COX-2) receptor->enzyme activates stimulus Inflammatory Stimulus stimulus->receptor benzofuran Ethyl 2-(5-bromobenzofuran -2-yl)acetate benzofuran->enzyme inhibits prostaglandins Pro-inflammatory Prostaglandins enzyme->prostaglandins produces inflammation Inflammation prostaglandins->inflammation mediates

Caption: Potential mechanism of anti-inflammatory action.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established organic chemistry methodologies, and its physicochemical properties can be predicted based on related structures. The broad spectrum of biological activities associated with the benzofuran core, enhanced by the presence of the bromine substituent, makes this compound and its derivatives valuable candidates for further investigation in drug discovery programs. As with all research chemicals, it is imperative to handle this compound with the appropriate safety measures in a controlled laboratory setting.

References

  • Prabavathi, C. et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. Available at: [Link]

  • Choi, H. D. et al. (2010). Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o838. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-(5-bromopyrimidin-2-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Abdel-Aziz, H. A. et al. (2011). Ethyl 5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o696. Available at: [Link]

  • Abdel-Wahab, B. F. et al. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry, 2(1), 8-15. Available at: [Link]

  • Shi, D. et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26750–26767. Available at: [Link]

  • Lead Sciences. (n.d.). Ethyl 2-(5-bromobenzofuran-3-yl)acetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted benzofuran. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. Retrieved from [Link]

  • Seo, P. J. et al. (2012). 2-(5-Bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o133. Available at: [Link]

  • PubChem. (n.d.). Benzofuran. National Center for Biotechnology Information. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1993). Toxicological Profile for 2,3-Benzofuran. Retrieved from [Link]

  • Xu, Z. et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 26750-26767. Available at: [Link]

  • Seo, P. J. et al. (2012). 2-(5-Bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid. Sci-Hub. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Supplemental Information. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2023). Study of Benzofuran Derivatives and their Biological Significance. IJSDR, 8(5). Retrieved from [Link]

  • Al-Warhi, T. et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 548. Available at: [Link]

  • ResearchGate. (2013). (PDF) Crystal structure of ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]. Retrieved from [Link]

  • Choi, H. D. et al. (2011). Ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1871. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-(5-bromobenzofuran-2-YL)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-(5-bromobenzofuran-2-yl)acetate is a valuable heterocyclic building block in medicinal chemistry and drug development. The benzofuran scaffold is a prominent feature in numerous biologically active compounds, exhibiting properties that range from anticancer and anti-inflammatory to antimicrobial.[1][2] The presence of a bromine atom at the 5-position provides a strategic handle for further functionalization through cross-coupling reactions, while the ethyl acetate side chain at the 2-position allows for a variety of subsequent chemical modifications, such as amidation or hydrolysis.

This document provides a comprehensive, two-stage protocol for the synthesis of this compound, commencing from the readily available starting material, 5-bromosalicylaldehyde. The guide is designed for researchers and professionals in organic synthesis and drug discovery, offering not only a step-by-step procedure but also the underlying chemical principles and mechanistic insights that govern the transformation. The described methodology prioritizes robustness and scalability, ensuring a reliable pathway to the target compound.

Overall Synthetic Scheme

The synthesis is strategically divided into two primary stages: first, the construction of the core benzofuran acetic acid intermediate, followed by a classic Fischer esterification to yield the final product.

Overall_Scheme SM 5-Bromosalicylaldehyde step1_label PART I: Perkin-Oglialoro Reaction SM->step1_label INT 2-(5-Bromobenzofuran-2-yl)acetic Acid (Intermediate A) step2_label PART II: Fischer Esterification INT->step2_label FP This compound (Final Product) step1_label->INT step2_label->FP

Caption: Overall two-stage synthetic route.

PART I: Synthesis of 2-(5-Bromobenzofuran-2-yl)acetic Acid (Intermediate A)

This initial stage constructs the pivotal benzofuran acetic acid scaffold from 5-bromosalicylaldehyde through a robust cyclization-decarboxylation sequence.

Principle and Mechanism

The formation of the benzofuran ring is achieved via a variation of the Perkin reaction, specifically the Perkin-Oglialoro condensation. In this reaction, the phenoxide, generated in situ from 5-bromosalicylaldehyde by a base, acts as a nucleophile. It attacks one of the carbonyl groups of succinic anhydride, leading to a ring-opened intermediate. Subsequent intramolecular aldol-type condensation between the aldehyde and the enolizable methylene group, followed by dehydration and decarboxylation under the reaction conditions, yields the stable aromatic benzofuran ring with the desired acetic acid side chain at the 2-position.[3][4] The use of a high-boiling solvent like N,N-Dimethylformamide (DMF) or triethylamine facilitates the necessary high temperatures for the cyclization and decarboxylation steps.[5]

Materials and Reagents
Reagent/MaterialMolecular WeightMolesMolar Eq.Quantity
5-Bromosalicylaldehyde201.02 g/mol 50 mmol1.010.05 g
Succinic Anhydride100.07 g/mol 75 mmol1.57.51 g
Triethylamine (Et₃N)101.19 g/mol 150 mmol3.020.9 mL
Toluene---150 mL
Hydrochloric Acid (6M)---~50 mL
Ethyl Acetate---300 mL
Saturated NaCl (Brine)---100 mL
Anhydrous MgSO₄---~10 g
Experimental Protocol

Part_I_Workflow A 1. Combine Reactants B 2. Reflux (Heat) A->B Toluene, Et₃N 12-16 hours C 3. Cool and Acidify B->C Cool to RT D 4. Liquid-Liquid Extraction C->D Add 6M HCl (aq) to pH ~1 E 5. Dry and Evaporate D->E Extract with EtOAc Dry over MgSO₄ F 6. Purify (Recrystallize) E->F Concentrate in vacuo G Intermediate A F->G Recrystallize from Toluene/Hexane

Caption: Workflow for the synthesis of Intermediate A.

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromosalicylaldehyde (10.05 g, 50 mmol), succinic anhydride (7.51 g, 75 mmol), and toluene (150 mL).

  • Base Addition: While stirring, add triethylamine (20.9 mL, 150 mmol) to the suspension.

  • Heating: Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde.

  • Work-up - Acidification: After cooling the mixture to room temperature, transfer it to a separatory funnel. Slowly add 6M aqueous HCl (~50 mL) until the aqueous layer is acidic (pH ≈ 1), which will precipitate the crude product.

  • Work-up - Extraction: Add ethyl acetate (150 mL) to dissolve the precipitate. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 75 mL).

  • Washing and Drying: Combine the organic extracts and wash them with water (100 mL) followed by saturated brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a toluene/hexane mixture to yield 2-(5-bromobenzofuran-2-yl)acetic acid as a crystalline solid.

PART II: Fischer Esterification to Yield this compound

The carboxylic acid intermediate is converted to the target ethyl ester via a standard acid-catalyzed esterification.

Principle and Mechanism

Fischer esterification is a classic and reliable method for converting carboxylic acids into esters. The reaction involves heating the carboxylic acid (Intermediate A) in an excess of alcohol (ethanol), which serves as both the solvent and a reactant. A strong acid catalyst, typically sulfuric acid, is required. The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon towards nucleophilic attack by the ethanol. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the protonated ester. Final deprotonation regenerates the acid catalyst and provides the target ester.[6][7] The reaction is an equilibrium process, and using an excess of ethanol drives it towards the product side.

Materials and Reagents
Reagent/MaterialMolecular WeightMolesMolar Eq.Quantity
2-(5-Bromobenzofuran-2-yl)acetic Acid257.07 g/mol 40 mmol1.010.28 g
Ethanol (Absolute)46.07 g/mol --200 mL
Sulfuric Acid (Conc.)98.08 g/mol -Catalytic~1 mL
Saturated NaHCO₃ (aq)---100 mL
Ethyl Acetate---200 mL
Saturated NaCl (Brine)---100 mL
Anhydrous MgSO₄---~10 g
Experimental Protocol

Part_II_Workflow A 1. Dissolve Acid B 2. Add Catalyst A->B Absolute EtOH C 3. Reflux (Heat) B->C Conc. H₂SO₄ 4-6 hours D 4. Quench and Extract C->D Cool, add NaHCO₃ (aq) E 5. Dry and Evaporate D->E Extract with EtOAc Dry over MgSO₄ F 6. Purify (Chromatography) E->F Concentrate in vacuo G Final Product F->G Silica Gel Column Hexane/EtOAc

Caption: Workflow for the synthesis of the Final Product.

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 2-(5-bromobenzofuran-2-yl)acetic acid (10.28 g, 40 mmol) in absolute ethanol (200 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (~1 mL) dropwise to the stirring solution. Equip the flask with a reflux condenser.

  • Heating: Heat the mixture to reflux (approximately 80°C) for 4-6 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Work-up - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice and saturated aqueous sodium bicarbonate (NaHCO₃) solution (~100 mL) to neutralize the excess acid.

  • Work-up - Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated brine (100 mL). Dry the solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product, an oil or low-melting solid, is best purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure this compound.[8]

Purification and Characterization

  • Purification: Recrystallization is effective for the intermediate acid, while flash column chromatography is recommended for the final ester product to ensure high purity.[7][8]

  • Characterization: The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.[9]

    • ¹H NMR: Will confirm the aromatic and aliphatic protons, including the characteristic ethyl group signals (a quartet and a triplet) and the singlet for the methylene bridge (-CH₂-) in the final product.

    • ¹³C NMR: Will show the expected number of carbon signals for the benzofuran core and the acetate side chain.

    • IR Spectroscopy: Will show a strong carbonyl (C=O) stretch for the carboxylic acid (~1700-1725 cm⁻¹) in the intermediate and the ester (~1730-1750 cm⁻¹) in the final product. The broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) will be absent in the final product.[1]

    • Mass Spectrometry (MS): Will confirm the molecular weight of the intermediate and final product, showing the characteristic isotopic pattern for a bromine-containing compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • 5-Bromosalicylaldehyde is an irritant. Avoid inhalation and contact with skin.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.

  • Concentrated sulfuric acid is extremely corrosive. Add it slowly and carefully.

  • Use caution when working with organic solvents, which are flammable.

Troubleshooting

  • Low Yield in Part I: Incomplete reaction may be due to insufficient heating time or deactivation of the base by moisture. Ensure anhydrous conditions and monitor the reaction to completion via TLC.

  • Incomplete Esterification in Part II: The Fischer esterification is an equilibrium reaction. Ensure a large excess of ethanol is used and that the reaction is allowed to proceed for a sufficient duration. If the reaction stalls, adding molecular sieves can help remove the water byproduct and drive the equilibrium forward.

  • Purification Difficulties: If the final product is difficult to purify via chromatography, consider vacuum distillation if the compound is thermally stable.

References

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives - EAS Publisher. (2023). Available at: [Link]

  • 2-(5-Bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid - NIH. (n.d.). Available at: [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.). Cuestiones de Fisioterapia. Available at: [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2014). ResearchGate. Available at: [Link]

  • DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides. (2023). ResearchGate. Available at: [Link]

  • Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. (2006). European Journal of Medicinal Chemistry. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2021). Molecules. Available at: [Link]

  • Preparation of benzofuran derivatives - Google Patents. (1964).
  • Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. (2014). World Journal of Organic Chemistry. Available at: [Link]

  • Benzofuran synthesis - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Synthesis of novel benzofuran hybrid derivatives. (2014). ResearchGate. Available at: [Link]

  • Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate. (2009). Acta Crystallographica Section E. Available at: [Link]

  • Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. (2008). Trade Science Inc. Available at: [Link]

  • Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes. (2021). The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Benzofuran Derivatives via Different Methods. (2017). Taylor & Francis Online. Available at: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). Molecules. Available at: [Link]

  • 2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid. (2008). Acta Crystallographica Section E. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of 5-Bromobenzofuran-Based Heterocycles for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 5-Bromobenzofuran Scaffold

The benzofuran motif is a privileged heterocyclic core found in a multitude of natural products and synthetic compounds with significant biological activities, including antibacterial, antitumor, and anti-inflammatory properties.[1][2] The strategic incorporation of a bromine atom at the 5-position transforms the simple benzofuran core into a versatile and powerful building block for chemical synthesis and drug discovery. This bromine atom serves as a reactive handle, enabling a wide range of palladium-catalyzed cross-coupling reactions to introduce molecular complexity and diversity. This guide provides detailed, field-proven protocols for the synthesis and functionalization of the 5-bromobenzofuran scaffold, focusing on the robust and widely applicable Suzuki-Miyaura and Sonogashira coupling reactions.

Part I: Synthesis of the 5-Bromobenzofuran Core Scaffold

The most reliable and common entry point to 5-bromobenzofuran is through the cyclization of a readily available precursor, 5-bromosalicylaldehyde. This precursor can be synthesized by the direct bromination of salicylaldehyde or procured from commercial suppliers.[3] The following protocol details a classic and effective method for constructing the furan ring.

Protocol 1: Synthesis of 5-Bromobenzofuran from 5-Bromosalicylaldehyde

This two-step protocol involves the O-alkylation of 5-bromosalicylaldehyde with ethyl bromoacetate, followed by an intramolecular condensation to form the benzofuran ring.

Step 1: Synthesis of Ethyl 2-(4-bromo-2-formylphenoxy)acetate

  • Reagent Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-bromosalicylaldehyde (10.0 g, 49.7 mmol) in anhydrous acetone (100 mL).

  • Addition of Base : Add anhydrous potassium carbonate (13.8 g, 99.5 mmol, 2.0 equiv.) to the solution. The suspension will become thick.

  • Alkylation : Add ethyl bromoacetate (6.6 mL, 59.7 mmol, 1.2 equiv.) dropwise to the stirring suspension.

  • Reaction : Heat the mixture to reflux (approximately 60°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up : After cooling to room temperature, filter off the potassium carbonate and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purification : The crude product can be used directly in the next step or purified by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes).

Step 2: Intramolecular Cyclization to 5-Bromobenzofuran

  • Reaction Setup : Dissolve the crude ethyl 2-(4-bromo-2-formylphenoxy)acetate from the previous step in ethanol (80 mL) in a 250 mL round-bottom flask.

  • Base-catalyzed Cyclization : Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.7 g, 74.6 mmol, 1.5 equiv.) in absolute ethanol (50 mL) under an inert atmosphere (N₂ or Argon). Add this solution slowly to the flask containing the acetate derivative.

  • Reaction : Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by TLC.

  • Quenching and Extraction : Once the reaction is complete, carefully neutralize the mixture with 2M hydrochloric acid (HCl) until it is slightly acidic. Remove the ethanol under reduced pressure. Add water (100 mL) and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Isolation : Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 5-bromobenzofuran.

  • Final Purification : Purify the crude product by flash column chromatography (eluent: 100% hexanes) to obtain pure 5-bromobenzofuran as a liquid.

Part II: C-C Bond Formation via Palladium-Catalyzed Cross-Coupling

The true synthetic power of 5-bromobenzofuran lies in its ability to undergo cross-coupling reactions. The carbon-bromine bond provides a reactive site for palladium catalysts to oxidatively add, initiating a catalytic cycle that forges new carbon-carbon bonds with high efficiency and functional group tolerance.[4]

Protocol A: Suzuki-Miyaura Coupling for the Synthesis of 5-Arylbenzofurans

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, coupling an organoboron species (like a boronic acid) with an organic halide.[5] This protocol is highly reliable for generating biaryl structures.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Combine 5-Bromobenzofuran, Arylboronic Acid, and Base in a Schlenk Flask P2 Add Solvent (e.g., Dioxane/Water) P1->P2 P3 Degas Mixture (Argon Purge) P2->P3 R1 Add Pd Catalyst (e.g., Pd(PPh₃)₄) P3->R1 R2 Heat Reaction Mixture (e.g., 90-100°C) R1->R2 R3 Monitor by TLC/LC-MS R2->R3 W1 Cool and Dilute with Organic Solvent R3->W1 W2 Aqueous Wash & Extraction W1->W2 W3 Dry, Filter, Concentrate W2->W3 W4 Column Chromatography W3->W4

Caption: Workflow for Suzuki-Miyaura Coupling.

  • Setup : To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Argon), add 5-bromobenzofuran (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv.).[6]

  • Solvent Addition : Add a degassed solvent mixture. A common and effective system is a 4:1 mixture of 1,4-dioxane and water (10 mL total).[4][7]

  • Degassing : Purge the reaction mixture with argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition : Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 mmol, 3-5 mol%), to the flask under a positive flow of inert gas.

  • Reaction : Heat the reaction mixture to 90-100°C and stir vigorously for 6-24 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting material.

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).[8]

  • Isolation : Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to yield the pure 5-arylbenzofuran product.

ParameterRecommended Reagent/ConditionRationale / Causality
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂ with a ligandPd(PPh₃)₄ is a pre-formed Pd(0) source. Pd(OAc)₂ is a stable Pd(II) pre-catalyst that is reduced in situ.
Ligand Triphenylphosphine (PPh₃), SPhos, XPhosPhosphine ligands stabilize the Pd(0) species and facilitate oxidative addition and reductive elimination.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[9][10]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA polar, often aqueous, mixture is required to dissolve the inorganic base and the boronate intermediate.
Temperature 80 - 110°CThermal energy is required to overcome the activation barriers of the catalytic cycle, particularly oxidative addition.

The reaction proceeds via a well-established catalytic cycle involving palladium cycling between the Pd(0) and Pd(II) oxidation states.

Suzuki_Cycle cluster_inputs cluster_output center_node PD0 Pd(0)L₂ PDII_OX R¹-Pd(II)L₂-X PD0->PDII_OX Oxidative Addition PDII_TM R¹-Pd(II)L₂-R² PDII_OX->PDII_TM Transmetalation PDII_TM->PD0 Reductive Elimination PRODUCT R¹-R² (5-Arylbenzofuran) PDII_TM->PRODUCT R1X R¹-X (5-Bromobenzofuran) R1X->PDII_OX R2B R²-B(OH)₂ (Arylboronic Acid) + Base R2B->PDII_TM

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromobenzofuran. This is often the rate-limiting step.[9]

  • Transmetalation : The aryl group from the activated boronate species is transferred to the palladium(II) center, displacing the bromide.

  • Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.[11]

Protocol B: Sonogashira Coupling for the Synthesis of 5-Alkynylbenzofurans

The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl halides, providing direct access to arylalkyne structures.[12] It typically employs a dual-catalyst system of palladium and copper(I).[13]

  • Setup : To a flame-dried Schlenk flask under an inert atmosphere, add 5-bromobenzofuran (1.0 mmol, 1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.04 mmol, 4 mol%).

  • Solvent and Base : Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) (10 mL), followed by a suitable amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA) (3.0 mmol, 3.0 equiv.). The amine serves as both the base and often as a co-solvent.[13]

  • Alkyne Addition : Add the terminal alkyne (1.1-1.3 mmol, 1.1-1.3 equiv.) to the mixture via syringe.

  • Reaction : Stir the reaction at room temperature or with gentle heating (40-60°C) for 4-12 hours. Monitor the reaction's completion by TLC.

  • Work-up : Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Extraction : Dissolve the residue in ethyl acetate (30 mL), wash with saturated aqueous ammonium chloride (NH₄Cl) (2 x 15 mL) to remove copper salts, followed by water and brine.

  • Isolation and Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to obtain the 5-alkynylbenzofuran.

ParameterRecommended Reagent/ConditionRationale / Causality
Palladium Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄Provides the Pd(0) species required for oxidative addition. Pd(II) pre-catalysts are reduced in situ.
Copper(I) Source Copper(I) Iodide (CuI)Co-catalyst that reacts with the alkyne to form a copper(I) acetylide, which is the key species in the transmetalation step.[14]
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)Deprotonates the terminal alkyne and neutralizes the H-X acid formed during the reaction.
Solvent THF, DMF, AcetonitrileAprotic solvents are used to dissolve the reactants and catalysts effectively.
Temperature Room Temperature to 60°CThe reaction is often efficient at or near room temperature, highlighting its mild nature.[15]

The Sonogashira reaction involves two interconnected catalytic cycles.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle PD0 Pd(0)L₂ PDII_OX R¹-Pd(II)L₂-X PD0->PDII_OX Oxidative Addition PDII_TM R¹-Pd(II)L₂-C≡CR² PDII_OX->PDII_TM Transmetalation PDII_TM->PD0 Reductive Elimination PRODUCT R¹-C≡CR² PDII_TM->PRODUCT R1X R¹-X R1X->PDII_OX CU_X Cu-X CU_ACETYLIDE Cu-C≡CR² CU_X->CU_ACETYLIDE Acetylide Formation CU_ACETYLIDE->PDII_OX H_ACETYLENE H-C≡CR² + Base H_ACETYLENE->CU_ACETYLIDE

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

  • Palladium Cycle : Similar to the Suzuki coupling, it begins with the oxidative addition of Pd(0) to the 5-bromobenzofuran.

  • Copper Cycle : Simultaneously, the terminal alkyne is deprotonated by the amine base and reacts with the Cu(I) salt to form a highly reactive copper acetylide intermediate.

  • Transmetalation : This key step involves the transfer of the acetylide group from the copper acetylide to the Pd(II) complex, regenerating the Cu(I) salt.[16]

  • Reductive Elimination : The aryl and alkynyl groups on the palladium center are eliminated to form the final product and regenerate the Pd(0) catalyst.

Part III: General Procedures for Product Purification and Characterization

Rigorous purification and characterization are essential to validate the successful synthesis of the target heterocycles.

General Work-up and Extraction
  • After the reaction is deemed complete, the mixture is typically cooled, quenched (if necessary, e.g., with water or NH₄Cl), and diluted with an organic solvent like ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether.

  • The organic layer is washed sequentially with water and brine to remove inorganic salts and water-soluble impurities.

  • The organic phase is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification by Column Chromatography
  • Principle : This is the most common method for purifying organic compounds. It separates molecules based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).

  • Procedure :

    • The crude product is adsorbed onto a small amount of silica gel.

    • A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • The adsorbed sample is carefully loaded onto the top of the column.

    • The eluent, a mixture of a non-polar and a more polar solvent (e.g., hexanes and ethyl acetate), is passed through the column. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.

    • Fractions are collected and analyzed by TLC to identify those containing the pure product.

    • The fractions containing the pure compound are combined and the solvent is evaporated. For some crystalline products, recrystallization from a suitable solvent (like methanol or ethanol) can be an effective final purification step.[17]

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for elucidating the structure of the synthesized compounds. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and type of carbon signals, provide definitive structural information.

  • Mass Spectrometry (MS) : Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular weight of the product, confirming its elemental composition via the molecular ion peak (M+).

  • Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the presence of specific functional groups in the molecule, such as C≡C stretches in Sonogashira products or characteristic aromatic C-H bending patterns.

Conclusion

The 5-bromobenzofuran scaffold is a high-value starting material for the synthesis of complex heterocyclic systems. The palladium-catalyzed Suzuki-Miyaura and Sonogashira reactions offer robust, versatile, and high-yielding pathways to functionalize this core. The detailed protocols and mechanistic insights provided in this guide are designed to empower researchers in drug discovery and materials science to confidently and effectively utilize these powerful synthetic tools.

References

  • Miklós, D., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2886-2893. Available at: [Link]

  • Li, Y. (2011). Synthesis method for bis(5-bromosalicylaldehyde) thylenediamine synthetic iron. Google Patents, CN101967112A.
  • Parameshwarappa, G., et al. (2008). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Organic Chemistry: An Indian Journal, 4(5). Available at: [Link]

  • Powers, D. C., et al. (2017). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics, 36(15), 2854–2865. Available at: [Link]

  • Parameshwarappa, G., et al. (2008). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. TSI Journals. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2011). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 111(3), 2075-2145. Available at: [Link]

  • Reddy, T. J., et al. (2019). One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. ChemistrySelect, 4(20), 6235-6238. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Gisbert, Y., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2193-2202. Available at: [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1279-1289. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC, 2013(iii), 210-226. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Ali, M. A., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2469. Available at: [Link]

  • Ieronimo, G., & Hu, X. (2011). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 16(5), 3830-3867. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link]

  • Macharia, J. M., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • Majeed, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 453. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Stuart, D. R., et al. (2012). Room temperature C-H arylation of benzofurans by aryl iodides. Chemical Science, 3(4), 1223-1227. Available at: [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Organic Chemistry Portal. Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Crystals, 13(8), 1239. Available at: [Link]

  • Yadav, M., et al. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656. Available at: [Link]

  • Xi, C., et al. (2014). Benzofuran derivatives from alkynyl-substituted benzynes and aryl halides. Organic & Biomolecular Chemistry, 12(4), 628-633. Available at: [Link]

Sources

Application Notes and Protocols: Ethyl 2-(5-bromobenzofuran-2-yl)acetate as a Strategic Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Molecular Complexity with a Versatile Benzofuran Scaffold

In the landscape of modern medicinal chemistry and materials science, the benzofuran nucleus stands out as a "privileged scaffold." Its presence in a multitude of natural products and synthetic compounds confers a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] Ethyl 2-(5-bromobenzofuran-2-yl)acetate is a particularly valuable building block that capitalizes on this scaffold's potential. Its structure is strategically designed for divergent synthesis, featuring two key reactive sites: the aryl bromide at the C5 position and the versatile ethyl acetate moiety at the C2 position.

The bromine atom serves as a robust handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, or alkenyl substituents.[5][6] This allows for systematic exploration of the structure-activity relationship (SAR) in this region of the molecule. Concurrently, the ethyl acetate side chain can be readily hydrolyzed, reduced, or otherwise functionalized, providing a secondary point for molecular diversification or for linking the benzofuran core to other pharmacophores.[7]

This guide provides an in-depth exploration of this compound, detailing its application in key synthetic transformations and offering field-tested protocols for its use in research and drug development.

Core Synthetic Strategies and Applications

The synthetic utility of this compound is best demonstrated through its application in palladium-catalyzed cross-coupling reactions and the chemical manipulation of its side chain. These two approaches can be used sequentially to generate vast libraries of complex molecules from a single, readily accessible starting material.

Palladium-Catalyzed Cross-Coupling at the C5 Position

The carbon-bromine bond on the benzofuran ring is the primary site for building molecular complexity. The Suzuki-Miyaura and Mizoroki-Heck reactions are the most common and powerful methods employed for this purpose.

The Suzuki-Miyaura reaction is an indispensable tool for creating C(sp²)–C(sp²) bonds, enabling the synthesis of 2,5-diarylbenzofurans.[5] This motif is prevalent in compounds with significant pharmacological activity.[8][9] The reaction is valued for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or formed from a stable Pd(0) source like Pd(PPh₃)₄. The choice of phosphine ligands is critical to stabilize the catalyst and facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

  • Base: A base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[10] The choice of base can significantly impact reaction rate and yield.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane, DMF, or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[9][10]

General Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid (1.1-1.5 eq) - Palladium Catalyst (1-5 mol%) - Base (2-3 eq) B Add Solvent System (e.g., Dioxane/Water) A->B C Degas Mixture (N2 or Ar purge) B->C D Heat Reaction (80-110 °C, 4-16 h) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool to RT & Quench (e.g., add water) E->F G Extract with Organic Solvent (e.g., Ethyl Acetate) F->G H Dry, Filter & Concentrate G->H I Purify by Column Chromatography H->I J J I->J Characterized Product

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂OReflux12-16Good[9]
Pd(OAc)₂ (3) / SPhosK₂CO₃ (2)Isopropanol/H₂O9012-16High[10]
2-quinolinealdoxime-Pd(II)K₂CO₃ (2)DMF/H₂O100 (MW)0.25>90[6]

The Heck reaction provides a reliable method for forming a new carbon-carbon bond between the C5 position and an alkene, typically yielding a trans-substituted product. This transformation is valuable for synthesizing precursors to more complex structures or for introducing conjugated systems that can have interesting photophysical or biological properties.[11]

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate is a common and cost-effective precatalyst.

  • Base: An organic base like triethylamine (Et₃N) is often used to neutralize the HBr generated during the catalytic cycle.

  • Solvent: High-boiling polar aprotic solvents like DMF or NMP are typically required.

  • Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes and often improves yields by providing efficient and uniform heating.[11]

Functionalization of the Ethyl Acetate Side Chain

The C2-acetate group is a versatile handle for a second dimension of synthetic exploration.

The most fundamental transformation of the side chain is the saponification of the ethyl ester to the corresponding carboxylic acid. This is typically the first step in preparing a wide range of derivatives, such as amides and other esters, or for use in further coupling reactions. The resulting 2-(5-bromobenzofuran-2-yl)acetic acid is a key intermediate in its own right.

Protocol 1: General Procedure for Alkaline Hydrolysis

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of ethanol or THF and water (e.g., 3:1 v/v).

  • Base Addition: Add an excess of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq).

  • Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify with cold 1M HCl until the pH is ~2-3, resulting in the precipitation of the carboxylic acid.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

The carboxylic acid derived from hydrolysis is a perfect substrate for amide coupling reactions. This is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature of many pharmaceuticals. Standard peptide coupling reagents like HATU, HBTU, or EDC/HOBt can be employed to couple the acid with a wide variety of primary and secondary amines, leading to a diverse library of drug-like molecules.

Application in a Drug Discovery Workflow: A Hypothetical Case Study

The dual reactivity of this compound makes it an ideal starting point for generating a focused library of compounds for biological screening. For example, many kinase inhibitors feature a heterocyclic core with diverse aryl substitutions. Benzofuran derivatives have shown promise as inhibitors of targets like VEGFR-2, a key protein in angiogenesis.[12][13]

Hypothetical Workflow: Synthesis of a Kinase Inhibitor Library

G cluster_div1 Diversification at C5 cluster_div2 Diversification at C2 A Start: this compound B Suzuki Coupling (with various Arylboronic Acids) A->B C Intermediate Library A: 5-Aryl-benzofuran-2-yl Acetates B->C D 1. Hydrolysis (LiOH) 2. Amide Coupling (HATU) (with various Amines) C->D E Final Compound Library: 5-Aryl-N-substituted-benzofuran -2-yl Acetamides D->E F Biological Screening (e.g., VEGFR-2 Kinase Assay) E->F

Caption: Drug discovery workflow using the title compound.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and laboratory conditions.

Protocol 2: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

This protocol is adapted from general procedures for similar couplings.[5][9]

  • Materials:

    • This compound (1.0 mmol, 283 mg)

    • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

    • Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

    • 1,4-Dioxane (8 mL)

    • Deionized water (2 mL)

  • Procedure:

    • Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

    • Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 15 minutes.

    • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

    • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction's progress by TLC or LC-MS.

    • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (15 mL).

    • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, Ethyl 2-(5-(4-methoxyphenyl)benzofuran-2-yl)acetate.

Conclusion

This compound is a high-value, versatile building block for organic synthesis. Its dual reactive sites allow for a logical and efficient approach to creating diverse and complex molecules. The robust and well-documented chemistry associated with both the aryl bromide and the ethyl acetate functionalities makes this compound an essential tool for researchers, particularly those in the field of drug discovery, enabling the rapid generation of novel compound libraries for biological evaluation.

References

  • Seo, P. J., et al. (2011). 2-(5-Bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E, E68(1), o58 . Describes the hydrolysis of a related ethyl acetate derivative. Available at: [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives - EAS Publisher (2023) . Details the synthesis and derivatization of ethyl-5-bromobenzofuran-2-carboxylate, including conversion to a hydrazide. Available at: [Link]

  • Karatas, F., et al. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. European Journal of Medicinal Chemistry, 41(8), 951-956 . Details the synthesis of complex benzofuran derivatives from 5-bromosalicylaldehyde. Available at: [Link]

  • Miao, Y. H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540 . A review on the wide-ranging biological activities of benzofuran compounds. Available at: [Link]

  • Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136 - ResearchGate . Mentions the strong biological activities of benzofuran compounds. Available at: [Link]

  • Farag, A. M., et al. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry, 2(1), 8-13 . Describes reactions involving ethyl bromoacetate with benzofuran derivatives. Available at: [Link]

  • DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides - ResearchGate . Discusses advanced synthesis of fused benzofuran systems. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5489 . Reviews the synthesis and biological activities of benzofuran derivatives as anticancer, antibacterial, and antifungal agents. Available at: [Link]

  • Miao, Y. H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen . Discusses the synthesis and bioactivity of various benzofuran derivatives. Available at: [Link]

  • DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides - PMC - NIH . Provides detailed reaction optimization for complex benzofuran synthesis. Available at: [Link]

  • Choi, H. D., et al. (2007). Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E, E63(Pt 7), o3327 . Provides an experimental protocol for the synthesis of a related compound. Available at: [Link]

  • Ethyl 2-(5-bromopyrimidin-2-yl)acetate - PubChem . While not the exact molecule, it provides safety and property data for a structurally related bromo-heterocyclic acetate. Available at: [Link]

  • Choi, H. D., et al. (2009). Ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E, E65(Pt 12), o3138 . Highlights the pharmacological importance of the benzofuran moiety. Available at: [Link]

  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation - ResearchGate . Details Heck coupling reactions on a 5-bromobenzofuran scaffold. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - ACS Omega (2024) . Reviews modern synthetic strategies for benzofuran derivatives. Available at: [Link]

  • Al-Mousawi, S. M., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4882 . A review focusing on the anticancer properties of benzofuran derivatives. Available at: [Link]

  • Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex - ResearchGate . Describes microwave-assisted Suzuki coupling on a 5-bromobenzofuran ester. Available at: [Link]

  • Abdel-Aziz, M., et al. (2014). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Advances, 4(25), 12796-12810 . Describes benzofuran derivatives as VEGFR-2 inhibitors. Available at: [Link]

  • Khan, L., et al. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences, 38(5) . Provides a protocol for Suzuki-Miyaura coupling on a bromo-benzofuran ester. Available at: [Link]

  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review - Atlantis Press (2025) . Reviews the synthesis and medicinal applications of benzofurans. Available at: [Link]

  • Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - ResearchGate . Request PDF for a study on benzofuran derivatives as VEGFR-2 inhibitors. Available at: [Link]

  • Benzofuran Derivatives: Significance and symbolism - Oable . Provides a concise overview of the importance of benzofuran derivatives in pharmaceuticals. Available at: [Link]

Sources

Application Notes and Protocols: Ethyl 2-(5-bromobenzofuran-2-YL)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 2-(5-bromobenzofuran-2-YL)acetate as a versatile building block in medicinal chemistry. This document outlines its synthesis, key reactions, and its application in the development of novel therapeutic agents, grounded in established scientific literature.

Introduction: The Benzofuran Scaffold in Drug Discovery

Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2] The benzofuran nucleus is a key structural motif in numerous natural products and synthetic compounds with demonstrated therapeutic potential.[1] These compounds have shown promise as anti-inflammatory, anti-cancer, anti-oxidative, and antibacterial agents.[1] Notably, some 2-arylbenzofurans have exhibited potent anti-amyloid aggregation activity, suggesting their potential in treating Alzheimer's disease.[1] The versatility of the benzofuran scaffold makes it a valuable starting point for the design and synthesis of novel drug candidates.

This compound is a particularly useful, yet not widely commercially available, intermediate. The presence of the bromine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions, while the ethyl acetate group at the 2-position can be readily modified to introduce diverse functionalities, making it a valuable scaffold for library synthesis in drug discovery programs.

Synthesis of this compound: A Proposed Protocol

While a direct, optimized synthesis for this compound is not extensively reported, a reliable protocol can be extrapolated from the synthesis of structurally similar compounds, particularly ethyl 5-bromobenzofuran-2-carboxylate. The following protocol is a proposed two-step synthesis starting from the commercially available 5-bromosalicylaldehyde.

Step 1: Synthesis of 5-bromobenzofuran-2-carbaldehyde

This initial step involves the formation of the benzofuran ring.

  • Reaction Scheme:

    • 5-bromosalicylaldehyde reacts with chloroacetaldehyde in the presence of a base to yield 5-bromobenzofuran-2-carbaldehyde.

  • Protocol:

    • To a solution of 5-bromosalicylaldehyde (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (2.5 eq).

    • Add chloroacetaldehyde (1.2 eq) dropwise to the stirring solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain 5-bromobenzofuran-2-carbaldehyde.

Step 2: Wittig Reaction to form this compound

This step introduces the ethyl acetate moiety.

  • Reaction Scheme:

    • 5-bromobenzofuran-2-carbaldehyde undergoes a Wittig reaction with (carbethoxymethylene)triphenylphosphorane to yield Ethyl 2-(5-bromobenzofuran-2-YL)acrylate, which is then reduced to the target compound.

  • Protocol:

    • To a solution of (carbethoxymethylene)triphenylphosphorane (1.1 eq) in dry THF, add a solution of 5-bromobenzofuran-2-carbaldehyde (1.0 eq) in dry THF dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude Ethyl 2-(5-bromobenzofuran-2-YL)acrylate is then dissolved in ethanol.

    • Add 10% Pd/C (catalytic amount) and subject the mixture to hydrogenation at atmospheric pressure.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield the target compound, this compound.

    • Further purification can be achieved by column chromatography if necessary.

Applications in Medicinal Chemistry: Synthetic Strategies and Biological Potential

This compound serves as a versatile platform for the synthesis of a variety of potentially bioactive molecules.

Amide Coupling for the Synthesis of Novel Bioactive Agents

The ethyl ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives.

Workflow for Amide Library Synthesis:

G start This compound hydrolysis Ester Hydrolysis (e.g., LiOH, THF/H2O) start->hydrolysis acid 2-(5-bromobenzofuran-2-YL)acetic acid hydrolysis->acid coupling Amide Coupling (e.g., HATU, DIPEA, Amine) acid->coupling library Amide Library coupling->library bioassay Biological Assays (e.g., Anti-inflammatory, Anti-cancer) library->bioassay

Caption: Workflow for amide library synthesis.

Protocol for Saponification and Amide Coupling:

  • Saponification:

    • Dissolve this compound (1.0 eq) in a mixture of THF and water.

    • Add lithium hydroxide (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.

    • Dry the organic layer and concentrate to obtain 2-(5-bromobenzofuran-2-YL)acetic acid.

  • Amide Coupling:

    • To a solution of 2-(5-bromobenzofuran-2-YL)acetic acid (1.0 eq) in DMF, add HATU (1.2 eq), DIPEA (3.0 eq), and the desired amine (1.1 eq).

    • Stir the reaction at room temperature for 12-24 hours.

    • Dilute the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography or preparative HPLC.

Biological Relevance: The synthesis of amide derivatives is a well-established strategy in drug discovery. For instance, benzofuran-piperazine hybrids have shown potent anti-inflammatory and anticancer activities.[3] By coupling the 2-(5-bromobenzofuran-2-YL)acetic acid with various substituted piperazines, novel compounds with potential therapeutic value can be generated.

Suzuki and Other Cross-Coupling Reactions for Scaffold Diversification

The bromine atom at the 5-position is a key functional group for diversification of the benzofuran core using palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, or Buchwald-Hartwig reactions.

Workflow for Suzuki Coupling:

G start This compound suzuki Suzuki Coupling (Boronic Acid, Pd Catalyst, Base) start->suzuki product 5-Aryl/Heteroaryl Benzofuran Derivative suzuki->product sar Structure-Activity Relationship (SAR) Studies product->sar

Caption: Workflow for Suzuki coupling reaction.

General Protocol for Suzuki Coupling:

  • To a degassed mixture of this compound (1.0 eq), the corresponding boronic acid (1.2 eq), and a base such as potassium carbonate or cesium carbonate (2.0 eq) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water), add a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired 5-aryl or 5-heteroaryl substituted benzofuran derivative.

Biological Significance: The introduction of different aryl or heteroaryl groups at the 5-position can significantly modulate the biological activity of the benzofuran scaffold. This strategy has been successfully employed to develop potent inhibitors of various enzymes and receptors. For example, derivatives of benzofuran have been investigated as regulators of PGE2 receptors.

Characterization Data (Predicted)

The following table summarizes the expected characterization data for this compound.

PropertyPredicted Value
Molecular Formula C₁₂H₁₁BrO₃
Molecular Weight 283.12 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 7.65 (d, 1H), 7.40 (d, 1H), 7.25 (dd, 1H), 6.60 (s, 1H), 4.20 (q, 2H), 3.80 (s, 2H), 1.25 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 170.0, 155.0, 149.0, 129.0, 125.0, 122.0, 115.0, 112.0, 105.0, 61.0, 35.0, 14.0
Mass Spectrum (ESI+) m/z 283.0, 285.0 [M+H]⁺

Biological Evaluation of Derivatives

Derivatives synthesized from this compound should be subjected to a battery of in vitro and in vivo assays to determine their therapeutic potential.

Recommended Assays:

  • Anti-inflammatory Activity: Measurement of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

  • Anticancer Activity: Evaluation of cytotoxicity against a panel of human cancer cell lines (e.g., A549, SGC7901) using the MTT assay.[3]

  • Enzyme Inhibition Assays: Depending on the target, specific enzyme inhibition assays should be performed. For example, if targeting cyclooxygenase (COX) enzymes, a COX inhibition assay would be appropriate.

  • In Vivo Efficacy: Promising compounds should be evaluated in relevant animal models of disease.

Example Data for a Benzofuran Derivative:

A study on novel benzofuran derivatives bearing an N-aryl piperazine moiety reported a compound with an IC₅₀ of 5.28 μM for NO inhibition and potent cytotoxic activity against A549 and SGC7901 cancer cell lines with IC₅₀ values of 0.12 μM and 2.75 μM, respectively.[3] This highlights the potential of this class of compounds.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel benzofuran derivatives with significant potential in medicinal chemistry. Its strategic functionalization through amide coupling and cross-coupling reactions allows for the generation of diverse chemical libraries for hit-to-lead optimization. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to explore the therapeutic potential of this promising scaffold.

References

  • Prabavathi, C. et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS J Pharm Pharmacol, 5(5), 140-160.
  • East African Scholars Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Retrieved from [Link]

  • MDPI. (2016). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]

  • PubMed. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. Retrieved from [Link]

  • PubMed Central (PMC). (2021). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Retrieved from [Link]

  • World Journal of Organic Chemistry. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. Retrieved from [Link]

  • Google Patents. (2010). Benzofuran derivatives, process for their preparation and intermediates thereof.
  • Google Patents. (2020). Process for preparing benzofuran derivatives.
  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols: The Versatility of the Benzofuran Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Core - A Privileged Scaffold in Medicinal Chemistry

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged scaffolds." The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, is a quintessential example of such a structure.[1][2] Its prevalence in both naturally occurring bioactive compounds and synthetically developed drugs underscores its remarkable versatility and drug-like properties.[3][4]

The rigid, planar structure of the benzofuran core provides an excellent foundation for the strategic placement of various functional groups, allowing for precise tuning of its steric, electronic, and pharmacokinetic properties. This adaptability enables benzofuran derivatives to interact with a wide array of biological targets, including enzymes, receptors, and nucleic acids. Consequently, these compounds exhibit a broad spectrum of pharmacological activities, ranging from anticancer and antimicrobial to neuroprotective and cardiovascular effects.[2][3][4][5][6] This guide provides an in-depth exploration of key therapeutic applications, complete with mechanistic insights and detailed protocols for synthesis and evaluation, designed for researchers and drug development professionals.

Therapeutic Applications: A Multi-Faceted Approach to Disease

The structural attributes of benzofuran derivatives have been leveraged to develop potent and selective agents against a variety of diseases.

Anticancer Agents: Targeting the Hallmarks of Malignancy

Benzofuran derivatives have emerged as a significant class of anticancer agents, targeting various mechanisms integral to cancer cell proliferation and survival.[1][4]

Mechanisms of Action:

  • Tubulin Polymerization Inhibition: A primary strategy involves the disruption of microtubule dynamics. Certain benzofuran derivatives, acting as analogs of natural products like Combretastatin A-4 (CA-A4), bind to the colchicine site on β-tubulin.[1][7] This prevents the polymerization of tubulin into microtubules, which are essential for forming the mitotic spindle. The result is cell cycle arrest in the G2/M phase, ultimately leading to apoptosis (programmed cell death).[2][8]

  • Kinase Inhibition: Dysregulation of protein kinases is a common driver of cancer. Benzofuran-based molecules have been designed to inhibit key kinases in oncogenic signaling pathways, such as the mammalian target of rapamycin (mTOR), cyclin-dependent kinases (CDKs), and Src kinase.[2][8] By blocking these enzymes, the derivatives can halt the signaling cascades that promote cell growth and proliferation.

  • DNA Interaction: Some derivatives can interact directly with DNA.[9] Mechanisms include intercalation between DNA base pairs or binding within the minor groove, which can disrupt DNA replication and transcription, leading to cytotoxicity in rapidly dividing cancer cells.[9]

  • Enzyme Inhibition: Novel benzofuran compounds have been developed as potent inhibitors of enzymes crucial for cancer progression, such as lysine-specific demethylase 1 (LSD1), an epigenetic regulator often overexpressed in tumors.[2][10]

cluster_drug Benzofuran Derivative cluster_cell Cancer Cell drug Benzofuran (e.g., CA-A4 analog) tubulin β-Tubulin drug->tubulin Binds to Colchicine Site microtubules Microtubule Instability tubulin->microtubules Inhibits Polymerization spindle Mitotic Spindle Disruption microtubules->spindle arrest G2/M Phase Arrest spindle->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Mechanism of tubulin polymerization inhibition by benzofuran derivatives.

Data Summary: Anticancer Activity

The following table summarizes the cytotoxic activity of representative benzofuran derivatives against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

Compound IDTarget Cell LineIC₅₀ (µM)Reference
1c K562 (Leukemia)20-85[9]
6a Various Cancer LinesUp to 10-fold more potent than CA-4[11]
17i MCF-7 (Breast)2.90 ± 0.32[10]
17i H460 (Lung)2.06 ± 0.27[10]
Compound 5 uPA (Enzyme Inhibition)0.43 (IC₅₀), 88 nM (Ki)[1]
Compound 9 SQ20B (Head & Neck)0.46[1]
10b BxPC3 (Pancreatic)0.65[1]
13d HL60 (Leukemia)0.08[1]
15c MCF-7 (Breast)0.011[1]
Neuroprotective Agents: A Multi-Target Strategy for Alzheimer's Disease

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder, making multi-target-directed ligands (MTDLs) a highly attractive therapeutic strategy.[12] Benzofuran derivatives are well-suited for this approach.

Mechanisms of Action:

  • Cholinesterase Inhibition: A key feature of AD is the depletion of the neurotransmitter acetylcholine. Benzofuran derivatives have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes that degrade acetylcholine, thereby increasing its availability in the synaptic cleft.[12][13]

  • Inhibition of Amyloid-β (Aβ) Aggregation: The formation of toxic amyloid-beta plaques is a central event in AD pathology. The planar structure of the benzofuran ring allows it to interfere with the β-sheet structures of Aβ peptides, inhibiting their aggregation into neurotoxic fibrils.[12][14]

  • Antioxidant Activity: Oxidative stress is heavily implicated in neuronal damage in AD. Many benzofuran derivatives possess antioxidant properties, enabling them to neutralize harmful reactive oxygen species (ROS) and protect neurons from oxidative damage.[12][15]

AD Alzheimer's Disease Pathology AChE AChE / BChE Activity AD->AChE Abeta Aβ Aggregation AD->Abeta ROS Oxidative Stress (ROS) AD->ROS Benzofuran Benzofuran Derivative Benzofuran->AChE Inhibits Benzofuran->Abeta Inhibits Benzofuran->ROS Scavenges

Caption: Multi-target approach of benzofuran derivatives in Alzheimer's Disease.

Cardiovascular Agents: The Case of Amiodarone

Amiodarone is a potent antiarrhythmic drug and a prominent example of a benzofuran derivative in clinical use.[16] Its efficacy stems from a complex mechanism of action that affects multiple cardiac ion channels.

Mechanism of Action: Amiodarone is classified as a Class III antiarrhythmic agent, but it exhibits properties of all four classes.[17]

  • Potassium Channel Blockade (Class III): Its primary action is to block potassium channels, which delays repolarization and prolongs the duration of the cardiac action potential.[18][19]

  • Sodium Channel Blockade (Class I): It blocks sodium channels, particularly at higher heart rates.[17][18]

  • Anti-sympathetic Action (Class II): It non-competitively antagonizes alpha and beta-adrenergic receptors.[18]

  • Calcium Channel Blockade (Class IV): It depresses calcium influx into cells.[18]

This multifaceted action makes it effective for a wide range of cardiac arrhythmias. However, its use is tempered by a complex pharmacokinetic profile, including slow onset and a very long half-life, due to its high lipophilicity and extensive tissue distribution.[20][21]

Antimicrobial Agents: Addressing a Global Health Challenge

With the rise of antimicrobial resistance, there is a pressing need for new classes of antibiotics.[22] Benzofuran derivatives have demonstrated significant potential as antibacterial and antifungal agents, showing activity against a range of clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[5]

Experimental Protocols: From Synthesis to Biological Validation

The translation of a chemical scaffold into a therapeutic candidate requires robust and reproducible experimental methodologies.

Protocol 1: General Synthesis of 2-Arylbenzofuran Derivatives via Wittig Reaction

This protocol describes an efficient synthesis of the 2-arylbenzofuran core, a common structural motif in neuroprotective agents, via a modified intramolecular Wittig reaction.

Causality and Rationale: The intramolecular Wittig reaction is a powerful C-C bond-forming reaction that allows for the efficient construction of the furan ring. This method is chosen for its reliability and good yields. The use of microwave irradiation for the deprotection step (demethoxylation) significantly reduces reaction times compared to conventional heating.[12]

Step-by-Step Methodology: [12]

  • Preparation of Wittig Reagent:

    • Dissolve 2-hydroxybenzyl alcohol (1.0 eq) and triphenylphosphine hydrobromide (1.1 eq) in acetonitrile.

    • Heat the mixture to reflux (approx. 82°C) for 4-6 hours until the reaction is complete (monitored by TLC).

    • Cool the mixture and collect the resulting phosphonium salt by filtration. This is the Wittig reagent.

  • Wittig Reaction and Cyclization:

    • Suspend the phosphonium salt (1.0 eq) in anhydrous toluene.

    • Add triethylamine (2.5 eq) followed by dropwise addition of a substituted benzoyl chloride (e.g., 3-methoxybenzoyl chloride, 1.1 eq).

    • Heat the reaction mixture to reflux for 8-12 hours.

    • After cooling, perform an aqueous work-up, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the methoxylated 2-arylbenzofuran.

  • Demethoxylation (Deprotection):

    • Combine the methoxylated benzofuran (1.0 eq) with pyridine hydrochloride (5.0 eq) in a sealed microwave vial.

    • Irradiate the mixture in a microwave reactor (e.g., 300 W) for 10-15 minutes.

    • After cooling, dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer and concentrate. Purify via chromatography to obtain the final hydroxylated 2-arylbenzofuran derivative.

Self-Validation: The structure and purity of the final compound must be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and arrangement of protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Caption: Synthetic workflow for 2-arylbenzofuran derivatives.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

This protocol details the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of synthesized benzofuran derivatives on cancer cell lines.

Causality and Rationale: The MTT assay is a standard colorimetric method for assessing cell viability.[23] It relies on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.[9][24]

Step-by-Step Methodology: [9]

  • Cell Seeding:

    • Culture human cancer cells (e.g., HeLa, K562, MOLT-4) in appropriate media supplemented with 10% fetal bovine serum.

    • Trypsinize and count the cells. Seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to adhere.

  • Compound Treatment:

    • Prepare stock solutions of the test benzofuran derivatives in DMSO.

    • Create a series of dilutions of each compound in the culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Include control wells: cells treated with medium only (negative control) and cells treated with vehicle (e.g., 0.5% DMSO) to account for solvent effects. A known cytotoxic agent (e.g., staurosporine) can be used as a positive control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Analysis and Validation:

  • Calculate Percent Viability:

    • Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Determine IC₅₀: Plot the percent viability against the log of the compound concentration. Use non-linear regression analysis to calculate the IC₅₀ value.

  • Validation: The experiment should be performed in triplicate and repeated at least twice to ensure reproducibility. The results from the positive control should show significant cytotoxicity, validating the assay's sensitivity.

Conclusion and Future Perspectives

The benzofuran scaffold is undeniably a cornerstone of modern drug discovery, offering a robust and versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated profound efficacy across a spectrum of diseases, from cancer and neurodegenerative disorders to microbial infections. The continued exploration of this privileged structure, guided by structure-activity relationship (SAR) studies and innovative synthetic strategies, holds immense promise.[1] Future efforts will likely focus on designing hybrid molecules and multi-target-directed ligands to tackle complex diseases with greater efficacy and reduced side effects, further cementing the legacy of benzofuran in the pharmacopeia of the future.

References

  • Title: Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity Source: International Journal of Pharmacy and Biological Sciences URL: [Link]

  • Title: Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review Source: PMC - NIH URL: [Link]

  • Title: Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents Source: MDPI URL: [Link]

  • Title: Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 Source: MDPI URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors Source: PubMed URL: [Link]

  • Title: Natural source, bioactivity and synthesis of benzofuran derivatives Source: RSC Publishing URL: [Link]

  • Title: Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease Source: PubMed Central URL: [Link]

  • Title: 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents Source: MDPI URL: [Link]

  • Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity Source: PMC - PubMed Central URL: [Link]

  • Title: Benzofuran – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Natural source, bioactivity and synthesis of benzofuran derivatives Source: RSC Publishing URL: [Link]

  • Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: ACS Omega URL: [Link]

  • Title: Amiodarone • LITFL • CCC Pharmacology Source: LITFL URL: [Link]

  • Title: Anticancer therapeutic potential of benzofuran scaffolds Source: RSC Publishing URL: [Link]

  • Title: Benzofuran: an emerging scaffold for antimicrobial agents Source: RSC Publishing URL: [Link]

  • Title: Amiodarone - StatPearls - NCBI Bookshelf Source: NIH URL: [Link]

  • Title: Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 Source: MDPI URL: [Link]

  • Title: What is the mechanism of action of Amiodarone (antiarrhythmic medication)? Source: Dr.Oracle URL: [Link]

  • Title: Benzofuran derivatives as anticancer inhibitors of mTOR signaling | Request PDF Source: ResearchGate URL: [Link]

  • Title: Amiodarone Mechanism of Action Source: YouTube URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety Source: PMC - PubMed Central URL: [Link]

  • Title: Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents Source: Taylor & Francis URL: [Link]

  • Title: Some benzofuran scaffolds with neuroprotective AD bioactivities Source: ResearchGate URL: [Link]

  • Title: Amiodarone Source: Deranged Physiology URL: [Link]

  • Title: Structures of some natural benzofuran derivatives with anticancer activities Source: ResearchGate URL: [Link]

  • Title: Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses Source: PubMed Central URL: [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Compounds from Ethyl 2-(5-bromobenzofuran-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthetic diversification of Ethyl 2-(5-bromobenzofuran-2-yl)acetate, a versatile building block for the development of novel chemical entities. The protocols herein detail key transformations at both the C5-bromo position and the C2-ethyl acetate moiety, enabling access to a wide array of functionalized benzofuran derivatives. This guide is intended for researchers and scientists in drug discovery and materials science, offering both detailed experimental procedures and the underlying chemical principles to facilitate innovation.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds, widely recognized for their presence in natural products and their significant therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1] this compound serves as an excellent starting material for generating diverse molecular architectures due to its two distinct reactive sites: the aryl bromide at the C5 position, which is amenable to a variety of palladium-catalyzed cross-coupling reactions, and the ethyl acetate group at the C2 position, which allows for a range of classical ester and enolate chemistries. This guide provides experimentally grounded protocols for the strategic functionalization of this scaffold.

Strategic Functionalization Pathways

The synthetic utility of this compound can be primarily exploited through two main pathways: functionalization of the C5-bromo position and modification of the C2-ethyl acetate side chain. These pathways can be pursued independently or in tandem to generate complex molecular structures.

G start This compound c5_func C5 Position Functionalization (Palladium Cross-Coupling) start->c5_func c2_func C2 Side Chain Modification start->c2_func suzuki Suzuki Coupling (Aryl/Heteroaryl) c5_func->suzuki heck Heck Coupling (Alkenes) c5_func->heck sonogashira Sonogashira Coupling (Alkynes) c5_func->sonogashira buchwald Buchwald-Hartwig (Amines/Amides) c5_func->buchwald hydrolysis Hydrolysis (Carboxylic Acid) c2_func->hydrolysis amidation Amidation (Amides) c2_func->amidation claisen Claisen Condensation (β-Keto Esters) c2_func->claisen alkylation α-Alkylation (Substituted Esters) c2_func->alkylation tandem Tandem/Sequential Functionalization suzuki->tandem heck->tandem sonogashira->tandem buchwald->tandem hydrolysis->tandem amidation->tandem claisen->tandem alkylation->tandem novel_compounds Novel Compound Libraries tandem->novel_compounds

Caption: Synthetic pathways from this compound.

Part 1: Functionalization of the C5-Bromo Position via Palladium-Catalyzed Cross-Coupling Reactions

The presence of the bromine atom at the C5 position of the benzofuran ring provides a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.[2]

Suzuki-Miyaura Coupling for the Synthesis of 5-Arylbenzofuran Derivatives

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between aryl halides and boronic acids or their esters.[3][4] This reaction is particularly valuable for accessing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

G cluster_reagents Reagents & Catalysts cluster_procedure Procedure Starting Material This compound Setup Combine starting material, boronic acid, Pd catalyst, ligand, and base in a reaction vessel. Starting Material->Setup Boronic Acid Aryl/Heteroarylboronic Acid (1.1 - 1.5 equiv.) Boronic Acid->Setup Pd Catalyst Pd(OAc)2 / Pd(PPh3)4 (1-5 mol%) Pd Catalyst->Setup Ligand Phosphine Ligand (e.g., SPhos, XPhos) (2-10 mol%) Ligand->Setup Base K2CO3 / Cs2CO3 / K3PO4 (2-3 equiv.) Base->Setup Solvent Toluene/Dioxane/DMF & Water Inert Degas the mixture by bubbling with N2 or Ar for 15-30 min. Setup->Inert Solvent Add Add degassed solvent(s). Inert->Solvent Add Heating Heat the reaction mixture at 80-120 °C for 2-24 h under an inert atmosphere. Solvent Add->Heating Monitoring Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Workup Cool to RT, dilute with water, and extract with an organic solvent (e.g., EtOAc). Monitoring->Workup Purification Dry the organic layer, concentrate, and purify by column chromatography. Workup->Purification Product Product Purification->Product Ethyl 2-(5-arylbenzofuran-2-yl)acetate

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Steps:

  • To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium(II) acetate (0.02 equiv.), a suitable phosphine ligand such as SPhos (0.04 equiv.), and potassium carbonate (2.0 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Stir the mixture vigorously and heat to 100 °C for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 5-arylbenzofuran derivative.

ParameterConditionRationale
Catalyst Pd(OAc)₂, Pd(PPh₃)₄Efficient for C-C bond formation.
Ligand SPhos, XPhosBulky electron-rich phosphines that promote oxidative addition and reductive elimination.
Base K₂CO₃, Cs₂CO₃Activates the boronic acid and facilitates the transmetalation step.
Solvent Toluene/Water, Dioxane/WaterBiphasic system allows for dissolution of both organic and inorganic reagents.
Temperature 80-120 °CProvides sufficient energy to overcome the activation barrier of the catalytic cycle.
Heck-Mizoroki Coupling for the Synthesis of 5-Alkenylbenzofuran Derivatives

The Heck-Mizoroki reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, providing a direct route to vinyl-substituted benzofurans.[5] These products can serve as precursors for further transformations or as key components in conjugated materials.

Protocol 2: General Procedure for Heck-Mizoroki Coupling

  • In a pressure tube, combine this compound (1.0 equiv.), the desired alkene (1.5 equiv.), palladium(II) acetate (0.03 equiv.), and a suitable ligand such as tri(o-tolyl)phosphine (0.06 equiv.).

  • Add a base, such as triethylamine (2.0 equiv.), and a solvent like DMF or acetonitrile.

  • Seal the tube and heat the mixture to 100-140 °C for 12-24 hours.

  • After cooling, filter the reaction mixture to remove palladium black and inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the 5-alkenylbenzofuran product.

Sonogashira Coupling for the Synthesis of 5-Alkynylbenzofuran Derivatives

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[6][7] This reaction is catalyzed by a combination of palladium and copper complexes.

Protocol 3: General Procedure for Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 equiv.), and copper(I) iodide (0.04 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine.

  • Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalysts.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald-Hartwig Amination for the Synthesis of 5-Aminobenzofuran Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[8][9][10] This reaction is highly versatile and can be used to synthesize a wide range of aryl amines.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, charge a reaction vial with this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv.), a suitable ligand (e.g., Xantphos, 0.02 equiv.), and a strong base such as sodium tert-butoxide (1.4 equiv.).

  • Add a dry, degassed solvent like toluene or dioxane.

  • Seal the vial and heat the mixture to 80-110 °C for 12-24 hours.

  • After cooling, quench the reaction with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Part 2: Modification of the C2-Ethyl Acetate Side Chain

The ethyl acetate moiety at the C2 position offers numerous opportunities for chemical modification, including hydrolysis, amidation, and reactions involving the α-carbon.

Hydrolysis to 2-(5-Bromobenzofuran-2-yl)acetic Acid

Hydrolysis of the ester provides the corresponding carboxylic acid, a key intermediate for the synthesis of amides, other esters, and for use in further coupling reactions.[11]

Protocol 5: Ester Hydrolysis

  • Dissolve this compound (1.0 equiv.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (2.0-3.0 equiv.) and stir the mixture at room temperature for 2-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield the carboxylic acid.

Amidation to 2-(5-Bromobenzofuran-2-yl)acetamides

The ester can be directly converted to a variety of amides through reaction with amines, often catalyzed by a Lewis acid or by first converting the corresponding carboxylic acid to an activated species.[12]

Protocol 6: Direct Amidation

  • Combine this compound (1.0 equiv.) and the desired primary or secondary amine (1.5-2.0 equiv.) in a sealed tube.

  • Optionally, a catalyst such as trimethylaluminum can be added.

  • Heat the mixture at 80-120 °C for 12-48 hours.

  • Cool the reaction, dilute with an organic solvent, and wash with aqueous acid and base to remove unreacted amine and starting material.

  • Dry the organic layer, concentrate, and purify by chromatography or recrystallization.

Claisen Condensation

The Claisen condensation of this compound with another ester can be used to form β-keto esters, which are valuable synthetic intermediates.[13][14]

Protocol 7: Claisen Condensation

  • To a solution of a strong base, such as sodium ethoxide (1.1 equiv.) in dry ethanol, add this compound (1.0 equiv.) dropwise at 0 °C.

  • Add the second ester (1.0 equiv.) and allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with dilute acid and extract the product into an organic solvent.

  • Wash, dry, and concentrate the organic phase. Purify the resulting β-keto ester by column chromatography.

α-Alkylation

The α-carbon of the ester can be deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate, which can then be alkylated with an alkyl halide.[15][16]

Protocol 8: α-Alkylation

  • Prepare a solution of LDA (1.1 equiv.) in dry THF at -78 °C.

  • Add a solution of this compound (1.0 equiv.) in dry THF dropwise to the LDA solution and stir for 1 hour at -78 °C.

  • Add the alkyl halide (1.2 equiv.) and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Purify the product by column chromatography.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of novel benzofuran derivatives. The strategic application of palladium-catalyzed cross-coupling reactions at the C5-bromo position and the diverse chemical transformations possible at the C2-ethyl acetate side chain provide a robust platform for the generation of compound libraries for drug discovery and materials science. The protocols outlined in this guide are intended to serve as a foundation for further exploration and innovation in the field of benzofuran chemistry.

References

  • (5-Bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone - PubMed. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]

  • Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PubMed. Available at: [Link]

  • 23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - ResearchGate. Available at: [Link]

  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation - Arkivoc. Available at: [Link]

  • 2-Acetylbenzofurans: Synthesis, Reactions and Applications | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ResearchGate. Available at: [Link]

  • Bioactive benzofuran derivatives: Moracins AeZ in medicinal chemistry - ResearchGate. Available at: [Link]

  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation - ResearchGate. Available at: [Link]

  • Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. - ResearchGate. Available at: [Link]

  • Claisen Condensation of 2 eq. Ethyl Acetate to form a β-keto ester (RXN Mechanism) - YouTube. Available at: [Link]

  • 17.4: Hydrolysis of Esters and Amides - Chemistry LibreTexts. Available at: [Link]

  • Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g - ResearchGate. Available at: [Link]

  • The Claisen Condensation. Available at: [Link]

  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway | Organic Letters - ACS Publications. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]

  • Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Reactions at the α-Carbon - MSU chemistry. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. Available at: [Link]

  • Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... - ResearchGate. Available at: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available at: [Link]

  • Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity | ACS Omega - ACS Publications. Available at: [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - MDPI. Available at: [Link]

  • 22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. Available at: [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. Available at: [Link]

  • 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Scope of ethyl 2-(2-benzoylbenzofuran-3-yl) acetates (4a–s) and ethyl... - ResearchGate. Available at: [Link]

  • Alpha Alkylation Esters - YouTube. Available at: [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - Semantic Scholar. Available at: [Link]

  • 22.8: Alkylation of Enolate Ions - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity - MDPI. Available at: [Link]

  • Ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate - PMC - NIH. Available at: [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the 5-Bromobenzofuran Core via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Value of the 5-Bromobenzofuran Scaffold

The benzofuran motif is a cornerstone in drug discovery, forming the structural core of numerous compounds with potent biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[1][2][3] The functionalization of this scaffold is paramount for modulating pharmacokinetic and pharmacodynamic properties. 5-Bromobenzofuran, in particular, serves as a versatile and strategically vital building block. The bromine atom at the 5-position is not merely a placeholder; it is an activation handle for a suite of powerful transition-metal-catalyzed cross-coupling reactions.

Direct nucleophilic aromatic substitution (SNAr) on the electron-rich benzofuran ring is generally unfavorable.[4] Consequently, modern synthetic strategies rely almost exclusively on metal-catalyzed methods to forge new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds at this position. This guide provides a detailed exploration of the most critical nucleophilic substitution methodologies, focusing on the underlying principles that govern experimental design and offering robust, field-tested protocols.

Foundational Principles: The Palladium-Catalyzed Cross-Coupling Cycle

The majority of successful substitutions on 5-bromobenzofuran are not direct substitutions but rather cross-coupling reactions catalyzed by palladium complexes.[5][6] Understanding the fundamental catalytic cycle is crucial for troubleshooting and optimizing these transformations. The cycle universally consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromobenzofuran, forming a Pd(II) intermediate.[6][7] This is often the rate-limiting step.

  • Transmetalation (for C-C coupling) or Base-Mediated Deprotonation (for C-N/C-O coupling): The nucleophilic partner displaces the bromide on the palladium complex. In Suzuki couplings, this involves the transfer of an organic group from a boronic acid (transmetalation).[8] In Buchwald-Hartwig aminations, a base deprotonates the amine, which then coordinates to the palladium center.[9]

  • Reductive Elimination: The two organic fragments (the benzofuranyl group and the nucleophile's organic moiety) couple and are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.[6][10]

The choice of ligands, base, and solvent profoundly influences the efficiency of each step in this cycle.

Palladium_Cross_Coupling_Cycle cluster_main Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ox_Add Oxidative Addition (Ar-Br) Pd(0)L2->Ox_Add 5-Bromobenzofuran Pd(II)_Complex Ar-Pd(II)(Br)L2 Ox_Add->Pd(II)_Complex Nuc_Exchange Transmetalation or Base-Mediated Deprotonation Pd(II)_Complex->Nuc_Exchange Nucleophile + Base Pd(II)_Intermediate Ar-Pd(II)(Nuc)L2 Nuc_Exchange->Pd(II)_Intermediate Red_Elim Reductive Elimination Pd(II)_Intermediate->Red_Elim Red_Elim->Pd(0)L2 Catalyst Regeneration Product Product (Ar-Nuc) Red_Elim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for forming C-C bonds with aryl halides.[8] It involves the coupling of 5-bromobenzofuran with an organoboron reagent, typically a boronic acid or its ester.

Application Notes: Causality Behind Component Selection

The success of a Suzuki coupling hinges on the careful selection of the base, solvent, and catalyst system.

  • The Role of the Base: The base is not merely a spectator; it is critical for activating the boronic acid to facilitate transmetalation.[8][11] It forms a boronate species ("-ate complex"), which enhances the nucleophilicity of the organic group on boron.[8]

    • Inorganic Bases (Carbonates, Phosphates): These are the most common choices. K₂CO₃ is a reliable first choice for general-purpose couplings.[12] K₃PO₄ is a stronger base often used for less reactive aryl chlorides or when deboronation of the boronic acid is a problem.[11][12] Cs₂CO₃ is highly effective, especially for challenging couplings, due to its high solubility in organic solvents.[11]

    • Aqueous Conditions: The presence of water is often beneficial, accelerating the reaction by aiding in the dissolution of the inorganic base and facilitating the formation of the active boronate species.[7]

  • Catalyst & Ligand System: While simple Pd(PPh₃)₄ can be effective, modern catalyst systems consisting of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand offer superior reactivity, stability, and substrate scope. Bulky, electron-rich phosphine ligands promote the oxidative addition and reductive elimination steps.

ComponentCommon ChoicesRationale & Field Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) precursors that are activated in situ. PdCl₂(dppf) is a stable, pre-formed Pd(II) complex that is readily reduced to the active Pd(0) state.
Ligand SPhos, XPhos, RuPhosThese are bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) that stabilize the Pd(0) state and accelerate both oxidative addition and reductive elimination, leading to higher turnover numbers.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Choice depends on substrate reactivity and potential side reactions. Start with K₂CO₃. Use K₃PO₄ for difficult couplings or base-sensitive functional groups. Cs₂CO₃ is a powerful but more expensive option.[11]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFThe solvent system must solubilize the organic substrates while being compatible with the aqueous base. Dioxane and toluene are standard choices.[7] DMF can be used for less soluble substrates but requires higher purification effort.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromobenzofuran with Phenylboronic Acid

This protocol provides a reliable method for the synthesis of 5-phenylbenzofuran.

Materials:

  • 5-Bromobenzofuran (1.0 mmol, 197 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • 1,4-Dioxane (5 mL)

  • Deionized Water (1 mL)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 5-bromobenzofuran, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Degassing: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere. This is critical as oxygen can oxidize the Pd(0) catalyst and the phosphine ligand, deactivating the system.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 5-phenylbenzofuran.

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and a wide range of amines.[13][14] This reaction has revolutionized the synthesis of anilines and their derivatives, which are ubiquitous in pharmaceuticals.[9]

Application Notes: The Criticality of Ligand and Base Selection
  • Ligand Choice: The ligand is arguably the most critical parameter. Sterically hindered, electron-rich ligands are essential to promote the reductive elimination of the C-N bond, which is often the most difficult step in the catalytic cycle.[15]

    • XPhos/RuPhos/BrettPhos: These are highly effective, general-purpose ligands for coupling a wide variety of primary and secondary amines.

    • Josiphos/TrixiePhos: Different classes of ligands that may be effective when others fail. Screening is often necessary for novel or challenging substrates.

  • Base Choice: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.

    • Sodium tert-butoxide (NaOt-Bu): A very strong and highly effective base that often provides the fastest reaction rates.[15] However, its high basicity makes it incompatible with many sensitive functional groups (e.g., esters, ketones).

    • Lithium bis(trimethylsilyl)amide (LHMDS): A strong base that is often compatible with protic functional groups.[15]

    • Cesium Carbonate (Cs₂CO₃): A weaker base that can be effective, particularly with more electron-rich ligands and for substrates that are sensitive to alkoxide bases.[16]

Buchwald_Hartwig_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification reagents 1. Add 5-Bromobenzofuran, Amine, Pd Precatalyst, Ligand, and Base to Flask degas 2. Evacuate and Backfill with Argon (3x) reagents->degas solvent 3. Add Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane) degas->solvent heat 4. Heat to Reaction Temperature (e.g., 80-110 °C) with Stirring solvent->heat monitor 5. Monitor by TLC or LC-MS until Starting Material is Consumed heat->monitor quench 6. Cool and Quench Reaction (e.g., add water/EtOAc) monitor->quench extract 7. Perform Aqueous Extraction quench->extract purify 8. Dry, Concentrate, and Purify via Column Chromatography extract->purify

Caption: A standard experimental workflow for a Buchwald-Hartwig amination reaction.

Protocol 2: Buchwald-Hartwig Amination of 5-Bromobenzofuran with Morpholine

This protocol describes the synthesis of 4-(benzofuran-5-yl)morpholine.

Materials:

  • 5-Bromobenzofuran (1.0 mmol, 197 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Pd₂(dba)₃ (0.015 mmol, 13.7 mg)

  • XPhos (0.036 mmol, 17.2 mg)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 135 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Inert Atmosphere Setup: In a glovebox, add NaOt-Bu to an oven-dried Schlenk flask. Outside the glovebox, add 5-bromobenzofuran, Pd₂(dba)₃, and XPhos. Handle NaOt-Bu in an inert atmosphere as it is highly hygroscopic and reactive.

  • Degassing: Seal the flask, remove from the glovebox (if used), and place under an inert gas atmosphere (Argon).

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene followed by morpholine via syringe.

  • Reaction: Heat the mixture in an oil bath at 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 6-18 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water.

  • Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired product.

Other Key Transformations

A. C-O Bond Formation: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for forming C-O bonds, typically requiring harsh conditions (high temperatures, polar solvents).[17][18] Modern variations, often called Ullmann-type or Buchwald-Hartwig etherifications, use palladium or copper catalysts with specific ligands, allowing for milder reaction conditions.[17]

  • Typical Conditions: CuI catalyst, a ligand such as 1,10-phenanthroline or an N,N-dimethyl diamine, a base like K₂CO₃ or K₃PO₄, and a high-boiling solvent like DMF or DMSO.[17]

B. Cyanation: Introducing a Versatile Functional Group

The introduction of a nitrile (-CN) group onto the benzofuran ring opens up a vast chemical space, as the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole.

  • Rosenmund-von Braun Reaction: The traditional method uses stoichiometric copper(I) cyanide (CuCN) at high temperatures.

  • Palladium-Catalyzed Cyanation: Milder, more functional-group-tolerant methods use a palladium catalyst with a cyanide source like Zn(CN)₂ or KCN. The use of acetone cyanohydrin or trimethylsilyl cyanide (TMSCN) are also common.[19] Non-toxic cyanide sources like acetonitrile are also being explored.[20][21]

TransformationNucleophileTypical Catalyst SystemBaseKey Considerations
Suzuki Coupling Ar-B(OH)₂Pd(OAc)₂ / SPhosK₂CO₃, K₃PO₄Requires aqueous conditions; base activates the boronic acid.[8]
Buchwald Amination R₂NHPd₂(dba)₃ / XPhosNaOt-Bu, LHMDSRequires strong, non-nucleophilic base and bulky ligands.[15]
Ullmann Etherification Ar-OHCuI / 1,10-PhenanthrolineK₂CO₃, Cs₂CO₃Often requires higher temperatures than Pd-catalyzed reactions.[17]
Pd-Catalyzed Cyanation Zn(CN)₂Pd(PPh₃)₄N/A (transmetalation)Zn(CN)₂ is less toxic than other cyanide salts and highly effective.

Conclusion

5-Bromobenzofuran is a powerful and versatile intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications. Mastery of palladium- and copper-catalyzed cross-coupling reactions is essential for unlocking its synthetic potential. By understanding the mechanistic principles behind the selection of catalysts, ligands, bases, and solvents, researchers can rationally design, optimize, and troubleshoot these critical transformations. The protocols provided herein serve as a robust and validated starting point for the strategic functionalization of this important heterocyclic core.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Wikipedia. Ullmann condensation. Available from: [Link]

  • ACS Omega. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024-05-05). Available from: [Link]

  • ResearchGate. Mechanism of Palladium‐Catalyzed Cross‐Coupling between Aryl Halides and H−Phosphonates. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • ResearchGate. Direct Oxidative Cyanation of Dibenzofuran. (2025-08-06). Available from: [Link]

  • Organic Letters. Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Available from: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

  • RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives. Available from: [Link]

  • Semantic Scholar. Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021-12-03). Available from: [Link]

  • ResearchGate. Reactivity of Benzofuran Derivatives. (PDF). Available from: [Link]

  • ResearchGate. Screening of different bases for Suzuki coupling. Available from: [Link]

  • MDPI. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018-09-25). Available from: [Link]

  • ResearchGate. Ullmann-Type Intramolecular C-O Reaction Toward Thieno[3,2-b]furan Derivatives with up to Six Fused Rings. (Request PDF). Available from: [Link]

  • ResearchGate. Nucleophilic substitution of benzofuran derivatives using Pd‐catalyst. Available from: [Link]

  • ResearchGate. Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. (2025-08-09). Available from: [Link]

  • C–H bond cyanation: electrochemical synthesis of phenylbenzimidoyl cyanide derivatives. Available from: [Link]

  • Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. (2023-08-02). Available from: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? (2024-02-23). Available from: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available from: [Link]

  • Chapter 1. Available from: [Link]

  • ResearchGate. Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][7][13][15] thiadiazole with substituted anilines at conventional heating in Schlenk tube. (2025-08-06). Available from: [Link]

  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010-10-06). Available from: [Link]

  • Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively. Available from: [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024-03-22). Available from: [Link]

  • Metal-mediated C−CN Bond Activation in Organic Synthesis. (2020-10-14). Available from: [Link]

  • Wikipedia. Cross-coupling reaction. Available from: [Link]

  • PMC - NIH. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available from: [Link]

  • International Journal of Pharmacy and Biological Sciences. Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. Available from: [Link]

  • PMC - NIH. Ligand-Promoted Non-Directed C–H Cyanation of Arenes. Available from: [Link]

  • (PDF) Aryl—Aryl Bond Formation One Century After the Discovery of the Ullmann Reaction. Available from: [Link]

  • Taylor & Francis Online. Benzofuran – Knowledge and References. Available from: [Link]

  • YouTube. Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine... (2020-09-22). Available from: [Link]

Sources

Application Note & Protocols: 2-Amino-1,3,4-Thiadiazole as a Key Intermediate for the Development of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Anti-Inflammatory Therapeutics

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense against infection and injury, yet a key driver of pathology in a wide range of debilitating human diseases when dysregulated. Chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis affect millions worldwide. While existing therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are mainstays of treatment, their long-term use is often limited by significant adverse effects. This clinical reality underscores a pressing need for novel anti-inflammatory agents with improved efficacy and safety profiles.

In the landscape of medicinal chemistry, certain molecular frameworks, known as "privileged structures," serve as versatile starting points for drug discovery due to their ability to interact with multiple biological targets. The 1,3,4-thiadiazole ring is one such scaffold, found in numerous compounds with diverse and potent pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The 2-amino-1,3,4-thiadiazole moiety, in particular, is an exceptionally valuable key intermediate.[4] Its reactive amino group provides a straightforward handle for chemical modification, enabling the systematic synthesis of compound libraries to explore structure-activity relationships (SAR) and optimize for specific therapeutic targets.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides field-proven protocols for the synthesis of 2-amino-1,3,4-thiadiazole intermediates, their subsequent derivatization, and the primary in vitro evaluation of their anti-inflammatory potential. The methodologies are designed to be robust and self-validating, empowering research teams to efficiently identify and advance promising new anti-inflammatory lead compounds.

The Scientific Rationale: Targeting Key Inflammatory Pathways

The anti-inflammatory potential of 1,3,4-thiadiazole derivatives often stems from their ability to modulate critical enzymatic and signaling pathways that drive the inflammatory response. Many successful anti-inflammatory drugs function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[5] Notably, numerous 2-amino-1,3,4-thiadiazole derivatives have been specifically designed and synthesized as selective COX-2 inhibitors, offering a strategy to reduce inflammation while potentially minimizing the gastrointestinal side effects associated with non-selective COX inhibition.[6][7][8][9]

Furthermore, a central regulator of the inflammatory response is the transcription factor Nuclear Factor-kappa B (NF-κB) .[10][11] Under basal conditions, NF-κB is held inactive in the cytoplasm. Upon stimulation by pro-inflammatory signals, such as bacterial lipopolysaccharide (LPS), NF-κB translocates to the nucleus.[12][13] There, it orchestrates the transcription of a vast array of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[12][14] The inhibition of the NF-κB pathway is therefore a highly attractive strategy for developing broad-spectrum anti-inflammatory agents. The protocols outlined herein utilize an LPS-stimulation model to assess the ability of synthesized thiadiazole derivatives to suppress these key inflammatory mediators.

Protocol I: Synthesis of 5-Aryl-2-amino-1,3,4-thiadiazole Intermediate

This protocol details a reliable and widely cited method for synthesizing the 2-amino-1,3,4-thiadiazole core structure through the acid-catalyzed cyclization of a substituted thiosemicarbazide.[15][16] Phosphorus oxychloride (POCl₃) is used here as both the catalyst and a dehydrating agent.

Causality: The reaction proceeds via the nucleophilic attack of the sulfur atom of the thiosemicarbazide onto the carbonyl carbon of the carboxylic acid, followed by intramolecular cyclization and dehydration to form the stable five-membered thiadiazole ring. The choice of the starting carboxylic acid (R-COOH) directly determines the substituent at the 5-position of the resulting thiadiazole, providing a simple method for generating structural diversity.

Step-by-Step Methodology:

  • Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted aromatic carboxylic acid (10 mmol) and thiosemicarbazide (11 mmol, 1.1 eq).

  • Reaction Setup: Carefully add phosphorus oxychloride (POCl₃, 5 mL) to the flask dropwise under cooling in an ice bath. Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Reflux: After the addition is complete, slowly bring the reaction mixture to a gentle reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 3:7 v/v).

  • Work-up: After cooling to room temperature, pour the reaction mixture slowly and carefully onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. This will precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a desiccator.

  • Purification & Validation: The crude product should be purified by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture). The purity and identity of the final product must be confirmed by analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the protocol is self-validating.

Protocol II: Derivatization of the Intermediate to Generate a Candidate Library

The 2-amino group of the synthesized intermediate is a versatile handle for creating a library of candidate molecules. This protocol describes a general method for N-acylation to form amide derivatives.

Causality: Acylation of the primary amine introduces a new substituent that can profoundly alter the molecule's physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity) and its steric and electronic profile. This, in turn, influences its ability to bind to target proteins like COX-2, where specific interactions within the active site are critical for inhibitory activity.[17]

G Intermediate Intermediate

Caption: Workflow for synthesis and derivatization.

Step-by-Step Methodology:

  • Reactant Solubilization: Dissolve the synthesized 5-aryl-2-amino-1,3,4-thiadiazole (5 mmol) in a suitable anhydrous solvent such as pyridine or tetrahydrofuran (THF) in a dry flask.

  • Acylating Agent Addition: Add the desired acyl chloride or anhydride (5.5 mmol, 1.1 eq) dropwise to the solution while stirring at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into cold water. If an acid chloride was used, the product often precipitates. If THF was the solvent, it may need to be removed under reduced pressure first.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Purify by recrystallization or column chromatography to yield the final amide derivative.

  • Validation: Characterize the purified product using appropriate analytical methods (NMR, MS, IR) to confirm its structure and purity. Repeat with different acylating agents to build a library.

Protocol III: In Vitro Screening for Anti-Inflammatory Activity

This protocol uses a widely accepted cell-based assay to screen the synthesized compounds for their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[18][19][20]

Causality: LPS, a component of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), triggering intracellular signaling cascades that culminate in the activation of NF-κB.[21][22] Activated NF-κB then drives the expression of the iNOS gene, leading to a surge in the production of NO.[13] A reduction in NO levels in the presence of a test compound indicates potential interference with this pro-inflammatory pathway. Nitrite (NO₂⁻), a stable metabolite of NO, is measured in the cell culture supernatant using the Griess reagent as a surrogate for NO production.[20]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK Signaling Cascade IkB IκB Degradation IKK->IkB NFkB_cyto NF-κB (Cytoplasm) NFkB_nuc NF-κB (Nucleus) NFkB_cyto->NFkB_nuc Translocation iNOS_exp iNOS Gene Transcription NFkB_nuc->iNOS_exp NO_prod Nitric Oxide (NO) Production iNOS_exp->NO_prod Thiadiazole Thiadiazole Derivative Thiadiazole->IKK Inhibition? Thiadiazole->NFkB_nuc Inhibition?

Caption: LPS-induced NF-κB signaling pathway.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[19]

  • Compound Treatment: Prepare stock solutions of the synthesized thiadiazole derivatives in DMSO. Dilute the compounds to final desired concentrations (e.g., 1, 10, 50, 100 µM) in phenol red-free DMEM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a "vehicle control" (DMSO only) and a "positive control" (e.g., a known iNOS inhibitor like L-NMMA). Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to each well (except for the "unstimulated" control wells) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for an additional 20-24 hours at 37°C.[19]

  • Nitrite Quantification (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in each sample using a standard curve prepared with known concentrations of sodium nitrite. Determine the percentage of NO production inhibition relative to the LPS-stimulated vehicle control.

Data Presentation and Interpretation

The quantitative data from the in vitro screening should be summarized in a clear, structured table. This allows for easy comparison of the anti-inflammatory potency of the different derivatives.

Table 1: Inhibitory Effect of Thiadiazole Derivatives on NO Production

Compound IDConcentration (µM)% NO Inhibition (Mean ± SD)IC₅₀ (µM)
Vehicle Control -0 ± 5.2-
Positive Control 1085.6 ± 4.12.5
Intermediate (Parent) 5015.3 ± 6.8>100
Derivative A 5072.4 ± 3.912.7
Derivative B 5045.1 ± 5.548.2
Derivative C 508.9 ± 7.1>100

Data are representative. IC₅₀ is the concentration required to inhibit 50% of NO production.

Interpretation and Next Steps:

  • Active vs. Inactive Compounds: Derivatives showing significant inhibition (e.g., Derivative A) are considered "hits" and warrant further investigation.

  • Structure-Activity Relationship (SAR): By comparing the structures of active and inactive compounds (e.g., comparing the 'R' groups of Derivatives A, B, and C), researchers can begin to deduce the structural requirements for anti-inflammatory activity. For instance, a bulky, electron-withdrawing group at a certain position may be favorable.

  • Self-Validation & Follow-up:

    • Cytotoxicity Assay: It is crucial to perform a concurrent cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed decrease in NO is due to a specific anti-inflammatory effect and not simply because the compounds are killing the cells.

    • Mechanism of Action: For the most promising hits, further experiments can elucidate the mechanism. Western blotting can be used to measure the protein levels of iNOS and COX-2, or to check for the inhibition of NF-κB phosphorylation or nuclear translocation.

    • Enzyme Assays: Direct enzymatic assays for COX-1/COX-2 inhibition can confirm if the compounds are acting on this specific target.[6][7]

Conclusion

The 2-amino-1,3,4-thiadiazole scaffold represents a highly valuable and versatile starting point for the discovery of novel anti-inflammatory agents. Its straightforward synthesis and the reactivity of the 2-amino position allow for the rapid generation of diverse chemical libraries. The protocols detailed in this guide provide a robust, logical, and self-validating workflow—from chemical synthesis to primary biological screening—that empowers researchers to efficiently identify and characterize new compounds with therapeutic potential. By integrating rational design, validated synthetic chemistry, and targeted cell-based screening, the path from a key intermediate to a promising anti-inflammatory lead candidate can be navigated with greater precision and success.

References

  • Abdel-Mottaleb, M. S. A., et al. (2018). Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][6][12][23]Thiadiazole Derivatives as Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Foroumadi, A., et al. (2018). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. PMC. Available at: [Link]

  • Al-Juboori, F. H. (2019). Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. ResearchGate. Available at: [Link]

  • Liu, T., et al. (2017). NF-κB: a key role in inflammatory diseases. Journal of Clinical Investigation. Available at: [Link]

  • Pleşca, D. A., et al. (2020). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. National Institutes of Health. Available at: [Link]

  • Martin, C. R., et al. (2016). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC. Available at: [Link]

  • Ragab, F. A., et al. (2016). Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors. RSC Publishing. Available at: [Link]

  • Gomha, S. M., et al. (2022). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. Available at: [Link]

  • Yurttaş, L., et al. (2023). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities. ACS Omega. Available at: [Link]

  • Lee, J., et al. (2018). Nitric oxide production in LPS-induced RAW 264.7 macrophage cells. ResearchGate. Available at: [Link]

  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine. Available at: [Link]

  • Mitchell, S., et al. (2016). NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System. MDPI. Available at: [Link]

  • Pop, R., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Available at: [Link]

  • Yurttaş, L., et al. (2023). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities. PubMed. Available at: [Link]

  • Su, J.-H., et al. (2011). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. Available at: [Link]

  • Al-Masoudi, W. A. M. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2020). Synthesis and anti-inflammatory activity of some new thiadiazole linked pyrazole benzene sulphonamides as cyclooxygenase inhibitors. Oriental Journal of Chemistry. Available at: [Link]

  • Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Center for Biotechnology Information. Available at: [Link]

  • Lee, H. Y., et al. (2012). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. ACS Publications. Available at: [Link]

  • Ragab, F. A., et al. (2016). Synthesis of Novel Thiadiazole Derivatives as Selective COX-2 Inhibitors. ResearchGate. Available at: [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Permatasari, A. D., et al. (2021). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya. Available at: [Link]

  • May, S. (2016). Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors – a new HOT article. RSC Publishing. Available at: [Link]

  • Asma, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Available at: [Link]

  • Matysiak, J. (2019). Thiadiazole derivatives as anticancer agents. PMC. Available at: [Link]

  • Taniguchi, K., & Karin, M. (2018). Role of NF-kB in inflammation. ResearchGate. Available at: [Link]

  • Kumar, S., et al. (2021). Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]

Sources

Use in synthesizing potential anticancer or antitumor therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Potential Anticancer & Antitumor Therapeutics

Abstract

The synthesis of novel chemical entities remains the cornerstone of modern anticancer drug discovery. This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic synthesis and evaluation of potential anticancer and antitumor therapeutics. Moving beyond mere procedural lists, this document elucidates the causal reasoning behind experimental choices, from initial strategic planning and lead discovery to the validation of biological activity. We will explore multiple synthetic philosophies, including target-based design, natural product modification, and fragment-based discovery, and provide detailed, field-proven protocols for both synthesis and subsequent in vitro evaluation. The aim is to equip scientists with the foundational knowledge and practical methodologies required to navigate the complex, iterative cycle of designing, creating, and validating the next generation of cancer therapies.

The Strategic Landscape of Anticancer Synthesis

The development of a new anticancer drug is a multifaceted process that costs immense time and investment.[1] At its heart lies the creative and logical process of chemical synthesis. The goal is not merely to create molecules, but to design and synthesize compounds with specific biological activities that can selectively target cancer cells while minimizing harm to healthy tissues.[2][3] The strategic approach to this synthetic challenge can be broadly categorized, with each strategy offering distinct advantages depending on the available information about the cancer target.

  • Target-Based Drug Design (TBDD): When the three-dimensional structure of a biological target (e.g., a protein kinase) is known, chemists can rationally design molecules that fit into specific binding sites.[4] This structure-based approach is highly logical and facilitates the optimization of potency and selectivity.[4]

  • Ligand-Based Drug Design (LBDD): In the absence of a target structure, design is guided by the principle of molecular similarity: molecules with similar structures often exhibit similar biological effects.[1] This approach relies on the knowledge of existing active compounds (ligands) to generate pharmacophore models or develop Quantitative Structure-Activity Relationships (QSAR) to predict the activity of new molecules.[1][5]

  • Natural Product-Based Synthesis: Nature is a master chemist, providing a vast library of complex and biologically active molecules.[6][7] Many clinically successful anticancer drugs, such as Paclitaxel and Vinca alkaloids, are derived from natural sources.[8][9] Synthetic strategies often involve either the total synthesis of a natural product or, more commonly, the semi-synthesis of derivatives to improve efficacy, solubility, or reduce toxicity.[10][11]

  • Fragment-Based Lead Discovery (FBLD): This "bottom-up" approach involves screening libraries of very small molecules ("fragments") that bind weakly to the target.[12] Once a binding fragment is identified, synthetic chemistry is used to "grow" the fragment into a more potent lead compound.[13] This method is particularly powerful for tackling challenging targets like protein-protein interactions.[13][14]

  • Combinatorial Chemistry: This strategy focuses on the rapid synthesis of large collections of compounds, known as chemical libraries, which can then be screened for activity.[15][16] It allows for the exploration of a vast chemical space to identify novel anticancer hits.

Diagram 1: The Iterative Cycle of Anticancer Drug Discovery

Target_ID Target Identification & Validation Lead_Discovery Lead Discovery Strategies (TBDD, LBDD, FBLD, etc.) Target_ID->Lead_Discovery Identified Target Synthesis Chemical Synthesis of Novel Compounds Lead_Discovery->Synthesis Design Hypothesis Screening In Vitro Biological Screening & Evaluation Synthesis->Screening Synthesized Library SAR SAR Analysis & Data Interpretation Screening->SAR Activity Data (IC50) Lead_Opt Lead Optimization (Iterative Synthesis) SAR->Lead_Opt Design Insights Preclinical Preclinical Development (In Vivo Studies) SAR->Preclinical Optimized Lead Lead_Opt->Synthesis Refined Designs Seed 1. Seed Cells in 96-well Plate Incubate1 2. Incubate 24h (Allow Adherence) Seed->Incubate1 Treat 3. Treat with Compound (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate 48-72h (Compound Exposure) Treat->Incubate2 Add_MTT 5. Add MTT Reagent Incubate2->Add_MTT Incubate3 6. Incubate 2-4h (Formazan Formation) Add_MTT->Incubate3 Solubilize 7. Add Solubilization Buffer (Dissolve Crystals) Incubate3->Solubilize Read 8. Read Absorbance (e.g., 570 nm) Solubilize->Read Analyze 9. Analyze Data (Calculate IC50) Read->Analyze

Sources

Application Note: Streamlined Synthesis of 3-Aminobenzofuran Analogs via One-Pot Tandem Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 3-aminobenzofuran scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This application note provides an in-depth guide to a highly efficient, one-pot tandem cyclization strategy for the synthesis of 3-aminobenzofuran analogs. We will explore the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the broad applicability of this methodology in modern drug discovery. The protocols described herein are designed to be robust and scalable, offering a practical approach for chemists in both academic and industrial settings.

Introduction: The Significance of 3-Aminobenzofurans

Benzofuran derivatives are prevalent in a multitude of natural products and pharmacologically active compounds, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, antiviral, and antitumor properties.[2] Within this diverse family, the 3-aminobenzofuran subclass has garnered significant attention. The introduction of an amino group at the C-3 position often enhances the biological profile of the benzofuran core, leading to potent therapeutic agents.[1] For instance, certain 3-aminobenzofuran derivatives have been identified as crucial components in agents for treating Alzheimer's disease and have shown promise in cancer therapy by inducing cell cycle arrest and apoptosis.[1]

Traditional multi-step syntheses of these valuable compounds are often hampered by issues such as low overall yields, the need for intermediate purification, and significant waste generation.[3] One-pot tandem or domino reactions address these challenges by combining multiple synthetic steps into a single, uninterrupted sequence. This approach enhances efficiency, reduces waste, and simplifies the synthetic process, making it a highly attractive strategy in modern organic synthesis. This guide focuses on a copper-catalyzed tandem reaction that efficiently constructs the 3-aminobenzofuran core from readily available starting materials.

Reaction Mechanism: A Copper-Catalyzed Cascade

The synthesis of 3-aminobenzofurans can be effectively achieved through a copper-catalyzed annulative amination of ortho-alkynylphenols with a suitable amine source, such as an O-acylated hydroxylamine. This transformation is believed to proceed through a cascade of reactions orchestrated by the copper catalyst.

Causality of Mechanistic Steps:

  • Deprotonation and Cupration: The reaction is initiated by a base, such as Lithium tert-butoxide (LiOt-Bu), which deprotonates the phenolic hydroxyl group of the ortho-alkynylphenol. The resulting phenoxide undergoes an annulative cupration, forming a key copper-containing intermediate.

  • Electrophilic C-N Bond Formation: This copper intermediate then reacts with the electrophilic nitrogen of the O-acylated hydroxylamine. This step constitutes an "umpolung" amination strategy, where the typical nucleophilicity of an amine is reversed.

  • Intramolecular Cyclization (5-exo-dig): The newly formed C-N bond sets the stage for a highly favorable intramolecular 5-exo-dig cyclization. The oxygen of the phenoxide attacks the alkyne, which is activated by the copper catalyst, to form the five-membered furan ring.

  • Protonolysis/Isomerization: The final step involves protonolysis and isomerization to yield the aromatic 3-aminobenzofuran product and regenerate the active catalyst.

This mechanistic pathway highlights the dual role of the copper catalyst: it facilitates the initial C-N bond formation and activates the alkyne for the subsequent intramolecular cyclization.[3]

Tandem_Cyclization_Mechanism A ortho-Alkynylphenol + Base B Phenoxide Intermediate A->B -H+ C Annulative Cupration (Copper Intermediate) B->C + Cu(II) Catalyst E Electrophilic C-N Bond Formation C->E Reacts with D O-Acylated Hydroxylamine (Electrophilic Amine Source) D->E F Intramolecular 5-exo-dig Cyclization E->F Cascade G 3-Aminobenzofuran Product F->G Protonolysis & Isomerization

Caption: Proposed mechanism for the copper-catalyzed tandem synthesis of 3-aminobenzofurans.

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of 3-aminobenzofurans via a copper-catalyzed tandem reaction. Researchers should optimize conditions based on their specific substrates.

3.1 Materials and Reagents:

  • Substrates: ortho-Alkynylphenol derivative (1.0 equiv), O-Benzoylhydroxylamine derivative (1.2 equiv)

  • Catalyst: Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%)

  • Base: Lithium tert-butoxide (LiOt-Bu) (2.0 equiv)

  • Solvent: N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Workup: Saturated aqueous ammonium chloride (NH₄Cl), Ethyl acetate (EtOAc), Brine

  • Purification: Anhydrous magnesium sulfate (MgSO₄), Silica gel for column chromatography

3.2 Instrumentation:

  • Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel column for chromatography

3.3 Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Cu(OTf)₂ (0.10 mmol) and LiOt-Bu (2.0 mmol).

  • Addition of Reagents: Add the ortho-alkynylphenol (1.0 mmol) and the O-benzoylhydroxylamine (1.2 mmol) to the flask, followed by anhydrous NMP (5 mL).

  • Reaction: Stir the resulting mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 3-aminobenzofuran analog.[4]

3.4 Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle anhydrous solvents and reagents under an inert atmosphere to prevent decomposition.

  • Lithium tert-butoxide is a strong base and is moisture-sensitive; handle with care.

Experimental_Workflow start Start: Oven-Dried Schlenk Flask setup 1. Add Catalyst & Base (Cu(OTf)₂, LiOt-Bu) under Inert Atmosphere start->setup reagents 2. Add Substrates & Solvent (o-Alkynylphenol, Hydroxylamine, NMP) setup->reagents reaction 3. Stir at Room Temperature (4-12 h, Monitor by TLC) reagents->reaction quench 4. Quench with Sat. aq. NH₄Cl reaction->quench extract 5. Extract with Ethyl Acetate quench->extract wash 6. Wash with Water & Brine extract->wash dry 7. Dry (MgSO₄) & Concentrate wash->dry purify 8. Silica Gel Chromatography dry->purify end End: Pure 3-Aminobenzofuran purify->end

Caption: A streamlined workflow for the one-pot synthesis of 3-aminobenzofuran analogs.

Substrate Scope and Data Presentation

The described one-pot tandem cyclization exhibits a broad substrate scope, tolerating a variety of functional groups on both the ortho-alkynylphenol and the amine source. This versatility is crucial for generating diverse libraries of analogs for structure-activity relationship (SAR) studies in drug discovery.

Entryortho-Alkynylphenol (R¹, R²)Amine Source (R³)ProductYield (%)
1H, HPhenyl3-Anilino-2-phenylbenzofuran77
24-MeOPhenyl3-Anilino-5-methoxy-2-phenylbenzofuran75
34-ClPhenyl3-Anilino-5-chloro-2-phenylbenzofuran70
4H, H4-MeOC₆H₄3-(4-Methoxyanilino)-2-phenylbenzofuran72
5H, HThiophen-3-yl3-Anilino-2-(thiophen-3-yl)benzofuran68
6H, HCyclohexyl3-Anilino-2-cyclohexylbenzofuran65
7H, Hn-Butyl3-Anilino-2-butylbenzofuran58
84-t-BuPhenyl3-Anilino-5-tert-butyl-2-phenylbenzofuran73

Table adapted from data reported in the literature. Yields are for isolated products.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Wet solvent or reagents. 3. Insufficient base.1. Use fresh, high-purity Cu(OTf)₂. 2. Ensure all solvents and reagents are strictly anhydrous. Dry the flask thoroughly. 3. Use freshly opened or properly stored LiOt-Bu.
Formation of Side Products 1. Dimerization of the alkyne (e.g., via Glaser coupling). 2. Reaction temperature too high.1. Ensure a truly inert atmosphere to suppress oxidative coupling. 2. Maintain the reaction at room temperature as specified.
Incomplete Reaction 1. Insufficient reaction time. 2. Sterically hindered substrates.1. Extend the reaction time and continue to monitor by TLC. 2. For challenging substrates, a slight increase in temperature (e.g., to 40 °C) may be beneficial, but monitor for side product formation.
Difficult Purification 1. Co-elution of product with starting material or byproducts. 2. Streaking on the silica gel column.1. Adjust the polarity of the eluent system for better separation. Consider using a different stationary phase if necessary. 2. Add a small amount of triethylamine (~0.5%) to the eluent to suppress the interaction of the basic amine product with the acidic silica gel.

Applications in Drug Development

The 3-aminobenzofuran core is a valuable pharmacophore in the design of new therapeutic agents. Its rigid structure and hydrogen bonding capabilities allow it to interact effectively with various biological targets.

  • Neurodegenerative Diseases: Derivatives of 3-aminobenzofuran have been designed as multifunctional agents for Alzheimer's disease.[5] They can act as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in the cholinergic hypothesis of the disease.[5] Some analogs also exhibit activity against the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology.[5]

  • Oncology: The benzofuran scaffold is present in compounds with significant anticancer properties.[1] The 3-amino variants can be decorated with various substituents to optimize their activity against specific cancer cell lines, such as breast cancer.[1]

  • Broad-Spectrum Bioactivity: The versatility of the synthesis allows for the creation of libraries of compounds that can be screened against a wide range of targets. The core has been associated with anti-inflammatory, analgesic, antimicrobial, and antiviral activities, making it a fertile ground for drug discovery programs.[2]

Conclusion

The one-pot tandem cyclization strategy presented offers a powerful and efficient route to the synthesis of medicinally relevant 3-aminobenzofuran analogs. By leveraging a copper-catalyzed cascade, this method provides rapid access to complex molecules from simple precursors, adhering to the principles of green and sustainable chemistry. The operational simplicity, broad substrate scope, and scalability of this protocol make it an invaluable tool for researchers and scientists dedicated to the discovery and development of novel therapeutics.

References

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health (NIH).
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. ResearchGate.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH).
  • One-Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling-Cyclization Reactions. ResearchGate.
  • Synthesis of 3-aminobenzofuran derivatives and our contributions. ResearchGate.
  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. National Institutes of Health (NIH).
  • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Royal Society of Chemistry.
  • [Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. The Journal of Organic Chemistry.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. ResearchGate.
  • One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. Springer.
  • Synthesis of 3‐aminobenzofurans via the tandem A³ coupling/cycloisomerization sequence co‐catalyzed by CuCl/Cu(OTf)2. ResearchGate.
  • Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry.
  • Synthesis of 3-Aminobenzofurans via Cu-Catalyzed Annulative Amination. Synfacts.
  • Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. Organic & Biomolecular Chemistry.
  • Catalytic Asymmetric Synthesis of 3,4′-Piperidinoyl Spirooxindoles via [3 + 3] Annulation of 3-Aminobenzofurans and Isatin-Derived Enals. The Journal of Organic Chemistry.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(5-bromobenzofuran-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(5-bromobenzofuran-2-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles.

Introduction: The Significance of the Benzofuran Moiety

Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Their applications range from anti-cancer and anti-inflammatory agents to treatments for cardiovascular diseases and neurological disorders.[1][2][3] this compound, in particular, is a valuable intermediate for creating more complex molecules. Achieving a high yield of this compound is crucial for the efficiency and cost-effectiveness of subsequent research and development.

This guide provides in-depth, experience-based advice to help you optimize your synthetic strategy.

Section 1: Understanding the Reaction

The most common and reliable method for synthesizing the benzofuran core of the target molecule involves the reaction of a substituted salicylaldehyde with an α-haloacetate, a variant of the well-known Perkin reaction.[2][4] In our case, this translates to the reaction between 5-bromosalicylaldehyde and an ethyl haloacetate (like ethyl bromoacetate or chloroacetate) in the presence of a base.

The reaction proceeds through a two-step mechanism:

  • O-Alkylation: The basic conditions deprotonate the phenolic hydroxyl group of 5-bromosalicylaldehyde, forming a phenoxide. This nucleophile then attacks the electrophilic carbon of the ethyl haloacetate in an SN2 reaction, forming an ether intermediate.

  • Intramolecular Aldol Condensation & Cyclization: The base then deprotonates the α-carbon of the newly attached acetate group, creating an enolate. This enolate undergoes an intramolecular aldol-type condensation with the adjacent aldehyde group, followed by dehydration to form the stable furan ring.

Reaction_Mechanism Figure 1: Reaction Mechanism cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Cyclization A 5-Bromosalicylaldehyde B Phenoxide Intermediate A->B + Base (-H+) C Ether Intermediate B->C + Ethyl Bromoacetate D Enolate Formation C->D + Base (-H+) E Cyclized Intermediate D->E Intramolecular Aldol Condensation F This compound E->F - H2O

Figure 1: Simplified reaction mechanism for the synthesis.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low yields are the most frequent complaint and can stem from several factors. A systematic approach is the best way to diagnose the problem.[5]

  • Cause 1: Incomplete O-Alkylation. The first step, forming the ether linkage, is often the rate-limiting step. If this step is inefficient, the overall yield will be poor.

    • Solution: Choice of Base and Solvent. A common combination is potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.[6] K₂CO₃ is a moderately strong base that is effective at deprotonating the phenol without causing significant side reactions. DMF is excellent at solvating the potassium cation, leaving the carbonate anion more reactive. Ensure your K₂CO₃ is anhydrous, as water can interfere with the reaction.

    • Solution: Temperature. The O-alkylation of phenols is often favored at moderate temperatures.[7][8] Running the reaction at an elevated temperature (e.g., 80-110°C) can significantly increase the rate of this step.[6]

  • Cause 2: Side Reactions. The primary competing reaction is C-alkylation, where the haloacetate reacts with the aromatic ring instead of the phenolic oxygen.[9]

    • Solution: Optimize Base and Temperature. The use of a milder base like K₂CO₃ favors O-alkylation over C-alkylation. Stronger bases can increase the likelihood of C-alkylation. Additionally, higher temperatures can sometimes favor the undesired C-alkylation, so a careful optimization of the reaction temperature is necessary.

  • Cause 3: Purity of Reagents. Impurities in your starting materials (5-bromosalicylaldehyde, ethyl bromoacetate) or solvent can inhibit the reaction or introduce side products.

    • Solution: Verify Purity. Always use reagents from a reliable source. If in doubt, purify the 5-bromosalicylaldehyde by recrystallization. Ensure your solvent is anhydrous, as moisture can quench the base and hydrolyze the ester.

  • Cause 4: Inefficient Mixing. In a heterogeneous reaction (like with solid K₂CO₃), poor stirring can lead to localized areas of low reactivity.

    • Solution: Vigorous Stirring. Ensure your reaction mixture is being stirred vigorously enough to keep the K₂CO₃ suspended and well-distributed.

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Base K₂CO₃Anhydrous K₂CO₃ (1.5-2.0 equiv.)Ensures complete deprotonation of the phenol and drives the reaction forward. Excess base is used to neutralize the HBr formed.
Solvent AcetoneAnhydrous DMFDMF is more polar and has a higher boiling point, allowing for higher reaction temperatures and better solvation of ions.[6]
Temperature Reflux (Acetone, ~56°C)80-110°CIncreases the rate of the SN2 O-alkylation step.[6]
Reactant Ethyl ChloroacetateEthyl BromoacetateThe C-Br bond is weaker and more labile than the C-Cl bond, making ethyl bromoacetate a more reactive alkylating agent.
Q2: I'm seeing a lot of dark, tarry material in my reaction flask. What is it and how can I prevent it?

The formation of dark, polymeric material is usually a sign of side reactions or product degradation.

  • Cause: Aldehyde Self-Condensation. Salicylaldehydes can undergo self-condensation or polymerization under strongly basic conditions or at high temperatures.

    • Solution: Controlled Addition. Instead of adding all reagents at once, try dissolving the 5-bromosalicylaldehyde and K₂CO₃ in DMF first, heating the mixture, and then adding the ethyl bromoacetate dropwise over 30-60 minutes. This keeps the concentration of the reactive alkylating agent low at any given time, minimizing side reactions.

Q3: The purification by column chromatography is difficult, and my product is not pure. What can I do?

Purification can be challenging if the polarity of your product is close to that of a major impurity.

  • Cause: Co-elution of Impurities. Unreacted 5-bromosalicylaldehyde or other side products may have similar polarities to the desired ester.

    • Solution 1: Aqueous Work-up. Before chromatography, perform an aqueous work-up. After the reaction is complete, cool the mixture, dilute with water, and extract with a solvent like ethyl acetate. Wash the organic layer with a dilute NaOH solution to remove any unreacted acidic 5-bromosalicylaldehyde. Then, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate.[10] This will significantly simplify the subsequent chromatography.

    • Solution 2: Recrystallization. The target compound is often a solid at room temperature.[10] After the initial work-up and concentration, attempt recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain a pure product. This can sometimes eliminate the need for chromatography altogether.

Troubleshooting_Workflow Start Low Yield or Impure Product Q1 Is the reaction going to completion? (Check by TLC/LC-MS) Start->Q1 A1_No Incomplete Reaction Q1->A1_No No A1_Yes Reaction Complete Q1->A1_Yes Yes Sol1 Increase Temperature (80-110°C) Use Anhydrous Reagents/Solvent Use Ethyl Bromoacetate Ensure Vigorous Stirring A1_No->Sol1 Q2 Are there significant side products or tar? A1_Yes->Q2 A2_Yes Side Reactions/ Degradation Q2->A2_Yes Yes A2_No Purification Issue Q2->A2_No No Sol2 Add Ethyl Bromoacetate Dropwise Avoid Overheating A2_Yes->Sol2 Sol3 Perform Aqueous NaOH Wash Optimize Chromatography Solvents Attempt Recrystallization A2_No->Sol3

Figure 2: Troubleshooting workflow for the synthesis.

Section 3: Optimized Experimental Protocol

This protocol incorporates the troubleshooting advice for a robust and high-yield synthesis.

Materials:

  • 5-Bromosalicylaldehyde (1.0 eq)

  • Ethyl Bromoacetate (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add 5-bromosalicylaldehyde and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous DMF to the flask (concentration of ~0.5 M with respect to the salicylaldehyde).

  • Heating: Begin vigorous stirring and heat the suspension to 90°C using an oil bath.

  • Reagent Addition: Once the temperature has stabilized, add ethyl bromoacetate dropwise to the stirring suspension over a period of 30 minutes.

  • Reaction: Maintain the reaction at 90°C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 3-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic extracts and wash with 1M NaOH solution, followed by a wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.

    • Alternatively, if the crude product solidifies, recrystallize from a suitable solvent like ethanol.

Characterization:

The purity and identity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 4: References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Available at: [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). EAS Publisher. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. Available at: [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2011). International Journal of Pharmaceutical Sciences and Research.

  • Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. (2014). World Journal of Organic Chemistry. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). National Institutes of Health.

  • Preparation of benzofuran derivatives. (1964). Google Patents. Available at:

  • Selective O-alkylation of Phenol Using Dimethyl Ether. (2022). MDPI. Available at: [Link]

  • Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate. (2009). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Optimization of the alkylation reaction. Reaction conditions were... (n.d.). ResearchGate.

  • Selective Alkylation of Phenols Using Solid Catalysts. (2010). White Rose eTheses Online. Available at: [Link]

  • DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides. (2023). ResearchGate.

  • Amines and Heterocycles Solutions to Problems. (n.d.). NC State University Libraries.

  • Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes. (2021). ACS Publications. Available at: [Link]

  • Modern Strategies for Heterocycle Synthesis. (2020). ResearchGate.

  • Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. (2006). PubMed. Available at: [Link]

  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. (2019). Organic Syntheses Procedure. Available at: [Link]

  • 2021 Heterocyclic chemistry - Lecture 15. (2021). YouTube.

  • Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. (2018). Organic Letters.

  • Heterocyclic chemistry problems and solutions. (n.d.).

  • Alkylation of Phenol: A Mechanistic View. (2017). ResearchGate.

Sources

Purification of crude Ethyl 2-(5-bromobenzofuran-2-YL)acetate by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purifying Crude Ethyl 2-(5-bromobenzofuran-2-YL)acetate

As a Senior Application Scientist, this guide provides in-depth technical support for the purification of this compound via column chromatography. This document moves beyond a simple protocol, offering a comprehensive resource structured around the practical challenges and questions that arise in a research and development setting. We will explore the causality behind experimental choices to empower you with the expertise to troubleshoot and optimize this critical purification step.

Part 1: Pre-Chromatography Planning & FAQs

Success in column chromatography begins long before the crude material is loaded onto the silica. This section addresses the crucial preparatory questions and foundational knowledge required for a successful separation.

Q1: How do I select the optimal mobile phase (eluent) for my separation?

A1: The selection of an appropriate mobile phase is the single most critical factor for achieving good separation. The goal is to find a solvent system where your target compound and its impurities have different affinities for the stationary phase, causing them to move through the column at different rates.[1]

  • The Power of TLC: Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly screening and optimizing the mobile phase before committing to a large-scale column.[2] The ideal solvent system should provide a retention factor (Rƒ) of 0.25–0.35 for the desired compound, this compound. This Rƒ value ensures the compound moves down the column at a reasonable rate without eluting too quickly with the solvent front.

  • Starting Solvent System: For benzofuran derivatives of moderate polarity, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a standard and effective choice.[3] Begin by testing various ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) on a TLC plate spotted with your crude mixture.

  • Interpreting the TLC:

    • High Rƒ (>0.6): The solvent system is too polar. The compound will elute too quickly, resulting in poor separation from less polar impurities. Increase the proportion of the non-polar solvent (hexanes).

    • Low Rƒ (<0.1): The solvent system is not polar enough. The compound will remain strongly adsorbed to the silica, leading to very long elution times and broad, diffuse bands. Increase the proportion of the polar solvent (ethyl acetate).

    • Poor Spot Separation (ΔRƒ is small): If impurities are very close to your target spot, you may need to try a different solvent system entirely (e.g., dichloromethane/hexanes) or consider using a gradient elution during the column run.[4]

Q2: What are the key physicochemical properties of this compound I should be aware of?

A2: Understanding the target molecule's properties is vital for predicting its chromatographic behavior. While specific data for this exact molecule is sparse, we can infer its properties from structurally similar compounds.

PropertyEstimated Value / CharacteristicImplication for Chromatography
Molecular Weight ~283.1 g/mol Standard for small molecule purification.
Polarity Moderately PolarThe ester and benzofuran ether groups impart polarity, while the aromatic rings and bromo-substituent add non-polar character. It will adhere to silica gel but can be eluted with moderately polar solvents.
Solubility Soluble in Ethyl Acetate, Dichloromethane, Chloroform.[4] Poorly soluble in non-polar solvents like hexanes.This is critical for sample loading. If the crude material does not dissolve in the chosen mobile phase, a "dry loading" technique is required.[5]
Stability Potentially sensitive to highly acidic conditions.Silica gel is slightly acidic.[6] If you observe degradation on a TLC plate (streaking or new spots appearing over time), using deactivated silica (treated with a base like triethylamine) may be necessary.[4]

Q3: What are the likely impurities I need to separate from my crude product?

A3: The nature of impurities is dictated by the synthetic route. A common synthesis for benzofurans involves starting materials like 5-bromosalicylaldehyde.[7][8] Therefore, potential impurities include:

  • Unreacted Starting Materials: e.g., 5-bromosalicylaldehyde, which is more polar than the product.

  • Reaction By-products: Molecules formed from side reactions, which can have a wide range of polarities.

  • Decomposition Products: If the reaction was run at high temperatures or for extended times, degradation can occur.

  • Solvents and Reagents: Residual high-boiling point solvents or non-volatile reagents used in the reaction.

A preliminary TLC analysis of your crude material is essential to visualize the number and relative polarities of these impurities.

Part 2: Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the purification. It assumes a standard laboratory scale (1-2 grams of crude material).

Step 1: Column Preparation (Wet Packing Method)

The wet packing method, where a slurry of the stationary phase is prepared, is generally preferred as it minimizes the risk of air bubbles and cracks in the packed bed, which are detrimental to separation.[2]

  • Select Column Size: For 1-2 g of crude material, a glass column with an inner diameter of 3-4 cm is appropriate.

  • Plug the Column: Secure a small plug of cotton or glass wool at the bottom of the column outlet, followed by a ~1 cm layer of clean sand.[9] This provides a flat base for the stationary phase.

  • Prepare Silica Slurry: In a beaker, measure the required amount of silica gel (typically 30-50 times the weight of your crude sample). Add your chosen starting mobile phase (e.g., 9:1 hexanes:ethyl acetate) and stir gently to create a homogenous slurry without air bubbles.

  • Pack the Column: Clamp the column vertically. Pour the silica slurry into the column in a single, continuous motion. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to encourage even settling of the silica bed.

  • Equilibrate: Once all the silica has settled, add a protective layer of sand (~1 cm) on top to prevent disturbance when adding the sample.[5] Wash the column with 2-3 column volumes of the mobile phase until the packed bed is stable and no cracks or channels are visible. Never let the solvent level drop below the top of the sand layer.

Step 2: Sample Loading
  • Dissolve the Sample: Dissolve your crude this compound in the minimum amount of the mobile phase. Using a more polar solvent than the mobile phase should be avoided if possible, as it can disrupt the separation at the top of the column.[5]

  • Load the Sample: Carefully pipette the dissolved sample solution directly onto the center of the top sand layer, taking care not to disturb the surface.[5]

  • Adsorb the Sample: Open the stopcock and allow the sample solution to drain until the liquid level just touches the top of the sand.

  • Wash: Carefully add a small amount of fresh mobile phase, wash the sides of the column, and again allow the solvent level to drain to the top of the sand. Repeat this wash step once more to ensure all the sample is adsorbed onto the silica in a narrow, concentrated band.

Step 3: Elution and Fraction Collection
  • Fill the Column: Carefully fill the column with the mobile phase.

  • Begin Elution: Open the stopcock and begin collecting the eluent in fractions (e.g., test tubes or vials). The flow rate can be controlled by gravity or by applying gentle positive pressure to the top of the column (flash chromatography).[10]

  • Monitor the Separation: Monitor the progress of the separation by collecting small spots from the column outlet onto TLC plates and visualizing them under UV light.

  • Combine Fractions: Once the elution is complete, analyze all collected fractions by TLC. Combine the fractions that contain only the pure desired product.

  • Isolate Product: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Workflow Visualization

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation crude Crude Product tlc TLC Analysis (Optimize Mobile Phase) crude->tlc column_prep Column Packing (Wet Slurry Method) tlc->column_prep loading Sample Loading (Minimal Solvent) column_prep->loading elution Elution & Fraction Collection loading->elution frac_analysis Fraction Analysis (TLC) elution->frac_analysis combine Combine Pure Fractions frac_analysis->combine evap Solvent Evaporation combine->evap pure Pure Product evap->pure

Caption: Column Chromatography Workflow for Purification.

Part 3: Troubleshooting Guide

Even with careful planning, issues can arise. This section provides solutions to common problems encountered during column chromatography.

Q: My compound and an impurity are not separating (Poor Resolution). What should I do?

  • Probable Cause(s):

    • Incorrect Mobile Phase: The eluent polarity is not optimal to differentiate between the components.[2]

    • Column Overloading: Too much crude material was loaded for the amount of silica gel used, exceeding the column's separation capacity.[2]

    • Poorly Packed Column: Channels, cracks, or air bubbles in the silica bed are causing uneven solvent flow and band broadening.[2]

    • Sample Band Too Wide: The sample was loaded in too much solvent or a solvent that was too polar.

  • Solution(s):

    • Re-optimize Mobile Phase: Go back to TLC. Find a solvent system that gives a larger separation (ΔRƒ) between your product and the impurity. A less polar mobile phase will generally increase retention and may improve separation.

    • Reduce Sample Load: Use more silica gel relative to your crude sample (a ratio of 50:1 or even 100:1 may be needed for difficult separations).

    • Repack the Column: Ensure the column is packed carefully and uniformly. The wet slurry method is highly recommended.[2]

    • Improve Loading Technique: Use the absolute minimum volume of solvent to dissolve the sample for loading. If solubility is an issue, use the dry loading method.[5]

Q: My compound is not coming off the column, even after I've passed a large volume of solvent.

  • Probable Cause(s):

    • Mobile Phase Not Polar Enough: The eluent is too weak to move the compound down the column.

    • Compound Degradation: The compound may be unstable on silica gel and has decomposed at the top of the column.[4]

    • Precipitation: The compound may have precipitated on the column if it is not soluble in the mobile phase.[11]

  • Solution(s):

    • Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., switch from 9:1 to 4:1 hexanes:ethyl acetate). This can be done stepwise or as a continuous gradient.[4]

    • Test for Stability: Run a "2D TLC". Spot your compound on a TLC plate, run it in a solvent, then turn the plate 90 degrees and run it again in the same solvent. If new spots appear, it indicates degradation on silica.[5] Consider using a less acidic stationary phase like alumina or deactivated silica.[4]

    • Flush the Column: If you suspect precipitation or irreversible binding, you can try flushing the column with a very strong solvent like pure ethyl acetate or methanol to recover any material, though it will not be pure.

Q: The separation looked great on TLC, but all my collected fractions are mixed.

  • Probable Cause(s):

    • Column Overloading: This is the most common reason. A separation that works for a few micrograms on a TLC plate may fail with milligrams or grams on a column.[2]

    • Compound Degradation During Elution: The compound might be slowly degrading as it moves through the column, continuously leaching impurity into the fractions.[4]

  • Solution(s):

    • Decrease the Amount of Sample: Reduce the load significantly and repeat the column.

    • Check Compound Stability: Use the 2D TLC method described above.[5] If stability is an issue, switch to a different stationary phase or work quickly at a lower temperature if possible.

Q: My crude sample is not soluble in the hexanes/ethyl acetate mobile phase. How do I load it?

  • Probable Cause(s):

    • Solubility Mismatch: The compound is highly polar or has low solubility in the optimal eluent.[4]

  • Solution(s):

    • Use the Dry Loading Method:

      • Dissolve your crude sample in a suitable solvent in which it is highly soluble (e.g., dichloromethane or acetone).[4]

      • Add a small amount of silica gel (2-3 times the weight of your crude sample) to this solution.

      • Thoroughly remove the solvent on a rotary evaporator until you have a dry, free-flowing powder.

      • Carefully add this powder to the top of your packed column bed.

      • This technique ensures the sample is introduced to the column in a fine, evenly distributed layer without using a strong loading solvent.[5]

Troubleshooting Decision Tree

G start Problem Encountered p1 Poor Separation p2 No Compound Eluting p3 Slow Solvent Flow c1a Is ΔRƒ small on TLC? p1->c1a Check c2a Is mobile phase too non-polar? p2->c2a Check c3a Is silica packed too tightly? p3->c3a Check c1b Is column overloaded? c1a->c1b No s1a Solution: Re-optimize mobile phase (try different solvents) c1a->s1a Yes c1c Was sample band wide? c1b->c1c No s1b Solution: Reduce sample load (use more silica) c1b->s1b Yes s1c Solution: Use minimal loading solvent or 'Dry Load' method c1c->s1c Yes c2b Is compound unstable on silica? (2D TLC) c2a->c2b No s2a Solution: Increase eluent polarity (gradient elution) c2a->s2a Yes s2b Solution: Use deactivated silica or alumina c2b->s2b Yes c3b Are there fines clogging the frit? c3a->c3b No s3a Solution: Repack column (use pressure carefully) c3a->s3a Yes s3b Solution: Ensure frit/plug is clean; use silica without fines c3b->s3b Yes

Caption: A decision tree for troubleshooting common issues.

References

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • YMC. HPLC Troubleshooting Guide. [Link]

  • EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 45789883, Ethyl 2-(5-bromopyrimidin-2-yl)acetate. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 72214421, Ethyl 2-(2-bromo-4-methylthiazol-5-YL)acetate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2780092, Ethyl 2-(2-bromophenyl)acetate. [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing. [Link]

  • National Center for Biotechnology Information. (2014). Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • The Royal Society of Chemistry. (2022). Designing Novel Benzofuran Derived AIE-probe: Dual-Mode Fluorescence Turn-Off and Naked-Eye Color Change for Hydrazine Detection. [Link]

  • ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. [Link]

  • Reddit. (2025). Trouble with column chromatography. [Link]

  • Hindawi. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. [Link]

  • YouTube. (2023). Performing Column Chromatography. [Link]

  • ResearchGate. (2019). Synthesis of Novel Heterocyclic Compounds Containing Benzofuran Moiety. [Link]

  • University of Arizona. How to run column chromatography. [Link]

  • SIELC Technologies. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. [Link]

  • Taylor & Francis Online. (2023). System optimization and validation to improve thin-layer chromatography of roselle calyces (Hibiscus sabdariffa L.). [Link]

  • Chemistry LibreTexts. (2023). B. Column Chromatography. [Link]

  • YouTube. (2019). Chromatography Troubleshooting. [Link]

  • PubMed. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. [Link]

  • SciELO México. (2014). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. [Link]

  • National Institutes of Health. (2014). 2-(5-Bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid. [Link]

  • Bitesize Bio. (2025). Pack a Chromatography Column Like a Pro. [Link]

  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • LCGC International. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • ResearchGate. (2026). DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides. [Link]

  • National Center for Biotechnology Information. (2026). DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7020609, Ethyl 2-(4-bromophenyl)acetate. [Link]

Sources

Technical Support Center: Recrystallization Solvents for 5-Bromobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 5-bromobenzofuran derivatives. This document provides field-proven insights, troubleshooting guides, and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, empowering you to optimize your purification processes with confidence.

A Note on 5-Bromobenzofuran

It is critical to note that the parent compound, 5-bromobenzofuran, is a liquid at room temperature and therefore cannot be purified by standard recrystallization techniques.[1] This guide is specifically tailored for the purification of solid derivatives of 5-bromobenzofuran, such as carboxylic acids, amides, and other functionalized analogs which are common in medicinal chemistry and materials science.[2][3]

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you may encounter during the recrystallization of 5-bromobenzofuran derivatives.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out," where the solute separates as a liquid instead of a solid, is a common issue. To resolve this, reheat the solution to redissolve the oil. Then, add a small amount of additional "good" solvent (the solvent in which your compound is more soluble) to lower the solution's saturation point. Allow the solution to cool much more slowly.[4]

  • Expert Explanation: Oiling out typically occurs for two reasons:

    • High Impurity Level: Impurities can depress the melting point of your compound, leading to the formation of a low-melting eutectic mixture.

    • Solvent-Solute Mismatch: The boiling point of your chosen solvent may be higher than the melting point of your compound. When the solution cools to a temperature below the solvent's boiling point but still above the compound's melting point, the compound will separate as a liquid.[4] Slowing the cooling rate provides the necessary time for the molecules to arrange themselves into an ordered crystal lattice rather than crashing out as a disordered oil.[5] Insulating the flask with paper towels or placing it on a cork ring can facilitate this slow cooling process.[6]

Q2: No crystals have formed, even after my solution has cooled to room temperature and been placed in an ice bath. What's wrong?

A2: The absence of crystallization usually indicates that the solution is not supersaturated, meaning too much solvent was used. The first step is to induce crystallization. Try scratching the inside of the flask with a glass rod at the solution's surface; the microscopic scratches on the glass can provide nucleation sites.[7] If that fails, add a "seed crystal" of your pure compound, if available. If neither method works, you will need to reduce the solvent volume.

  • Expert Explanation: Crystallization requires a state of supersaturation, where the concentration of the solute is higher than its equilibrium solubility at that temperature. If too much solvent was added during the dissolution step, the solution will remain unsaturated even upon cooling.[6] Boiling off a portion of the solvent will increase the solute concentration, leading to the necessary supersaturation for crystal formation upon cooling.[6] Patience is also key; some compounds require extended periods, sometimes days, to crystallize.[8]

Q3: My crystal yield is very low. How can I improve it?

A3: A low yield is often a consequence of using too much solvent, causing a significant portion of your product to remain in the "mother liquor" after cooling. To improve yield, minimize the amount of hot solvent used to dissolve the crude product initially; you should aim for a saturated or near-saturated solution at the solvent's boiling point.[9] Additionally, ensure the solution is thoroughly cooled in an ice bath for at least 30 minutes to maximize precipitation before filtration.[5]

  • Expert Explanation: The success of recrystallization hinges on the difference in a compound's solubility at high versus low temperatures.[10] While some product loss is inevitable as no solute has zero solubility in the cold solvent, this loss is magnified when an excessive volume of solvent is used.[9] When washing the collected crystals, always use a minimal amount of ice-cold solvent to remove surface impurities without redissolving a significant portion of your purified product.[5]

Q4: The crystals that formed are very fine or look like powder, not distinct crystals. Are they pure?

A4: The rapid formation of a fine precipitate, often called "crashing out," can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[6] While the material may be purer than the crude starting material, it is not ideal. To obtain better quality crystals, you should repeat the process.

  • Expert Explanation: The goal of recrystallization is slow, ordered growth. Large, well-defined crystals form when the cooling process is gradual, allowing molecules to selectively deposit onto the growing lattice and exclude impurities.[5] Rapid cooling or a solution that is too highly concentrated can lead to spontaneous, uncontrolled nucleation, resulting in a fine powder that has a higher surface area and is more likely to have adsorbed impurities.[6] To fix this, redissolve the solid by heating and add a small amount (1-2 mL) of extra solvent to slightly reduce the saturation level, then cool slowly.[6]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to test for recrystallizing my 5-bromobenzofuran derivative?

A1: The ideal solvent is one that dissolves your compound poorly at room temperature but very well at its boiling point. For benzofuran derivatives, a good starting point is often a range of polar and non-polar solvents. Based on literature precedents for similar structures, common choices include:

  • Alcohols: Methanol, ethanol, or isopropanol.[3][11]

  • Esters: Ethyl acetate.[12]

  • Hydrocarbons: Hexane, heptane, or petroleum ether (often used as the "anti-solvent" in a mixed system).[12][13]

  • Mixed Solvent Systems: Methanol/acetone, aqueous methanol, petroleum ether/ethyl acetate, or chloroform/hexane are frequently effective when a single solvent is not ideal.[2][11][12]

Q2: How do I perform a small-scale solvent test to find the right solvent?

A2: A systematic approach is crucial. Use small test tubes for this screening process.

  • Place approximately 20-30 mg of your crude, dry compound into a test tube.

  • Add a potential solvent dropwise at room temperature, vortexing after each drop.

  • If the compound dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system but may be useful as the "good" solvent in a mixed-pair system.

  • If the compound is insoluble or sparingly soluble, gently heat the test tube in a sand bath or heating block.

  • A suitable solvent will dissolve the compound completely upon heating.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.

  • The ideal solvent will result in the formation of a high yield of crystals upon cooling.[5]

Q3: When should I use a mixed solvent system?

A3: A mixed solvent system is ideal when your compound is either too soluble in one solvent or not soluble enough in another, even when hot. The technique involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, a "poor" or "anti-solvent" (in which the compound is insoluble) is added dropwise to the hot solution until it just becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

  • Expert Explanation: This method finely tunes the polarity of the solvent medium. By approaching the saturation point with a poor solvent, you can induce crystallization over a very specific and controlled temperature and concentration range, which is often necessary for compounds with challenging solubility profiles.

Protocols & Methodologies
Protocol 1: General Recrystallization Workflow
  • Dissolution: Place the crude 5-bromobenzofuran derivative in an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely.[5]

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): To remove insoluble impurities or the activated charcoal, perform a hot filtration using a pre-heated funnel and receiving flask to prevent premature crystallization.[5]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[5]

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator. Determine the melting point and yield of the purified product.

Data & Visualizations
Table 1: Properties of Common Recrystallization Solvents

This table summarizes key properties of solvents frequently used for the recrystallization of benzofuran derivatives.

SolventBoiling Point (°C)Polarity IndexDielectric Constant (20°C)Notes
Water10010.280.1Good for polar compounds; high boiling point can cause oiling out.
Ethanol785.224.6Excellent general-purpose polar protic solvent.[3]
Methanol656.632.7More polar than ethanol, lower boiling point.[11][14]
Acetone565.120.7Good solvent, but its low boiling point provides a narrow solubility range.
Ethyl Acetate774.46.0Medium polarity; often used in a pair with hexane.[12]
Dichloromethane403.19.1Low boiling point; useful for heat-sensitive compounds.
Toluene1112.42.4Good for less polar compounds; high boiling point.
Hexane / Heptane69 / 98~0.1~2.0Non-polar; commonly used as the "poor" solvent.[2]

Data compiled from various sources.[15][16]

Diagram 1: Troubleshooting Recrystallization

G start Start Recrystallization hot_solution Hot Saturated Solution Prepared start->hot_solution cool Cool Solution hot_solution->cool oiled_out Compound Oiled Out? cool->oiled_out check_crystals Crystals Formed? crystals_yes Yes check_crystals->crystals_yes   crystals_no No check_crystals->crystals_no   filter_wash Filter, Wash & Dry Crystals crystals_yes->filter_wash induce Induce Crystallization: - Scratch Flask - Add Seed Crystal crystals_no->induce check_induce Crystals Formed? induce->check_induce induce_yes Yes check_induce->induce_yes   induce_no No check_induce->induce_no   induce_yes->filter_wash too_much_solvent Problem: Too Much Solvent induce_no->too_much_solvent boil_off Solution: Boil Off Some Solvent & Re-cool too_much_solvent->boil_off boil_off->cool oiled_out_yes Yes oiled_out->oiled_out_yes   oiled_out_no No oiled_out->oiled_out_no   oil_problem Problem: Oiling Out (Solvent BP > Compound MP or High Impurity) oiled_out_yes->oil_problem oiled_out_no->check_crystals reheat_add Solution: - Reheat to Dissolve - Add More Solvent - Cool Slowly reheat_add->cool oil_problem->reheat_add

Caption: Decision tree for troubleshooting common recrystallization problems.

References
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of 5-Bromo-2-chlorobenzo[d]thiazole Derivatives.
  • Allais, C. (1964). Preparation of benzofuran derivatives. U.S. Patent No. 3,147,280. Washington, DC: U.S.
  • Akber, M., et al. (2018). Process for preparing benzofuran-2-carboxamide derivatives. U.S.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • LibreTexts. (2022). 3.6F: Troubleshooting. In Chemistry LibreTexts.
  • Khan, I., & Saeed, A. (2024).
  • Lu, Y.-Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438.
  • Hasson, M. S., et al. (1995). Purification and crystallization of benzoylformate decarboxylase. Protein Science, 4(5), 955-9.
  • Reddit r/Chempros. (2020). Recrystallisation Help.
  • Anonymous. (n.d.).
  • Sigma-Aldrich. (n.d.). 5-Bromobenzofuran 97.
  • University of Toronto. (2023). Solubility of Organic Compounds.
  • Patel, N. B., & Khan, I. H. (2012). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Journal of Applicable Chemistry, 1(4), 634-640.
  • Tumkevicius, S., et al. (2007). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemical Research, 2007(1), 51-53.
  • ChemHelpASAP. (2021).
  • Yadav, M., et al. (2022). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 134-142.
  • Ulrich, J., & Kesser, B. (2016).
  • ChemicalBook. (n.d.). ETHYL(5-BROMOBENZOFURAN)-2-CARBOXYLATE synthesis.
  • Silva, T., et al. (2022). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Molecules, 27(19), 6241.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Longdom Publishing. (n.d.).
  • Reddy, B. S., et al. (2013). Preparation of benzofurans and use thereof as synthetic intermediates. U.S.
  • National Center for Biotechnology Information. (n.d.). Benzofuran. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). Benzofuran, 5-bromo-. PubChem Compound Database.
  • LibreTexts. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. In Chemistry LibreTexts.
  • University of California, Los Angeles. (n.d.). Properties of Solvents Used in Organic Chemistry.

Sources

Section 1: Frequently Asked Questions (FAQs) on Reflux Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for optimizing reflux conditions in benzofuran synthesis. Benzofurans are a cornerstone heterocyclic motif in numerous natural products and pharmaceuticals, making their efficient synthesis a critical endeavor.[1][2] This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reactions with confidence.

This section addresses foundational questions regarding the principles of reflux in the context of benzofuran synthesis.

Q1: What is "reflux," and why is it a common and critical technique for benzofuran synthesis?

A1: Reflux is a laboratory technique that involves heating a reaction mixture to its boiling point and continually cooling the generated vapor with a condenser to return it to the reaction flask as a liquid. This process allows a reaction to be maintained at a constant, controlled temperature (the boiling point of the solvent) for an extended period without loss of solvent.

Causality: Many benzofuran synthesis pathways, such as intramolecular Wittig reactions, Sonogashira couplings followed by cyclization, or acid-catalyzed cyclizations, have significant activation energy barriers.[2][3][4] Heating the reaction to the solvent's boiling point provides the necessary thermal energy to overcome this barrier and achieve a practical reaction rate. Reflux is therefore essential for ensuring the reaction proceeds to completion efficiently and within a reasonable timeframe.

Q2: How do I select the most appropriate solvent for my benzofuran synthesis under reflux?

A2: Solvent selection is arguably the most critical parameter. The choice depends on three main factors:

  • Temperature Requirement: The solvent's boiling point dictates the maximum temperature of the reaction. High-barrier reactions may require high-boiling solvents like toluene or DMF.[2]

  • Solubility: All reactants, catalysts, and key intermediates must be sufficiently soluble in the chosen solvent at the reflux temperature to ensure a homogeneous reaction mixture.

  • Inertness and Compatibility: The solvent must not react with any of the reagents, intermediates, or the final product. For instance, in palladium-catalyzed reactions, solvents must be rigorously deoxygenated to prevent catalyst oxidation.[5] Some modern approaches also utilize eco-friendly deep eutectic solvents (DES), which can stabilize polar intermediates and accelerate transformations.[1][3]

Q3: How is temperature controlled during reflux, and what are the consequences of improper temperature management?

A3: The temperature of a refluxing reaction is self-regulating and remains stable at the boiling point of the solvent. Control is therefore achieved by selecting a solvent with the desired boiling point (see Table 1) and ensuring a consistent heat input using a heating mantle connected to a variable power controller.

Consequences of Improper Temperature:

  • Too Low: If the mixture does not reach a rolling boil, the reaction may be sluggish or stall completely, resulting in low conversion of starting materials.

  • Too High (Superheating): Overly aggressive heating can lead to localized superheating, potentially causing thermal decomposition of sensitive substrates or catalysts and leading to the formation of tarry side products. This can make product isolation exceedingly difficult. In some cases, elevated temperatures can also favor undesirable side reactions, reducing the overall yield of the target benzofuran.[6]

Q4: How long should a reaction be refluxed, and what is the best way to monitor its progress?

A4: Reflux time is not a fixed parameter and must be determined empirically for each specific reaction. Typical reflux times can range from a few hours to over 24 hours.[2] Running the reaction for too long can lead to product degradation, while stopping it too early results in incomplete conversion.

Monitoring Reaction Progress: The most common and effective method for monitoring is Thin-Layer Chromatography (TLC) . By periodically taking small aliquots from the reaction mixture and running a TLC plate, you can visualize the disappearance of starting materials and the appearance of the product spot. The reaction is considered complete when the starting material spot is no longer visible. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used.[4]

Section 2: Troubleshooting Guide for Benzofuran Synthesis

This guide addresses specific, common problems encountered during reflux experiments in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction has finished (confirmed by TLC), but after workup, the isolated yield of my benzofuran is very low or zero. What are the most likely causes?

A: This is a common issue stemming from several potential sources:

  • Cause 1: Catalyst Inactivation. Many benzofuran syntheses employ catalysts like palladium, copper, or nickel, which are highly sensitive to oxygen and moisture.[5]

    • Expert Insight: Palladium(0) species, crucial for cross-coupling reactions, are readily oxidized to inactive Palladium(II) in the presence of air, especially at elevated reflux temperatures. Similarly, copper co-catalysts used in Sonogashira reactions can be poisoned.[1][3]

    • Solution: Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous, degassed solvents. Maintain a positive pressure of an inert atmosphere (e.g., nitrogen or argon) throughout the entire duration of the reflux.

  • Cause 2: Incorrect Reflux Temperature.

    • Expert Insight: While reflux provides a constant temperature, choosing the wrong solvent can be detrimental. A solvent with too low a boiling point may not provide sufficient energy to drive the final, often rate-limiting, cyclization step.

    • Solution: If you suspect the temperature is too low, switch to a higher-boiling solvent. For example, if a reaction is sluggish in acetonitrile (BP: 82 °C), consider switching to toluene (BP: 111 °C).[2][4]

  • Cause 3: Reagent Purity and Stoichiometry.

    • Expert Insight: The presence of impurities in starting materials, particularly in the phenolic precursor, can interfere with the reaction. Additionally, if a base is used (e.g., triethylamine, potassium carbonate), its strength and stoichiometry are critical.[1][2] An insufficient amount of base can halt deprotonation steps required for cyclization.

    • Solution: Purify starting materials if their quality is questionable. Perform a small-scale reaction to optimize the stoichiometry of the base.

Problem 2: Significant Formation of Side Products

Q: My crude reaction mixture shows multiple products on TLC or GC-MS, making purification a nightmare. How can I improve the selectivity towards my desired benzofuran?

A: Poor selectivity is often a result of suboptimal reaction conditions favoring alternative pathways.

  • Cause 1: Reflux Temperature is Too High.

    • Expert Insight: Excessive thermal energy can provide enough energy to overcome the activation barriers of undesired side reactions, such as polymerization or decomposition. For example, in some Claisen-Schmidt condensations leading to related heterocycles, higher temperatures can dramatically shift the product distribution.[6]

    • Solution: Select a solvent with a slightly lower boiling point. If using a high-boiling solvent like DMF, consider running the reaction in toluene or even dioxane under reflux to see if selectivity improves.

  • Cause 2: Reaction Time is Too Long.

    • Expert Insight: The desired benzofuran product itself might not be stable under prolonged reflux conditions, especially in the presence of residual acid or base. It could degrade or participate in subsequent unwanted reactions.

    • Solution: Monitor the reaction closely using TLC. Once the starting material is consumed and the product spot intensity is at its maximum, stop the reaction immediately. Do not leave it refluxing overnight without prior validation.

Problem 3: Incomplete or Stalled Reaction

Q: My reaction has been refluxing for an extended period, but a significant amount of starting material remains. What steps can I take?

A: A stalled reaction indicates that a critical component has been consumed or deactivated, or the conditions are insufficient.

  • Cause 1: Gradual Catalyst Deactivation.

    • Expert Insight: Even with inert atmosphere precautions, slow poisoning of the catalyst can occur over long reaction times. Heterogeneous catalysts can also lose activity if their surface becomes fouled.[1]

    • Solution: In some cases, a fresh portion of the catalyst can be added to the refluxing mixture to restart the reaction. However, the best approach is to optimize conditions (temperature, concentration) to shorten the required reaction time.

  • Cause 2: Insufficient Heat Transfer.

    • Expert Insight: A common mistake is insufficient stirring or an improperly set up heating mantle. If the mixture is not stirred efficiently, localized cooling from the condenser can create temperature gradients, and not all of the mixture will be at the true reflux temperature.

    • Solution: Ensure vigorous stirring with a properly sized magnetic stir bar. The heating mantle should be sized correctly for the flask and make good contact. The entire flask below the solvent line should be heated.

Section 3: Key Protocols & Data

Protocol 1: General Reflux Apparatus Setup
  • Glassware Preparation: Ensure a round-bottom flask, condenser (e.g., Allihn or Liebig), and any dropping funnels are completely dry.

  • Assembly: Clamp the flask securely within a heating mantle on a stir plate. Lightly grease the ground glass joints and attach the condenser vertically to the flask.

  • Inert Atmosphere (if required): Attach a gas inlet adapter to the top of the condenser. Connect this via tubing to a nitrogen or argon line that passes through a bubbler to monitor gas flow.

  • Cooling: Connect the lower inlet of the condenser jacket to a cold water source and run the outlet tubing from the upper port to a drain. Start the water flow before heating.

  • Reagent Addition: Add the solvent, reactants, and a magnetic stir bar to the flask. If one reagent is highly reactive, add it slowly via a dropping funnel once the rest of the mixture is at reflux.

  • Heating: Turn on the stirrer to a moderate speed. Begin heating the mixture using the heating mantle. Increase the temperature until a steady boil is achieved and you can see a "reflux ring" of condensing solvent within the lower third of the condenser.

  • Monitoring: Maintain this steady reflux for the required duration, taking aliquots as needed for analysis.

Table 1: Solvent Selection Guide for Benzofuran Synthesis
SolventBoiling Point (°C)Typical Application / Synthesis TypeReference
Acetonitrile82Iodine-mediated cyclizations, Wittig reactions[4][5]
Toluene111Wittig reactions, condensations requiring moderate heat[2][4]
Dioxane101McMurry reactions, cyclizations with specific catalysts[2]
N,N-Dimethylformamide (DMF)153Reactions requiring high temperatures, Sonogashira couplings[2]
Triethylamine89Often used as both a base and a solvent in Pd/Cu catalysis[1][3]
Acetic Acid118Acid-catalyzed cyclizations and rearrangements[7]

Section 4: Visualization of Workflows

Diagram 1: General Experimental Reflux Workflow

This diagram outlines the logical progression of a typical synthesis performed under reflux.

G A 1. Assemble & Purge Reflux Apparatus B 2. Add Solvent, Reactants & Catalyst A->B C 3. Heat to a Steady Reflux B->C D 4. Monitor Reaction (e.g., TLC, GC-MS) C->D E Is Reaction Complete? D->E E->C No F 5. Cool to RT & Quench Reaction E->F Yes G 6. Workup & Extraction F->G H 7. Purify Product (e.g., Column Chromatography) G->H G Start Problem: Low Product Yield Check_SM Is Starting Material Consumed? Start->Check_SM Incomplete_Reaction Cause: Incomplete Reaction Check_SM->Incomplete_Reaction No Complete_Reaction Cause: Product Loss or Side Reactions Check_SM->Complete_Reaction Yes Cause_Temp Temperature Too Low? (Check Solvent BP) Incomplete_Reaction->Cause_Temp Cause_Cat Catalyst Deactivated? (Check Inert Atmosphere) Incomplete_Reaction->Cause_Cat Cause_Side_Rxn Side Products Observed? (Check Temp/Time) Complete_Reaction->Cause_Side_Rxn Cause_Workup Loss During Workup? (Check Extraction/Purification) Complete_Reaction->Cause_Workup

Sources

Managing reaction intermediates in multi-step benzofuran synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Managing Reaction Intermediates in Multi-Step Pathways

Welcome to the technical support center for benzofuran synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the benzofuran scaffold. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying mechanistic rationale to empower you to troubleshoot and optimize your synthetic routes effectively.

Benzofuran and its derivatives are privileged scaffolds in medicinal chemistry and materials science, making their efficient synthesis a critical endeavor.[1][2][3][4] However, multi-step syntheses are often plagued by challenges related to the stability and reactivity of reaction intermediates. This guide provides a structured approach to identifying and managing these intermediates, transforming potential failures into successful outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during benzofuran synthesis in a question-and-answer format, providing in-depth explanations and actionable protocols.

Issue 1: Low or No Yield After Intramolecular Cyclization

Question: My initial coupling reaction (e.g., Sonogashira, Wittig) to form the cyclization precursor appears successful by TLC and crude NMR, but I observe very low to no yield of the desired benzofuran after the cyclization step. What are the likely causes and how can I resolve this?

Answer: This is a frequent challenge that often points to issues with the stability of the cyclization precursor or suboptimal conditions for the ring-closing reaction. Let's break down the potential causes and solutions.

Causality:

  • Decomposition of the Precursor: The intermediate formed after the initial coupling may be unstable under the reaction or workup conditions. For instance, in a Sonogashira coupling between an iodophenol and a terminal alkyne, the resulting 2-alkynylphenol intermediate can be sensitive to oxidation or side reactions, especially if electron-donating groups are present on the phenol ring.[1][2]

  • Steric Hindrance: Bulky substituents near the reacting centers (the phenolic hydroxyl group and the alkyne or other reactive moiety) can impede the intramolecular cyclization.

  • Electronic Effects: The electronic nature of the substituents on the aromatic ring can significantly influence the nucleophilicity of the phenolic oxygen and the electrophilicity of the carbon undergoing attack. Electron-withdrawing groups on the phenyl ring can diminish the yield of benzofuran derivatives.[1][2]

  • Incorrect Catalyst or Reaction Conditions: The choice of catalyst, base, and solvent is crucial for efficient cyclization. For example, in palladium-copper-catalyzed Sonogashira coupling followed by cyclization, the absence of a co-catalyst like copper iodide (CuI) can prevent the formation of the target molecule.[1][2]

Diagnostic Workflow:

  • Isolate and Characterize the Intermediate: If possible, carefully isolate the cyclization precursor after the initial coupling step. Characterize it thoroughly using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. This will help determine if the issue lies in the first or second step.

  • Monitor the Cyclization Reaction by TLC or LC-MS: Track the disappearance of the starting material (the precursor) and the appearance of the product over time. This will reveal if the reaction is stalling or if the product is decomposing.

Troubleshooting Protocol:

If the precursor is stable but the cyclization is inefficient, consider the following modifications:

ParameterRecommended AdjustmentRationale
Catalyst System Screen different transition metal catalysts (e.g., Pd, Cu, Au, Ni-based catalysts).[1][2][5]Different metals have varying affinities for the reacting functional groups and can promote cyclization through different mechanisms.
Ligand For palladium-catalyzed reactions, try different phosphine ligands (e.g., PPh₃, Xantphos) or N-heterocyclic carbene (NHC) ligands.Ligands can modulate the reactivity and stability of the catalytic species.
Base Test a range of bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N, DBU) of varying strengths.The base plays a critical role in deprotonating the phenol and can influence the overall reaction kinetics.
Solvent Evaluate different solvents (e.g., DMF, DMAc, Toluene, Dioxane). The use of deep eutectic solvents (DESs) has been shown to stabilize polar intermediates and accelerate transformations.[1][2]The solvent can affect the solubility of reagents and intermediates, as well as the stability of the catalytic species.
Temperature Optimize the reaction temperature. Some cyclizations require elevated temperatures, while others may proceed more cleanly at lower temperatures to minimize side reactions.Provides the necessary activation energy for the reaction.
Issue 2: Formation of an Unexpected and Stable Side-Product

Question: I am attempting a benzofuran synthesis involving a Perkin rearrangement, and I am isolating a stable intermediate that is not the desired product. How can I identify this intermediate and redirect the reaction towards the intended benzofuran?

Answer: The Perkin rearrangement and similar multi-step syntheses can indeed lead to the formation of stable, off-pathway intermediates. Identifying this species is the first step to understanding the reaction mechanism and optimizing conditions.

Causality:

In many classical benzofuran syntheses, such as those starting from salicylaldehyde, intermediates like coumarins can be formed.[3] In other routes, such as those involving a Wittig reaction, an incomplete or alternative cyclization pathway can lead to stable ethers or other heterocyclic systems.[2][3] For example, in a synthesis starting from a phenol and an α-haloketone, an initial O-alkylation occurs. The subsequent intramolecular cyclization can be influenced by the reaction conditions.

Diagnostic Workflow:

  • Spectroscopic Analysis: Isolate the unexpected product and obtain detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry). This data is crucial for elucidating the structure of the side-product.

  • Mechanistic Consideration: Based on the identified structure, propose a plausible mechanistic pathway for its formation. This will highlight the critical step where the reaction deviates from the intended course.

Troubleshooting Protocol:

Once the side-product and its formation mechanism are understood, you can adjust the reaction conditions to favor the desired pathway.

ConditionAdjustmentRationale
Reaction Time and Temperature Monitor the reaction closely and consider quenching it at an earlier time point. Alternatively, a higher temperature might be needed to overcome the activation barrier for the desired cyclization.Prolonged reaction times or incorrect temperatures can favor thermodynamically more stable side-products.
Choice of Base The strength and nature of the base can be critical. A stronger base might be required to facilitate the desired deprotonation and subsequent cyclization.The base can influence which proton is abstracted and the rate of competing reactions.
Protecting Groups If a reactive functional group is leading to the side reaction, consider protecting it temporarily.Prevents unwanted reactivity at other sites in the molecule.

Frequently Asked Questions (FAQs)

Q1: What is the role of a co-catalyst, such as CuI, in palladium-catalyzed benzofuran synthesis?

A1: In reactions like the Sonogashira coupling, a copper(I) co-catalyst is often essential.[1][2] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst is believed to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, regenerating the copper catalyst and advancing the catalytic cycle. In many cases, the reaction will not proceed to completion without the copper co-catalyst.[1][2]

Q2: How do electronic effects of substituents on the starting phenol influence the success of the synthesis?

A2: Electron-donating groups on the phenol ring generally increase the nucleophilicity of the phenolic oxygen, which can facilitate the intramolecular cyclization step. Conversely, strong electron-withdrawing groups can decrease the nucleophilicity of the oxygen, potentially slowing down or inhibiting the cyclization and reducing the overall yield.[1][2] It is important to consider these electronic factors when planning your synthetic route and optimizing reaction conditions.

Q3: Are there any "green" or more environmentally friendly approaches to benzofuran synthesis?

A3: Yes, there is growing interest in developing more sustainable synthetic methods. One promising approach is the use of deep eutectic solvents (DESs), such as a mixture of choline chloride and ethylene glycol.[1][2] DESs are often biodegradable, have low toxicity, and can act as both the solvent and a catalyst, stabilizing polar intermediates and promoting the reaction.[1][2] Additionally, catalyst-free methods and one-pot reactions that minimize waste are being actively explored.[1][2]

Q4: Can I use an intramolecular Wittig reaction to synthesize benzofurans?

A4: Yes, the intramolecular Wittig reaction is a valid strategy for constructing the benzofuran ring.[2][3] This typically involves the preparation of a phosphonium salt intermediate from a starting material like 2-hydroxybenzyl alcohol.[3] The subsequent reaction with an acylating agent in the presence of a base generates a phosphorus ylide, which then undergoes intramolecular cyclization to form the benzofuran.[3]

Visualizing Reaction Pathways and Troubleshooting

To further aid in understanding the complexities of benzofuran synthesis, the following diagrams illustrate key concepts.

Diagram 1: Generalized Multi-Step Benzofuran Synthesis

G A Starting Materials (e.g., Phenol derivative, Alkyne) B Step 1: Coupling Reaction (e.g., Sonogashira, Wittig) A->B Catalyst, Base, Solvent C Key Intermediate (Cyclization Precursor) B->C D Step 2: Intramolecular Cyclization C->D Catalyst, Heat F Side-Product Formation C->F Suboptimal Conditions G Decomposition C->G Instability E Benzofuran Product D->E G Start Low Yield of Benzofuran Check_Intermediate Isolate and Characterize Intermediate? Start->Check_Intermediate Intermediate_OK Intermediate is Correct and Stable Check_Intermediate->Intermediate_OK Yes Intermediate_Bad Intermediate is Incorrect or Decomposed Check_Intermediate->Intermediate_Bad No Optimize_Step2 Optimize Step 2 (Cyclization): - Catalyst - Base - Solvent - Temperature Intermediate_OK->Optimize_Step2 Optimize_Step1 Optimize Step 1: - Catalyst - Reagents - Purification Intermediate_Bad->Optimize_Step1 Success Improved Yield Optimize_Step1->Success Optimize_Step2->Success

Caption: A decision-making flowchart for troubleshooting low yields in the cyclization step of benzofuran synthesis.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LAXMI BOOK PUBLICATION. [Link]

  • Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis Online. [Link]

Sources

Technical Support Center: Synthesis of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of substituted benzofurans. As a Senior Application Scientist, I understand that while the literature presents elegant pathways to these vital heterocyclic scaffolds, the reality in the lab can be fraught with challenges like low yields, unexpected side products, and purification difficulties. More often than not, the culprit is a suboptimal choice of solvent.

This guide is structured to move beyond simple protocols and delve into the causality behind experimental choices. It is designed to be a self-validating system, providing you with the tools to troubleshoot existing experiments and design more robust future syntheses. Here, we will explore how the solvent doesn't just dissolve your reagents, but actively participates in the reaction by influencing catalyst stability, intermediate solubility, and even the reaction pathway itself.

Troubleshooting Guide: Common Issues & Solvent-Based Solutions

This section addresses the most frequent problems encountered during benzofuran synthesis in a practical question-and-answer format.

Problem 1: Low or No Product Yield

Question: My palladium-catalyzed intramolecular cyclization (e.g., Sonogashira coupling followed by cyclization) is giving very low yields in a nonpolar solvent like toluene or benzene. What is the likely solvent-related cause?

Answer: This is a classic issue where the solvent polarity is mismatched with the mechanism of the reaction. While nonpolar aromatic solvents can be effective in some cases, palladium-catalyzed cyclizations often involve polar or charged intermediates that require stabilization.[1]

  • Causality: The catalytic cycle of reactions like Sonogashira-Heck or direct C-H activation involves intermediates where charge separation occurs. Nonpolar solvents like toluene cannot effectively solvate and stabilize these species, leading to slower reaction rates or catalyst decomposition.

  • Solution: Switch to a polar aprotic solvent. Dimethylformamide (DMF) is frequently the best choice for these reactions due to its excellent ability to solvate both organic substrates and metallic catalysts.[2] Other options include DMSO, DMAc, and acetonitrile. These solvents can accelerate the reaction by stabilizing the polar transition states inherent in the catalytic cycle. For instance, in one study on palladium-catalyzed oxidative cyclization, switching from toluene to a polar aprotic solvent was critical, though in that specific case, nonpolar aromatic solvents ultimately proved superior after other optimizations, highlighting the need for screening.[1]

Question: I switched to DMF for my high-temperature ( > 100 °C) cyclization, but my yield is still poor and I see a lot of decomposition. What's happening now?

Answer: While DMF is an excellent solvent, it is not always inert, especially at high temperatures. The issue could be two-fold: thermal decomposition of the solvent or the presence of water.

  • Causality: At elevated temperatures, DMF can decompose to generate dimethylamine and carbon monoxide. The amine can act as a nucleophile or a ligand, interfering with your catalytic cycle and leading to unwanted side products. Furthermore, DMF is hygroscopic. Water contamination can hydrolyze starting materials or intermediates and poison certain catalysts. One researcher noted that in a Larock reaction using NaHCO₃ as a base at 110 °C in DMF, water produced by the base led to a mere 3% yield.[3]

  • Solution:

    • Use Anhydrous Solvent: Always use a fresh bottle of anhydrous DMF or dry it using standard procedures before use.

    • Lower the Temperature: If possible, try to find a more active catalyst system that allows you to run the reaction at a lower temperature (e.g., below 100 °C).

    • Change Solvent: Consider a more thermally stable polar aprotic solvent like diglyme or DMSO for very high-temperature reactions. Alternatively, if your substrate allows, a nonpolar, high-boiling solvent like xylene or mesitylene might be an option if catalyst solubility can be maintained.[1]

Question: My reaction involves the formation of highly charged intermediates, such as oxocarbenium ions, and is acid-catalyzed. What is the best solvent approach?

Answer: For reactions that proceed through charged intermediates, especially in the presence of an acid catalyst, a solvent that can stabilize these species without interfering is paramount.

  • Causality: Solvents like hexafluoroisopropanol (HFIP) are excellent choices in this context.[4] HFIP is a highly polar, weakly coordinating solvent with a strong ability to form hydrogen bonds. This allows it to stabilize cationic intermediates effectively, facilitating reactions like oxa-Michael additions that might otherwise be sluggish.[4]

  • Solution: Employ HFIP as the solvent for reactions involving strong Brønsted acids (like TfOH) and the generation of charged intermediates.[4] Its unique properties can dramatically accelerate the desired transformation and improve yields.

Problem 2: Poor Regioselectivity or Formation of Side Products

Question: My reaction to form a substituted benzofuranone is yielding a mixture of isomers and other cyclized products. How can the solvent influence this?

Answer: Solvent composition can be a powerful tool to control selectivity by influencing the solubility and reactivity of key intermediates. A change in solvent can alter the equilibrium between different reaction pathways.

  • Causality: In a Claisen-Schmidt condensation followed by cyclization, for example, the reaction can proceed through different pathways (e.g., 5-exo-trig vs. 6-endo-trig cyclization) to yield different products. The polarity of the solvent and its ability to form hydrogen bonds can favor one transition state over another.

  • Solution: Systematically screen solvent mixtures. A study on the synthesis of isobenzofuranones found that the ratio of methanol to water was critical.[5] A 1:1 MeOH:H₂O mixture gave a low yield, likely due to poor solubility of an intermediate.[5] Changing to a 4:1 MeOH:H₂O ratio dramatically improved the yield and selectivity for the desired product.[5] This demonstrates that fine-tuning solvent composition can be used to steer the reaction toward the intended product.

Data Summary: Solvent Effects on Yield

The choice of solvent can have a dramatic impact on the yield of a reaction. The following table summarizes the optimization of a palladium-catalyzed oxidative cyclization, illustrating the superiority of nonpolar aromatic solvents for that specific transformation.

EntrySolventTemperature (°C)Yield (%)
1DMSO120Trace
2DMF120Trace
3MeCN120Trace
4Benzene12073
5p-Xylene12075
6Toluene 120 78
Data adapted from a study on the synthesis of benzofuran-fused cyclohexenones.[1]

Visual Guides: Workflows and Troubleshooting

To assist in your experimental design and troubleshooting, the following diagrams created using Graphviz provide visual workflows.

Solvent_Selection start Start: Select Benzofuran Synthesis Strategy reaction_type What is the reaction type? start->reaction_type pd_catalyzed Pd-Catalyzed (e.g., Sonogashira, Heck, C-H Activation) reaction_type->pd_catalyzed Pd-cat. acid_catalyzed Acid-Catalyzed / Cationic Intermediates reaction_type->acid_catalyzed Acid-cat. other Other (e.g., Cu-catalyzed, Metal-free) reaction_type->other Other pd_solvent Recommendation: Polar Aprotic Solvents (DMF, DMSO, MeCN) pd_catalyzed->pd_solvent acid_solvent Recommendation: Highly Polar, H-Bonding (HFIP) acid_catalyzed->acid_solvent other_solvent Recommendation: Screen broad range (Toluene, THF, MeCN, Water, DES) other->other_solvent check_temp High Temp (>120°C)? pd_solvent->check_temp high_temp_issue Warning: DMF may decompose. Consider DMSO or Diglyme. Ensure anhydrous conditions. check_temp->high_temp_issue Yes end Final Selection check_temp->end No high_temp_issue->end

Caption: Solvent Selection Workflow for Benzofuran Synthesis.

Troubleshooting start Problem: Low Yield check_solubility Are all reagents/catalysts soluble? start->check_solubility no_solubility Solution: Increase solvent polarity. (e.g., Toluene -> DMF) check_solubility->no_solubility No yes_solubility Is the reaction run at high temperature in DMF? check_solubility->yes_solubility Yes yes_hightemp Possible Cause: Solvent decomposition or water contamination. yes_solubility->yes_hightemp Yes no_hightemp Possible Cause: Poor stabilization of intermediates. yes_solubility->no_hightemp No solution_hightemp Solution: Use fresh anhydrous solvent. Consider alternative (DMSO, Diglyme). yes_hightemp->solution_hightemp solution_stabilization Solution: If mechanism is ionic, try HFIP. If radical, consider nonpolar solvents. no_hightemp->solution_stabilization

Sources

Technical Support Center: Navigating the Challenges of Benzofuran C5 Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated resource for overcoming the hurdles in the selective functionalization of the benzofuran C5 position. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis and modification of benzofuran-containing molecules. Benzofuran scaffolds are prevalent in numerous biologically active natural products and pharmaceuticals, making their targeted derivatization a critical aspect of drug discovery and development.[1][2]

However, the inherent electronic properties of the benzofuran ring system present significant challenges to achieving regioselective functionalization, particularly at the C5 position. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to empower you to navigate these complexities with confidence.

Section 1: Troubleshooting Guides for Common C5 Functionalization Reactions

This section addresses specific issues you may encounter during key synthetic transformations aimed at the benzofuran C5 position.

Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation, Friedel-Crafts)

Challenge: Poor regioselectivity with preferential substitution at the electron-rich C2 and C3 positions of the furan ring.[3][4]

Underlying Principle: The furan moiety of benzofuran is more activated towards electrophilic attack than the benzene ring. Electrophilic substitution typically proceeds via the formation of a stabilized cationic intermediate (sigma complex). For benzofuran, the intermediates formed by attack at C2 and C3 are generally more stable than those formed by attack at any position on the benzene ring.[3][4]

Troubleshooting Table:

Problem Probable Cause(s) Suggested Solution(s) Expected Outcome
Low or no C5-substituted product; primary products are C2/C3 isomers. Inherent high reactivity of the furan ring.1. Employ a blocking group strategy: Temporarily block the C2 and/or C3 positions with removable groups (e.g., silyl or halogen groups) to direct the electrophile to the benzene ring. 2. Modify electronic properties: Introduce an electron-withdrawing group at C2 or C3 to deactivate the furan ring towards electrophilic attack.Increased yield of the desired C5-substituted isomer.
Mixture of C4, C5, C6, and C7 isomers. Insufficient directing effect from existing substituents on the benzofuran core.1. Utilize a starting material with a C4 or C6 directing group: An ortho, para-directing group at C4 will favor C5 substitution. Similarly, a group at C6 can also influence the regioselectivity. 2. Optimize reaction conditions: Varying the solvent, temperature, and Lewis acid can sometimes influence the isomeric ratio.[5]Improved regioselectivity towards the C5 position.
Decomposition of the starting material. Harsh reaction conditions (e.g., strong acids, high temperatures) leading to furan ring opening or polymerization.[6]1. Use milder reagents: For example, use NBS in DMF for bromination instead of Br₂ with a strong Lewis acid. 2. Lower the reaction temperature: Perform the reaction at 0 °C or below to control the reactivity.Preservation of the benzofuran core and cleaner reaction profile.
Directed ortho-Metalation (DoM)

Challenge: Achieving selective deprotonation at C5, especially in the presence of other acidic protons or competing directing groups.

Underlying Principle: Directed ortho-metalation relies on a directing metalation group (DMG) to coordinate with an organolithium base and direct deprotonation to the adjacent ortho position.[7][8][9] To achieve C5 functionalization, a DMG is required at the C4 or C6 position.

Troubleshooting Table:

Problem Probable Cause(s) Suggested Solution(s) Expected Outcome
No reaction or low yield of the desired product. 1. Ineffective DMG: The chosen directing group may not be sufficiently Lewis basic to coordinate the organolithium reagent. 2. Steric hindrance: A bulky DMG or substituents near the target C-H bond can prevent the approach of the base. 3. Incorrect base: The organolithium reagent may not be strong enough to deprotonate the C5 position.1. Screen different DMGs: Common strong DMGs include amides, carbamates, and sulfoxides.[9] 2. Use a less sterically hindered base: For example, n-BuLi instead of s-BuLi or t-BuLi. 3. Employ a stronger base or a superbase: A mixture of n-BuLi and KOtBu can increase the basicity.[10]Successful and efficient lithiation at the C5 position.
Metalation at an undesired position. 1. Presence of a more acidic proton: Protons at C2 or C3 can be more acidic than at C5. 2. Competing directing groups: Other functional groups on the molecule may also direct metalation.1. Protect other acidic sites: For example, silylate a hydroxyl group. 2. Choose a starting material with a single, unambiguous DMG. Regiospecific metalation at the C5 position.
"Halogen dance" or other rearrangements. If a halogen is present on the ring, organolithium reagents can induce halogen-metal exchange followed by rearrangement to a more stable organolithium species.[11]1. Use a non-halogenated starting material if possible. 2. Carefully control the temperature and addition rate of the organolithium reagent. Formation of the desired C5-lithiated species without rearrangement.
Transition-Metal-Catalyzed C-H Activation/Functionalization

Challenge: Achieving high regioselectivity for the C5 position and overcoming catalyst inhibition.

Underlying Principle: C-H activation strategies offer a direct route to functionalize the benzofuran core, often with the aid of a directing group to guide a transition metal catalyst to a specific C-H bond.[12][13]

Troubleshooting Table:

Problem Probable Cause(s) Suggested Solution(s) Expected Outcome
Poor regioselectivity (mixture of isomers). 1. Multiple accessible C-H bonds: The catalyst may activate other C-H bonds on the benzofuran ring or substituents.[5] 2. Weakly coordinating directing group. 1. Install a strong directing group at a position that favors C5 activation (e.g., C4 or C6). [5] 2. Screen a variety of ligands for the transition metal catalyst. [14][15] Ligand choice can significantly influence regioselectivity.High regioselectivity for the C5-functionalized product.
Low to no conversion. 1. Catalyst deactivation/poisoning: The heteroatom of the benzofuran or other functional groups can coordinate to the metal center and inhibit catalysis. 2. Insufficiently reactive coupling partner. 1. Increase catalyst loading or use a more robust catalyst system. 2. Purify starting materials to remove potential catalyst poisons. 3. Use a more reactive coupling partner (e.g., organohalides in the order I > Br > Cl). [5]Improved reaction efficiency and product yield.
Homocoupling of the coupling partner. The catalytic cycle is favoring the reaction of the coupling partner with itself over the desired cross-coupling.1. Optimize the reaction stoichiometry. 2. Adjust the reaction temperature and time. 3. Add additives that can suppress homocoupling. Increased yield of the desired cross-coupled product.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the C5 position of benzofuran so challenging to functionalize directly?

A1: The primary challenge lies in the electronic nature of the benzofuran ring system. The furan ring is significantly more electron-rich than the benzene ring, making the C2 and C3 positions the most reactive sites for many reactions, particularly electrophilic substitutions.[3][4] Directing reactions to the less reactive C5 position requires overcoming this inherent reactivity preference.

Q2: I am attempting a Friedel-Crafts acylation on a substituted benzofuran and getting a mixture of C5 and C7 isomers. How can I improve the selectivity for C5?

A2: This is a common issue when a directing group is present at a position that can activate both C5 and C7 (e.g., a methoxy group at C6). To favor C5 substitution, you can try to leverage steric effects. Using a bulkier Lewis acid or a bulkier acylating agent may disfavor substitution at the more sterically hindered C7 position, which is flanked by the fused furan ring.

Q3: In a directed ortho-metalation approach using a C4-directing group, I am observing significant lithiation at C3. What is happening?

A3: The C3 proton of benzofuran can be quite acidic. It's possible that even with a directing group at C4, the kinetic deprotonation at C3 is competing with or even faster than the thermodynamically favored, DMG-directed deprotonation at C5. To circumvent this, you could try using a bulkier organolithium base (like LDA or LiTMP) which may be less able to access the C3 position. Alternatively, a temporary blocking group at C3 could be employed.

Q4: What are the best general strategies to consider when designing a synthesis for a C5-substituted benzofuran?

A4: A robust strategy often involves starting with a pre-functionalized benzene ring and then constructing the furan ring. For example, you can start with a 4-substituted 2-hydroxybenzaldehyde or 2-hydroxyacetophenone and then build the furan ring through various cyclization methods.[16][17] This "build-up" approach often provides unambiguous access to C5-substituted benzofurans, bypassing the regioselectivity issues of functionalizing the pre-formed heterocycle.[18][19]

Section 3: Experimental Protocols and Data

Protocol 1: Regioselective Synthesis of a 5-Bromobenzofuran Derivative via a Cyclization Strategy

This protocol illustrates the "build-up" approach to avoid direct bromination of the benzofuran core.

Step 1: Synthesis of 2-hydroxy-5-bromobenzaldehyde

  • To a solution of 4-bromophenol (1 eq.) in anhydrous toluene, add paraformaldehyde (2 eq.) and tin(IV) chloride (1.2 eq.) at 0 °C.

  • Stir the reaction mixture at 100 °C for 4 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, dry over sodium sulfate, and purify by column chromatography.

Step 2: Synthesis of 5-bromo-2-(carboxymethyl)phenoxyacetic acid

  • To a solution of 2-hydroxy-5-bromobenzaldehyde (1 eq.) in ethanol, add diethyl malonate (1.5 eq.) and a catalytic amount of piperidine.

  • Reflux the mixture for 6 hours.

  • Cool to room temperature and add a solution of sodium hydroxide (3 eq.) in water.

  • Stir at room temperature for 12 hours to hydrolyze the esters.

  • Acidify with concentrated HCl to precipitate the product, which is then filtered and dried.

Step 3: Cyclization to 5-bromobenzofuran-2-carboxylic acid

  • Heat the product from Step 2 with acetic anhydride (5 eq.) and sodium acetate (2 eq.) at 140 °C for 2 hours.

  • Cool the reaction mixture and pour it into ice water.

  • The solid product is collected by filtration, washed with water, and can be recrystallized from ethanol.

Data Summary Table: Comparison of Direct Bromination vs. Cyclization Strategy

Method Starting Material Reagents Yield of 5-bromobenzofuran Key Challenges
Direct Bromination BenzofuranBr₂, Lewis AcidVariable, often lowPoor regioselectivity, formation of di- and tri-brominated byproducts, potential for ring opening.
Cyclization Strategy 4-BromophenolMulti-stepGood to excellentLonger synthetic route, but provides unambiguous regioselectivity.[18][19]

Section 4: Visualizing Reaction Pathways

Diagram 1: Decision Workflow for C5 Functionalization

This diagram outlines a logical approach to selecting a synthetic strategy for accessing C5-functionalized benzofurans.

C5_Functionalization_Workflow cluster_direct Direct Functionalization Strategies start Goal: Synthesize C5-Substituted Benzofuran pre_functionalized Is a suitable pre-functionalized starting material available? start->pre_functionalized build_up Pursue 'Build-Up' Strategy: Construct furan ring onto a pre-functionalized benzene. pre_functionalized->build_up Yes direct_func Pursue 'Direct Functionalization' of the Benzofuran Core pre_functionalized->direct_func No end Target C5-Substituted Benzofuran build_up->end Leads to regiochemically pure C5-product directing_group Is there a directing group at C4 or C6? direct_func->directing_group dom_c_h Consider Directed ortho-Metalation or C-H Activation directing_group->dom_c_h Yes electrophilic Consider Electrophilic Aromatic Substitution (with potential blocking groups) directing_group->electrophilic No dom_c_h->end electrophilic->end

Caption: A decision tree for selecting a synthetic route to C5-functionalized benzofurans.

References

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Coste, A., et al. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. Molecules, 27(24), 8763. [Link]

  • Shafiq, Z., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 22631–22668. [Link]

  • ResearchGate. (n.d.). Efforts to functionalize benzofuran (BF) at its 7-position. Retrieved from [Link]

  • Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6289–6302. [Link]

  • Royal Society of Chemistry. (n.d.). Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2025). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 18(10), 1369. [Link]

  • ResearchGate. (n.d.). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Retrieved from [Link]

  • StackExchange. (2015). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Retrieved from [Link]

  • ACS Publications. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Chen, X., et al. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 81(4), 1121–1143. [Link]

  • MDPI. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(21), 7234. [Link]

  • ACS Publications. (1984). Directed ortho metalation-induced epoxy cyclialkylation. Regiospecific 5-exo-tet and 6-exo-tet routes to benzofurans. Journal of the American Chemical Society, 106(23), 7267–7269. [Link]

  • ResearchGate. (2020). Catalytic C−H Functionalization of Unreactive Furan Cores in Bio‐Derived Platform Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Challenges and strategies in attaining benzofuran with pattern-tunable substituents. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 12(13), 7898-7919. [Link]

  • ACS Publications. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6289-6302. [Link]

  • ACS Publications. (2016). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 116(14), 8529-8653. [Link]

  • University of Connecticut. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • Pak. J. Pharm. Sci. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences, 38(5), 1516-1527. [Link]

  • Royal Society of Chemistry. (2024). Highly substituted benzo[b]furan synthesis through substituent migration. Chemical Communications, 60(30), 4055-4058. [Link]

  • ResearchGate. (n.d.). Reaction conditions for the synthesis of benzofuran 14. Retrieved from [Link]

  • PubMed. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 730-745. [Link]

  • Royal Society of Chemistry. (2020). Room temperature C-H arylation of benzofurans by aryl iodides. Organic & Biomolecular Chemistry, 18(33), 6495-6499. [Link]

  • ResearchGate. (n.d.). Different synthetic strategies to access highly functionalized benzofurans. Retrieved from [Link]

  • Beilstein Journals. (2018). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 14, 2195-2200. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

Sources

Technical Support Center: Stability of Ethyl 2-(5-bromobenzofuran-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of Ethyl 2-(5-bromobenzofuran-2-yl)acetate, with a specific focus on its behavior under acidic conditions. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and resolve challenges in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: What is the primary degradation pathway for this compound when exposed to acidic conditions?

Answer: The primary and most anticipated degradation pathway for this compound under acidic conditions is the acid-catalyzed hydrolysis of the ethyl ester functional group .[1][2] This reaction involves the cleavage of the ester bond by water, in the presence of an acid catalyst, to yield two new products: 2-(5-bromobenzofuran-2-yl)acetic acid and ethanol.[3]

Mechanism Insight: The reaction proceeds via a well-established nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the ester, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Following a series of proton transfer steps and the elimination of ethanol, the carboxylic acid is formed.[1] This reaction is reversible, so using a large excess of water (as is typical in aqueous acidic solutions) helps to drive the equilibrium towards the hydrolysis products.[4][5]

G cluster_reactants Reactants cluster_intermediates Mechanism cluster_products Products Ester This compound ProtonatedEster Protonated Ester (Activated Carbonyl) Ester->ProtonatedEster Protonation Acid H₃O⁺ (Acid Catalyst) TetrahedralInt Tetrahedral Intermediate ProtonatedEster->TetrahedralInt H₂O Attack CarboxylicAcid 2-(5-bromobenzofuran-2-yl)acetic acid (Primary Degradant) TetrahedralInt->CarboxylicAcid Proton Transfer & Ethanol Elimination Ethanol Ethanol TetrahedralInt->Ethanol

Caption: Primary degradation pathway via acid-catalyzed ester hydrolysis.

Question 2: I'm observing a new, more polar peak in my reverse-phase HPLC chromatogram after an acid stress test. What is its likely identity?

Answer: The new, earlier-eluting (more polar) peak is almost certainly the primary hydrolysis degradant: 2-(5-bromobenzofuran-2-yl)acetic acid .[6] In reverse-phase chromatography, which separates compounds based on polarity, carboxylic acids are significantly more polar than their corresponding ethyl esters. The loss of the ethyl group and the presence of the carboxylic acid moiety (-COOH) increases the compound's affinity for the polar mobile phase, resulting in a shorter retention time.

Troubleshooting & Confirmation Steps:

  • Co-injection: The most definitive way to confirm the peak's identity is to synthesize or procure a reference standard of 2-(5-bromobenzofuran-2-yl)acetic acid and perform a co-injection with your degraded sample. If the peak retention times match and the peak shape remains symmetrical, it confirms the identity.[6]

  • LC-MS Analysis: If a reference standard is unavailable, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool. The mass of the new peak should correspond to the calculated molecular weight of the carboxylic acid.

  • Check for Secondary Degradants: While less likely under mild acidic conditions, it is prudent to check for other minor peaks. The benzofuran ring, while generally stable, can undergo ring-opening or other rearrangements under harsh conditions (e.g., high concentrations of strong acids and elevated temperatures).[7][8] These would appear as additional, unexpected peaks in the chromatogram.

Question 3: How should I properly design a forced degradation study to evaluate the acidic stability of this compound according to regulatory expectations?

Answer: A well-designed forced degradation (or stress testing) study is crucial for understanding degradation pathways and developing a stability-indicating analytical method, in line with ICH guidelines.[9][10] The goal is not to completely degrade the compound, but to achieve a target degradation of approximately 5-20%.[11] This ensures that you can reliably detect and quantify the degradants without overwhelming the analytical system.

Recommended Protocol for Acid Hydrolysis Stress Study:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration, typically around 1 mg/mL.[11]

  • Stress Conditions: Expose the compound to a range of acidic conditions. It is best to run several experiments in parallel to find the optimal conditions for achieving the target degradation.[12]

  • Time Points: Sample the reactions at various time points (e.g., 0, 2, 4, 8, 24 hours). The exact timing will depend on the lability of the compound.

  • Neutralization: Before analysis, it is critical to neutralize the samples by adding an equimolar amount of a suitable base (e.g., NaOH) to stop the degradation reaction.

  • Analysis: Analyze all samples (including a time-zero, unstressed control) using a validated, stability-indicating HPLC method.[13]

Table 1: Recommended Starting Conditions for Acidic Forced Degradation

ParameterCondition 1 (Mild)Condition 2 (Intermediate)Condition 3 (Harsh)
Acid 0.1 M HCl0.1 M HCl1 M HCl
Temperature Room Temperature (~25°C)60°C80°C
Duration Up to 72 hoursUp to 24 hoursUp to 8 hours
Rationale To assess stability under ambient processing conditions.To accelerate degradation as per ICH guidelines.[9][14]To force degradation if the molecule is highly stable.

Note: These are starting points. Conditions should be adjusted based on initial results to achieve the target 5-20% degradation.[12]

Question 4: My degradation is proceeding too quickly (or not at all). How do I optimize my stress testing conditions?

Answer: This is a common challenge in forced degradation studies. The key is to systematically adjust the stress level.

If Degradation is Too Rapid (>20% in the first time point):

  • Reduce Temperature: Temperature is a powerful accelerator. Lower the temperature from 60°C to 40°C or even room temperature.

  • Decrease Acid Concentration: Move from 0.1 M HCl to 0.01 M HCl.

  • Shorten Time Points: Take samples at much earlier intervals (e.g., 5, 15, 30, 60 minutes).

If Degradation is Too Slow (<5% after extended time):

  • Increase Temperature: Raise the temperature in increments, for example, from 60°C to 80°C.[9]

  • Increase Acid Concentration: Move from 0.1 M HCl to 0.5 M or 1 M HCl. Be mindful that very harsh conditions may induce secondary degradation pathways.[8]

  • Extend Duration: Allow the experiment to run for a longer period (e.g., 48-72 hours), ensuring you take intermediate time points.

G start Start: Prepare Sample & Control stress Apply Acid & Heat start->stress sample Sample at Time Points (e.g., 0, 2, 4, 8h) stress->sample neutralize Neutralize Sample sample->neutralize analyze Analyze via Stability-Indicating HPLC neutralize->analyze decision Degradation 5-20%? analyze->decision adjust_less Decrease Stress: ↓ Temp or ↓ [Acid] decision->adjust_less No (>20%) adjust_more Increase Stress: ↑ Temp or ↑ [Acid] decision->adjust_more No (<5%) end End: Identify Degradants & Establish Pathway decision->end Yes adjust_less->stress adjust_more->stress

Caption: Experimental workflow for optimizing acid degradation studies.

References

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). [Link]

  • Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • 2-(5-Bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid. Sci-Hub. [Link]

  • Hydrolysis of esters. Chemguide. [Link]

  • Acid Catalyzed Ring Transformation of Benzofurans to Tri- and Tetrasubstituted Furans. ACS Publications. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. AMSbio. [Link]

  • Ester to Acid - Common Conditions. Organic Chemistry Portal. [Link]

  • Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade of β-pyrones. Royal Society of Chemistry. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency (EMA). [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency (EMA). [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH). [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Ethyl acetate. Publisso. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Ethyl 2-(5-bromobenzofuran-2-yl)acetate for Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(5-bromobenzofuran-2-yl)acetate. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to synthesize this key building block on a larger scale for library development. Benzofuran derivatives are crucial scaffolds in medicinal chemistry, known for a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] this compound, in particular, serves as a versatile intermediate for creating diverse compound libraries.

This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of scaling up this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two predominant and reliable synthetic pathways to synthesize the target compound. The choice between them often depends on the availability of starting materials and desired scale.

  • One-Pot Cyclization from 5-Bromosalicylaldehyde: This is the most common and direct method. It involves the reaction of 5-bromosalicylaldehyde with a C2-synthon, such as ethyl bromoacetate or diethyl malonate, in the presence of a base.[3][4] This approach builds the furan ring and installs the acetate side chain in a single transformation.

  • Esterification of 5-Bromobenzofuran-2-carboxylic acid: This two-step approach first involves the synthesis of the corresponding carboxylic acid, which is then esterified using ethanol under acidic conditions (e.g., with concentrated sulfuric acid) to yield the final product.[5] This can be a good option if the carboxylic acid is commercially available or easily prepared.[6][7]

Q2: Which starting materials and reagents are critical for a successful synthesis?

The quality of your starting materials is paramount. Key reagents include:

  • 5-Bromosalicylaldehyde: Ensure high purity. Impurities can lead to side reactions and complicate purification.

  • Ethyl Bromoacetate or Diethyl Malonate: These reagents are moisture-sensitive. Use freshly opened bottles or distill before use for best results.

  • Base: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[3][4][5] Ensure the base is dry, as water can lead to hydrolysis of the ester and other side reactions.

  • Solvent: Anhydrous Dimethylformamide (DMF) or Ethyl Methyl Ketone are typical solvents for the cyclization reaction.[3][5] The solvent must be anhydrous to prevent unwanted side reactions.

Q3: What are the typical reaction conditions and expected yields?

For the one-pot cyclization from 5-bromosalicylaldehyde:

  • Temperature: The reaction is often started at room temperature, followed by heating to between 80-120°C to drive the reaction to completion.[4][5]

  • Reaction Time: Typically ranges from 2 to 12 hours.[5][8] Progress should be monitored by Thin Layer Chromatography (TLC).

  • Yield: Reported yields can vary significantly based on the specific conditions and scale, but yields between 60% and 93% have been documented.[4][5]

Q4: How should I monitor the reaction and characterize the final product?
  • Reaction Monitoring: TLC is the most straightforward method. Use a solvent system like ethyl acetate/hexanes to track the consumption of the starting aldehyde and the appearance of the product spot.

  • Characterization: The final product should be characterized to confirm its identity and purity. Standard methods include:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure. The proton NMR should show characteristic peaks for the ethyl group (a triplet and a quartet) and the aromatic protons.[5]

    • Mass Spectrometry (MS): To confirm the molecular weight (269.09 g/mol for C₁₁H₉BrO₃).[4]

    • Melting Point: The pure compound is a white to off-white solid with a reported melting point of 60-62°C.[4]

Visualizing the Synthetic Pathways

The diagram below illustrates the two primary synthetic routes for preparing this compound.

cluster_0 Route 1: One-Pot Cyclization cluster_1 Route 2: Esterification A 5-Bromosalicylaldehyde C This compound A->C Base (K₂CO₃ or Cs₂CO₃) Solvent (DMF) Heat (80-120°C) B Ethyl Bromoacetate B->C D 5-Bromobenzofuran- 2-carboxylic acid F This compound D->F H₂SO₄ (cat.) Reflux E Ethanol E->F start Low Yield Encountered check_tlc Analyze crude reaction mixture by TLC start->check_tlc sm_present Is starting material (SM) still present? check_tlc->sm_present extend_rxn Action: Increase reaction time or temperature by 10°C. Monitor progress. sm_present->extend_rxn Yes no_sm SM is consumed. Check for new spots. sm_present->no_sm No workup_issue Is product water-soluble or lost in workup? no_sm->workup_issue optimize_workup Action: Re-extract aqueous layers. Minimize aqueous contact time. Check pH of layers. workup_issue->optimize_workup Yes side_products Significant side products observed workup_issue->side_products No optimize_cond Action: Lower reaction temperature. Use milder base (K₂CO₃). Ensure anhydrous conditions. side_products->optimize_cond

Sources

Validation & Comparative

The Bromine Advantage: A Comparative Guide to the Enhanced Biological Activity of Brominated Benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the vast chemical space of heterocyclic compounds, the benzofuran scaffold stands out as a privileged structure, underpinning a multitude of biologically active molecules.[1][2] Nature itself has utilized this motif, and medicinal chemists have extensively explored its derivatives, leading to compounds with a wide array of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][3] A critical aspect of optimizing the pharmacological profile of benzofuran-based compounds lies in the strategic substitution on the benzofuran core. Among the various modifications, halogenation, and particularly bromination, has consistently emerged as a powerful strategy to enhance biological potency.

This guide provides an in-depth, objective comparison of the biological activities of brominated versus non-brominated benzofurans, supported by experimental data from peer-reviewed literature. We will delve into the causal relationships behind the observed activity enhancements and provide detailed, field-proven experimental protocols to empower researchers in their own investigations.

The Impact of Bromination on Anticancer Activity

The quest for novel and more effective anticancer agents is a driving force in medicinal chemistry. Benzofuran derivatives have shown considerable promise in this area, and the introduction of bromine atoms has been a key strategy in amplifying their cytotoxic effects against various cancer cell lines.[3][4]

The rationale behind this enhancement often lies in the ability of the halogen to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on biological macromolecules, thereby improving binding affinity to the target.[3] Furthermore, the lipophilicity conferred by bromine can enhance cell membrane permeability, leading to higher intracellular concentrations of the drug.

A structure-activity relationship (SAR) analysis of various benzofuran derivatives has indicated that the presence of a bromine atom, particularly when introduced to a methyl or acetyl group attached to the benzofuran system, significantly increases cytotoxicity in both normal and cancer cells.[4] This suggests that while enhancing potency, careful consideration of the substitution position is crucial to optimize selectivity towards cancer cells.

Comparative Anticancer Activity Data

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
Brominated Benzofuran 7-bromo-2-arylbenzofuranMultipleSignificantly lower than non-brominated analog[3]
Non-brominated Benzofuran 2-arylbenzofuranMultiple-[3]
Brominated Benzofuran Bromoacetyl derivativeK562 (leukemia)Potent[4]
Non-brominated Benzofuran Acetyl derivativeK562 (leukemia)Less potent[4]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Several studies have elucidated the mechanisms through which brominated benzofurans exert their anticancer effects. One prominent mechanism is the induction of apoptosis, or programmed cell death. Evidence suggests that these compounds can activate caspase-3/7, key executioner enzymes in the apoptotic cascade.[4] Some derivatives have also been shown to interact with DNA, although this binding is generally weaker than that of established DNA intercalating agents like daunorubicin.[4]

Furthermore, certain benzofuran derivatives have been found to induce cell cycle arrest, particularly at the G2/M phase.[1] This is often linked to the inhibition of tubulin polymerization, a critical process for mitotic spindle formation.[1] The disruption of this process leads to mitotic catastrophe and ultimately, apoptosis. Another pathway implicated in the anticancer activity of some benzofurans is the p53-dependent pathway.[5]

Experimental Protocol: Evaluating Cytotoxicity using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[6][7] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1.5 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (brominated and non-brominated benzofurans) and incubate for a further 24-72 hours.[8][9]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

  • Formazan Formation: Incubate the plate for 3-4 hours in a humidified atmosphere at 37°C to allow for the formation of formazan crystals.[6][8]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[7][8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.[10] The IC50 value, the concentration at which 50% of cell viability is inhibited, can then be determined.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat cells with benzofuran derivatives incubate1->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data

Caption: Workflow for determining cell cytotoxicity using the MTT assay.

Bromination's Role in Enhancing Anti-inflammatory Activity

Chronic inflammation is a key contributor to a range of diseases. Benzofuran derivatives have demonstrated significant anti-inflammatory properties, and here too, bromination has been shown to be a valuable modification.[3]

A comparative study on fluorinated benzofuran derivatives revealed that a compound lacking a bromine atom showed none of the tested biological effects, highlighting the importance of bromine for the anti-inflammatory activity of these derivatives.[3] The anti-inflammatory effects of benzofurans are often mediated through the inhibition of key inflammatory pathways such as NF-κB and MAPK.[11][12]

Comparative Anti-inflammatory Activity Data

Compound TypeDerivativeAssayEndpointResultReference
Brominated Benzofuran Fluorinated benzofuran with bromineLPS-stimulated macrophagesInhibition of inflammatory mediatorsActive[3]
Non-brominated Benzofuran Fluorinated benzofuran without bromineLPS-stimulated macrophagesInhibition of inflammatory mediatorsInactive[3]
Mechanism of Action: Modulation of Inflammatory Signaling Pathways

Benzofuran derivatives have been shown to exert their anti-inflammatory effects by intervening in crucial signaling cascades. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Some benzofuran hybrids have been found to significantly inhibit the phosphorylation of key proteins in this pathway, including IKKα/IKKβ, IκBα, and p65, in a dose-dependent manner.[11] This inhibition leads to a downstream reduction in the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[11]

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes ERK, JNK, and p38, is another critical regulator of the inflammatory response. Benzofuran derivatives have also been shown to inhibit the phosphorylation of these kinases, further contributing to their anti-inflammatory profile.[11]

Signaling Pathway for Benzofuran-mediated Anti-inflammatory Action

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway (IKK, IκBα, p65) TLR4->NFkB_pathway Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK_pathway->Pro_inflammatory NFkB_pathway->Pro_inflammatory Benzofuran Brominated Benzofuran Benzofuran->MAPK_pathway Benzofuran->NFkB_pathway

Caption: Benzofurans inhibit inflammatory responses by targeting the MAPK and NF-κB pathways.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard and reliable method for screening the acute anti-inflammatory activity of compounds.[13]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rats for a week under standard laboratory conditions with free access to food and water.

  • Grouping: Divide the rats into control, standard (e.g., diclofenac), and test groups (treated with brominated and non-brominated benzofurans).[13]

  • Compound Administration: Administer the test compounds and the standard drug orally one hour before the induction of inflammation. The control group receives only the vehicle.[13]

  • Induction of Edema: Induce acute inflammation by injecting 0.1 ml of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[13]

  • Paw Volume Measurement: Measure the paw volume of each rat at 0 hours (immediately before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Enhanced Cholinesterase Inhibition by Brominated Benzofurans

Alzheimer's disease is a neurodegenerative disorder characterized by a decline in cognitive function, partly due to reduced levels of the neurotransmitter acetylcholine. Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for acetylcholine degradation, are a cornerstone of symptomatic treatment.[8] Benzofuran derivatives have emerged as promising cholinesterase inhibitors, and again, bromination has been shown to significantly enhance their inhibitory potency.

In a study designing and synthesizing novel 2-arylbenzofurans, brominated derivatives exhibited the highest cholinesterase inhibition compared to their chlorinated analogs.[8] Structure-activity analysis suggested that bromine substitution at position 7 of the benzofuran ring is critical for potent dual inhibition of both AChE and BChE.[8]

Comparative Cholinesterase Inhibitory Activity Data

Compound TypeDerivativeTarget EnzymeIC50 (µM)Reference
Brominated Benzofuran Compound 34 (brominated)AChE27.7[8]
Brominated Benzofuran Compound 34 (brominated)BChE0.7[8]
Chlorinated Benzofuran Analog of Compound 34AChE & BChEHigher than brominated analog[8]
Mechanism of Action: Active Site Inhibition

The primary mechanism of action for these benzofuran-based cholinesterase inhibitors is the inhibition of the active site of AChE and BChE.[8] By binding to the active site, these compounds prevent the breakdown of acetylcholine, thereby increasing its levels in the synaptic cleft and enhancing cholinergic neurotransmission.[8]

Conclusion

The provided experimental protocols offer a validated framework for researchers to conduct their own comparative studies and further explore the therapeutic potential of brominated benzofurans. As the field of drug discovery continues to evolve, the strategic use of halogens, and bromine in particular, will undoubtedly remain a key tool in the medicinal chemist's arsenal for the design of novel and more effective therapeutic agents.

References

  • Delogu, G. L., Begala, M., Novás, M., Matos, M. J., Piras, F., Floris, S., ... & Fais, A. (2026). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Biomolecules, 16(1), 178. [Link]

  • Hassan, A. S., El-Sayed, M. A., & Aboul-Enein, H. Y. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC advances, 13(17), 11096-11120. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S. S., & Al-Amer, O. M. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10649. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Springer Nature. (n.d.). MTT Assay Protocol. [Link]

  • Li, J., Li, X., Zhang, Y., Wang, Y., & Zhang, W. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs, 23(8), 446. [Link]

  • Miao, Y. H., Hu, Y. H., Yang, J., Liu, T., Sun, J., & Wang, X. J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(50), 29311-29332. [Link]

  • Ma, C., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • S. S. Shaik, M. S. Kumar, S. D. S. M. K. Ch, & K. R. (2014). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 4(2), 245-251. [Link]

  • Chen, Y., Chen, R., Yuan, R., Huo, L., Gao, H., Zhuo, Y., ... & Yang, S. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International journal of molecular sciences, 24(4), 3575. [Link]

  • Krawiecka, M., Kuran, B., Kossakowski, J., Cieślak, M., Kaźmierczak-Barańska, J., Królewska, K., & Nawrot, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules (Basel, Switzerland), 24(8), 1572. [Link]

  • Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., Castillo, J. C., Abonia, R., ... & Insuasty, B. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(15), 5727. [Link]

  • Zhang, M., Chen, Y., Li, J., Cui, Y., & Li, Y. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules, 29(2), 295. [Link]

  • Li, H., Wang, Y., & Zhang, J. (2024). Uptake, Elimination and Metabolism of Brominated Dibenzofurans in Mice. Toxics, 12(9), 743. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S. S., & Al-Amer, O. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4887. [Link]

  • Jiang, X., Liu, W., Zhang, W., Jiang, F., Gao, Z., Zhuang, H., & Fu, L. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. European journal of medicinal chemistry, 46(8), 3526–3530. [Link]

  • Patel, R. V., Patel, J. K., & Patel, P. K. (2012). Synthesis and Screening of Anti-inflammatory Activity of Benzofuran Derivatives Bearing Oxadiazole. Oriental Journal of Chemistry, 28(1), 425. [Link]

  • El fadili, M., et al. (2025). Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Frontiers in Chemistry. [Link]

  • WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Kumar, D., Kumar, N., & Singh, J. (2019). Journal of Pharmaceutical Research Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research, 18(1), 1-6. [Link]

  • Reddy, T. S., & Reddy, P. V. G. (2011). Benzofurans: A new profile of biological activities. International Journal of Medical and Pharmaceutical Sciences, 1(3), 1-15. [Link]

  • ResearchGate. (2025). (PDF) Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. [Link]

  • ResearchGate. (2025). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. [Link]

  • Manna, S. K., Bose, J. S., Gangan, V., Raviprakash, N., Navaneetha, T., Raghavendra, P. B., ... & Jain, S. K. (2010). Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB. The Journal of biological chemistry, 285(29), 22316–22327. [Link]

  • Lauth, V., Giera, M., & Stuppner, H. (2020). Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes. Biomolecules, 10(8), 1131. [Link]

Sources

A Comparative Guide to the In Vitro Antiproliferative Activity of Benzofuran Derivatives Against HeLa Cells

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel anticancer agents has identified the benzofuran scaffold as a privileged structure in medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including potent antiproliferative effects against various cancer cell lines.[1][2] This guide provides a comparative analysis of the efficacy of several benzofuran derivatives against the HeLa human cervical cancer cell line, a cornerstone model in cancer research. We will delve into the experimental methodologies for evaluating cytotoxicity, compare the performance of different derivatives, and explore their underlying mechanisms of action.

The HeLa Cell Line: A Foundational Model in Cancer Research

The HeLa cell line, derived from cervical cancer cells taken from Henrietta Lacks in 1951, is the first known human immortal cell line. Its robustness and rapid growth have made it an invaluable tool for cancer research, allowing for reproducible and scalable in vitro studies.[3] For assessing the antiproliferative potential of novel compounds, HeLa cells provide a well-characterized and consistent biological system.

Assessing Antiproliferative Activity: The MTT Assay

To quantify the cytotoxic effects of benzofuran derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted and reliable colorimetric method. The scientific principle behind this assay is elegant in its simplicity: metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The concentration of these crystals, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of living cells. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric for a compound's potency.

Experimental Workflow: MTT Assay

The following diagram illustrates the standard workflow for assessing the cytotoxicity of benzofuran derivatives against HeLa cells using the MTT assay.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A HeLa Cell Culture (DMEM, 10% FBS, 37°C, 5% CO2) B Cell Seeding (5x10³ - 1x10⁴ cells/well in 96-well plate) A->B C Incubate for 24h (Allow cells to adhere) B->C D Treat with Benzofuran Derivatives (Varying concentrations) C->D E Incubate for 24-72h D->E F Add MTT Reagent (e.g., 20 µL of 5 mg/mL solution) E->F G Incubate for 3-4h (Formazan crystal formation) F->G H Solubilize Formazan (e.g., 100-200 µL DMSO or Isopropanol) G->H I Measure Absorbance (570 nm) H->I J Calculate Cell Viability (%) I->J K Determine IC50 Value J->K

Caption: Workflow for determining the antiproliferative activity of compounds using the MTT assay.

Detailed Protocol for MTT Assay

This protocol is a synthesized standard procedure based on common laboratory practices.[3][4][5]

  • Cell Seeding: HeLa cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.[3] Cells are seeded into a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.[3][4]

  • Compound Treatment: Prepare stock solutions of the benzofuran derivatives in dimethyl sulfoxide (DMSO). A series of dilutions are then made in the culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the medium containing the test compounds. A vehicle control (medium with DMSO) and an untreated control (medium only) must be included.[4]

  • Incubation: The plate is incubated for a period of 24 to 72 hours. The duration is critical and should be optimized for the specific cell line and compounds being tested.

  • MTT Addition: After incubation, the treatment medium is removed, and 20 µL of MTT solution (5 mg/mL in PBS) along with 100 µL of fresh medium is added to each well.[4] The plate is then incubated for another 3 to 4 hours.[3]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-200 µL of a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.[3][6] The plate may be placed on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[7] A reference wavelength (e.g., 620 nm) can be used to reduce background noise.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Comparative Performance of Benzofuran Derivatives

Numerous studies have synthesized and evaluated a wide range of benzofuran derivatives for their antiproliferative activity against HeLa cells. The potency, as measured by the IC50 value, varies significantly based on the specific substitutions on the benzofuran core. A lower IC50 value indicates higher potency.

The table below summarizes the in vitro antiproliferative activity of selected benzofuran derivatives against the HeLa cell line, with established anticancer drugs included for comparison.

Compound/Derivative ClassSpecific CompoundIC50 Value (µM)Reference StandardIC50 Value (µM)Source(s)
Benzofuran-N-aryl piperazine conjugateCompound 70.03--[8]
Benzofuran-2-carboxamideCompound 50g0.73--[9]
Unspecified Benzofuran DerivativeCompound 121.06Combretastatin A-41.86[1][10]
2,3-DiarylbenzofuranCompound 4f13.40--[11]
Doxorubicin-~3.1--[7]
Cisplatin-~28.96 µg/mL*--[12]

Note: The IC50 value for Cisplatin is reported in µg/mL. Direct comparison with µM values requires knowledge of the molecular weight.

This data clearly shows a wide range of efficacy among different benzofuran derivatives. The Benzofuran-N-aryl piperazine conjugate (Compound 7) exhibits exceptionally high potency with a nanomolar IC50 value, far exceeding that of the conventional chemotherapeutic agent doxorubicin.[7][8]

Mechanisms of Action: More Than Just Cytotoxicity

The most promising drug candidates do not just inhibit proliferation but selectively induce cell death in cancer cells. Research indicates that benzofuran derivatives employ several mechanisms to achieve this.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical pathway for eliminating cancerous cells. Several benzofuran derivatives have been shown to trigger this process in HeLa cells.[11][13] One key mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis.

The diagram below illustrates how a benzofuran derivative can induce apoptosis.

Apoptosis_Pathway cluster_bcl2 Bcl-2 Family Regulation Benzofuran Benzofuran Derivative Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Benzofuran->Bcl2 Inhibits Bak Bak / Bim (Pro-apoptotic) Benzofuran->Bak Activates Caspase Caspase Activation (Caspase-3/7) Bcl2->Caspase Bak->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Apoptosis induction pathway mediated by benzofuran derivatives in HeLa cells.

Studies have shown that potent benzofuran derivatives can down-regulate anti-apoptotic proteins like Bcl-2 and Bcl-xL while simultaneously up-regulating pro-apoptotic proteins such as Bak and Bim.[11] This shift in the balance between pro- and anti-apoptotic factors leads to the activation of executioner caspases (e.g., caspase-3/7), ultimately resulting in cell death.[11][13] Some derivatives are also suggested to act as DNA intercalating agents, further contributing to their cytotoxic effects.[13]

Cell Cycle Arrest

In addition to apoptosis, some benzofuran derivatives can halt the cell division cycle, preventing the proliferation of cancer cells. Mechanistic studies have revealed that certain compounds can induce cell cycle arrest in the G2/M phase in HeLa cells.[1][10] This is often achieved through the inhibition of tubulin polymerization, which is essential for the formation of the mitotic spindle required for cell division.[9][10]

Conclusion and Future Outlook

The benzofuran scaffold is a highly versatile and promising platform for the development of novel antiproliferative agents. The comparative data presented in this guide demonstrates that specific structural modifications can lead to derivatives with outstanding potency against HeLa cervical cancer cells, in some cases surpassing that of standard chemotherapeutic drugs. The ability of these compounds to induce apoptosis and cause cell cycle arrest highlights their potential as targeted cancer therapies.

Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity for cancer cells over normal cells, thereby minimizing potential side effects. In vivo studies are the necessary next step to validate the therapeutic potential of the most promising candidates identified in these in vitro screens.

References

  • Gatnash, A. A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. Available at: [Link]

  • Di Tota, F. A., et al. (2023). Extraction of pH-Dependent DNA-Binding Anti-Tumoral Peptides from Saccharomyces cerevisiae. International Journal of Molecular Sciences. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. ResearchGate. Available at: [Link]

  • Głowacka, I. E., et al. (2023). Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. Scientific Reports. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. Available at: [Link]

  • Traykova, M., et al. (2023). Cytotoxic activity of Galantamine hydrobromide against HeLa cell line. Pharmacia. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). To determine cell viability the colorimetric MTT metabolic activity assay was used. RSC Publishing. Available at: [Link]

  • Zare-Zardini, H., et al. (2014). Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway. Iranian Journal of Cancer Prevention. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Semantic Scholar. Available at: [Link]

  • Yuniati, Y., et al. (2025). Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin. Biomedical and Pharmacology Journal. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available at: [Link]

  • Buchan, R. (2015). HeLa Cell Line Culture Drug Testing: which concentration of three unknown drugs is most effective. In2scienceUK. Available at: [Link]

  • Pan, C., et al. (2017). Synthesis and antitumor evaluation of 2,3-diarylbenzofuran derivatives on HeLa cells. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Introduction: The Benzofuran Scaffold and the Rise of In Silico Screening

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Docking of 2-(5-bromobenzofuran-2-YL) Derivatives: A Comparative Analysis for Drug Discovery Professionals

The benzofuran nucleus is a quintessential example of a "privileged scaffold" in medicinal chemistry, a core molecular structure that is capable of binding to multiple, diverse biological targets. Its derivatives are found in a wide array of natural products and synthetic compounds, exhibiting a vast spectrum of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and anti-diabetic properties[1]. The specific derivative class, 2-(5-bromobenzofuran-2-YL), has emerged as a synthetically accessible and promising foundation for developing novel therapeutic agents. The strategic placement of a bromine atom at the C5 position can enhance binding affinity and modulate the electronic properties of the molecule, making it a point of interest for structure-activity relationship (SAR) studies.

In modern drug discovery, molecular docking serves as a powerful computational tool to accelerate the identification and optimization of lead compounds. This in silico technique predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity and interaction patterns. By simulating these molecular interactions, researchers can prioritize candidates for synthesis and experimental testing, significantly reducing the time and cost associated with drug development. This guide provides a comparative analysis of molecular docking studies performed on 2-(5-bromobenzofuran-2-YL) derivatives and related benzofuran analogs against various validated therapeutic targets.

The Core Chemical Scaffold

The foundational structure for the compounds discussed is the 2-(5-bromobenzofuran-2-YL) moiety. The primary point of chemical diversity typically arises from the substitution at the 2-position of the benzofuran ring, often via a linker group such as an oxadiazole, pyrazole, or chalcone.

Caption: General structure of the 2-(5-bromobenzofuran-2-YL) scaffold.

Comparative Docking Analysis by Therapeutic Target

The versatility of the benzofuran scaffold is evident from the range of protein targets against which its derivatives have been evaluated. This section compares the docking performance of 2-(5-bromobenzofuran-2-YL) and related derivatives against key enzymes implicated in various diseases.

Target: Aspartate Kinase (Asp Kinase) – An Antitubercular Strategy

Expert Rationale: Aspartate kinase is a crucial enzyme in the aspartate metabolic pathway of Mycobacterium tuberculosis (MTB), which is essential for the synthesis of amino acids and bacterial survival. Its absence in humans makes it an excellent and selective target for developing novel antitubercular drugs.

A series of novel 2-(5-bromobenzofuran-2-yl)-5-substitutedphenyl-1,3,4-oxadiazoles were synthesized and docked against the active site of MTB Asp kinase. The study aimed to understand how different substitutions on the terminal phenyl ring influence binding affinity. The computational analysis, performed using AutoDock 4.0, revealed that several derivatives exhibited strong binding potential, characterized by low binding energies and inhibition constants.

Comparative Docking Data against Asp Kinase

Compound IDR-Group (Substitution on Phenyl Ring)Binding Energy (kcal/mol)Est. Inhibition Constant (Ki)
3g 4-NO₂-9.02228.06 nM
3a H-8.74399.13 nM
3h 4-Cl-8.69445.81 nM
3f 4-OCH₃-8.62529.51 nM

Data sourced from a 2021 study on 2-(5-bromobenzofuran-2-yl)-5-substitutedphenyl-1,3,4-oxadiazoles.

Analysis of Interactions: The most potent compound, 3g , featuring an electron-withdrawing nitro group (4-NO₂), demonstrated the highest binding energy. The docking poses revealed that the benzofuran and oxadiazole moieties anchor the ligand within the binding pocket through key hydrophobic and hydrogen bond interactions. The substituted phenyl ring extends into a sub-pocket where its substituent can form additional favorable interactions, explaining the observed variance in binding energies. The strong performance of compounds 3g, 3a, 3h, and 3f suggests they are promising candidates for further investigation as Asp Kinase inhibitors.

Target: Dihydrofolate Reductase (DHFR) – A Broad-Spectrum Antibacterial Target

Expert Rationale: Dihydrofolate reductase (DHFR) is a fundamental enzyme in the biosynthesis of nucleotides and amino acids. Its inhibition disrupts DNA synthesis and cell growth, making it a long-standing, validated target for antibacterial agents[2][3].

While not possessing the exact 5-bromo substitution, a study on novel benzofuran-triazine hybrids provides valuable comparative insights into how the benzofuran scaffold interacts with bacterial DHFR[2]. These derivatives were designed to hybridize two known pharmacophores, benzofuran and triazine, to enhance biological activity. The compounds were docked into the active site of the DHFR enzyme to elucidate their binding modes[2].

Comparative Docking Data against DHFR

Compound IDKey Interacting ResiduesBinding Energy (kcal/mol)
8e Asp27, Phe31, Ile50-8.5
8c Asp27, Arg57-8.2
8h Asp27, Ile94-8.1

Data adapted from a 2023 study on benzofuran-triazine hybrids[2].

Analysis of Interactions: The synthesized compounds effectively occupied the DHFR binding site, forming crucial hydrogen bonds and hydrophobic interactions[2]. The most active compound, 8e , showed a binding energy of -8.5 kcal/mol and established key interactions with catalytically important residues. This demonstrates the potential of the benzofuran core to serve as a foundational structure for potent DHFR inhibitors. Comparing these results with the Asp Kinase study suggests that the 2-substituted benzofuran scaffold can be adapted to fit the distinct topographies of different enzyme active sites.

Target: Aldose Reductase (ALR2) – Combating Diabetic Complications

Expert Rationale: Aldose reductase (ALR2) is the rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, its over-activation leads to the accumulation of sorbitol, causing osmotic stress and contributing to long-term diabetic complications like neuropathy and retinopathy. Therefore, ALR2 inhibition is a key therapeutic strategy[4].

Molecular docking has been instrumental in identifying novel classes of ALR2 inhibitors beyond the classical carboxylic acid derivatives[4]. While specific studies on 2-(5-bromobenzofuran-2-YL) derivatives against ALR2 are limited, the general benzofuran scaffold has been explored. Virtual screening campaigns have successfully identified potent non-carboxylic acid inhibitors, and the benzofuran framework represents a promising area for exploration. Docking studies of known inhibitors reveal that successful ligands typically occupy the enzyme's anion-binding pocket and form interactions with key residues like Tyr48, His110, and Trp111. The planar nature of the benzofuran ring is well-suited to engage in π-π stacking interactions within this hydrophobic pocket.

Comparison with Alternative Scaffolds: Unlike traditional ALR2 inhibitors like Epalrestat, which rely on a carboxylic acid group, benzofuran derivatives offer a different chemical approach. This can be advantageous in overcoming pharmacokinetic challenges associated with acidic compounds. Future studies should focus on docking 2-(5-bromobenzofuran-2-YL) derivatives against ALR2 to evaluate their potential fit and compare their predicted affinities to both established drugs and other emerging inhibitor classes[5].

Methodology Deep Dive: A Validated Molecular Docking Workflow

To ensure the reliability and reproducibility of in silico predictions, a standardized and rigorous docking protocol is essential. The following workflow represents a best-practice approach commonly used in the field.

Experimental Protocol: Step-by-Step Molecular Docking

  • Protein Preparation:

    • Acquisition: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, the DHFR enzyme or Asp Kinase.

    • Cleaning: Remove all non-essential molecules, including water, co-solvents, and existing ligands from the PDB file.

    • Protonation: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds. This is typically done assuming a physiological pH of 7.4.

    • Charge Assignment: Assign appropriate atomic charges (e.g., Kollman charges) to the protein atoms.

  • Ligand Preparation:

    • 2D to 3D Conversion: Draw the 2D structures of the 2-(5-bromobenzofuran-2-YL) derivatives and convert them into 3D structures.

    • Energy Minimization: Optimize the geometry of each ligand using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

    • Charge and Torsion Definition: Assign Gasteiger charges and define rotatable bonds for the ligand, which allows for conformational flexibility during docking.

  • Grid Generation and Active Site Definition:

    • Binding Site Identification: Define the active site of the enzyme. This is typically done by identifying the pocket where a known co-crystallized ligand binds or by using site-finder algorithms.

    • Grid Box Creation: Generate a grid box that encompasses the entire defined active site. This box defines the search space for the docking algorithm. The grid spacing is usually set to a fine resolution (e.g., 0.375 Å) to allow for accurate scoring.

  • Molecular Docking Simulation:

    • Algorithm Selection: Employ a robust docking algorithm. The Lamarckian Genetic Algorithm, used in AutoDock, is a widely accepted method that combines a genetic algorithm for global searching with a local search method for energy minimization.

    • Execution: Run the docking simulation for each ligand. The program will systematically explore different conformations and orientations of the ligand within the grid box, scoring each pose based on a pre-defined scoring function.

  • Results Analysis and Visualization:

    • Clustering and Ranking: Group the resulting poses based on their root-mean-square deviation (RMSD) and rank them according to their predicted binding energy. The pose with the lowest binding energy is generally considered the most favorable.

    • Interaction Analysis: Visualize the top-ranked docking pose in a molecular graphics program (e.g., PyMOL, Discovery Studio). Analyze the specific non-covalent interactions (hydrogen bonds, hydrophobic interactions, π-stacking) between the ligand and the protein's active site residues.

Workflow Visualization

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Protein Preparation (PDB Download, Clean, Protonate) GRID 3. Grid Generation (Define Active Site) PDB->GRID LIG 2. Ligand Preparation (2D to 3D, Energy Minimize) DOCK 4. Docking Simulation (Lamarckian Genetic Algorithm) LIG->DOCK GRID->DOCK ANALYZE 5. Results Analysis (Rank by Energy, Visualize) DOCK->ANALYZE SAR Structure-Activity Relationship (SAR) & Lead Prioritization ANALYZE->SAR

Caption: A standardized workflow for molecular docking studies.

Conclusion and Future Perspectives

The collective evidence from various molecular docking studies strongly supports the 2-(5-bromobenzofuran-2-YL) scaffold as a versatile and potent platform for drug discovery. The most direct evidence highlights its significant potential as an inhibitor of Mycobacterium tuberculosis Aspartate kinase, with specific derivatives showing predicted nanomolar efficacy. Comparative analyses with related benzofuran structures against other targets like DHFR and ALR2 further underscore the scaffold's adaptability and broad therapeutic promise[2][4].

The path forward requires a synergistic approach between computational and experimental methods. The most promising in silico hits, such as the 4-nitro substituted oxadiazole derivative 3g for Asp kinase, must be prioritized for chemical synthesis and subsequent in vitro validation through enzymatic assays. Furthermore, the insights gained from existing docking studies should guide the rational design of new derivative libraries. Exploring different linkers and a wider range of substitutions on the terminal phenyl ring could lead to compounds with enhanced potency and improved pharmacokinetic profiles. Finally, applying this validated scaffold to other disease-relevant targets where benzofurans have shown activity, such as PI3K, VEGFR2, and LSD1 in oncology, represents a logical and promising avenue for future research[6][7][8].

References

  • International Journal of Novel Research and Development. (2025). Synthesis, characterization, molecular docking of some novel Benzofuran Chalcone Derivative and there Evaluation of invitro A. IJNRD. Available at: [Link]

  • Ghamghami, M., et al. (2023). Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies. Scientific Reports, 13(1), 12137. Available at: [Link]

  • Khan, I., et al. (2020). Synthesis, in vitro urease inhibitory potential and molecular docking study of benzofuran-based-thiazoldinone analogues. Scientific Reports, 10(1), 10258. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2021). SYNTHESIS, CHARACTERIZATION AND MOLECULAR DOCKING STUDIES OF NOVEL 2-(5-BROMOBENZOFURAN-2-YL)-5-SUBSTITUTEDPHENYL-1,3,4-OXADIAZOLE DERIVATIVES. RJPT. Available at: [Link]

  • El-Khouly, O.A. (2018). Synthesis and Molecular docking study of new benzofuran derivatives as anticancer agents. ResearchGate. Available at: [Link]

  • Anwar, M.M., et al. (2022). Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. Scientific Reports, 12(1), 17094. Available at: [Link]

  • Rastelli, G., et al. (2002). Discovery of new inhibitors of aldose reductase from molecular docking and database screening. Bioorganic & Medicinal Chemistry, 10(5), 1437-1450. Available at: [Link]

  • Lee, J.Y., et al. (2003). Methionyl adenylate analogues as inhibitors of methionyl-tRNA synthetase. Bioorganic & Medicinal Chemistry Letters, 13(11), 1899-1902. Available at: [Link]

  • Journal of Biomolecular Structure and Dynamics. (2024). Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. Taylor & Francis Online. Available at: [Link]

  • Wang, Y., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 30(16), 345. Available at: [Link]

  • Anwar, M.M., et al. (2025). Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. ResearchGate. Available at: [Link]

  • O'Dwyer, K., et al. (2020). A novel methionyl-tRNA synthetase inhibitor targeting gram-positive bacterial pathogens. Antimicrobial Agents and Chemotherapy, 64(12), e01717-20. Available at: [Link]

  • Molecules. (2024). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. MDPI. Available at: [Link]

  • Kałuzińska-Koralewska, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1562. Available at: [Link]

  • O'Dwyer, K., et al. (2006). Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity. Antimicrobial Agents and Chemotherapy, 50(9), 2963-2971. Available at: [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry, 221, 113501. Available at: [Link]

  • Preprints.org. (2022). New Benzofuran-Pyrazole Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, Antioxidant, Anti-Inflammatory, DNA-Binding, and Molecular Docking Studies. Preprints.org. Available at: [Link]

  • O'Dwyer, K., et al. (2024). A novel methionyl-tRNA synthetase inhibitor targeting gram-positive bacterial pathogens. Antimicrobial Agents and Chemotherapy, e0074524. Available at: [Link]

  • ResearchGate. (2021). Design, Synthesis and Antifungal Activity of Benzofuran and Its Analogues. ResearchGate. Available at: [Link]

  • Asati, V., et al. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Der Pharma Chemica, 7(1), 196-208. Available at: [Link]

Sources

A Comparative Guide to the Efficacy of Benzofuran Analogs and Cisplatin in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of cancer therapeutics, the platinum-based drug cisplatin has long been a cornerstone of chemotherapy regimens. Its potent cytotoxic effects, primarily mediated through the formation of DNA adducts, have established it as a formidable agent against a range of solid tumors. However, the clinical utility of cisplatin is often hampered by significant side effects and the development of drug resistance. This has spurred a dedicated search for novel anticancer compounds with improved therapeutic profiles. Among these, benzofuran analogs have emerged as a promising class of molecules, demonstrating considerable efficacy, in some cases surpassing that of cisplatin in preclinical studies.

This guide provides a comprehensive comparison of the efficacy of benzofuran analogs to cisplatin, offering supporting experimental data and delving into their distinct mechanisms of action. It is intended for researchers, scientists, and drug development professionals seeking to understand the evolving landscape of cancer therapeutics and the potential of these novel compounds.

The Benchmark: Understanding Cisplatin's Mechanism and Limitations

Cisplatin exerts its anticancer effects primarily by binding to the DNA of cancer cells, forming intrastrand and interstrand cross-links.[1] These adducts distort the DNA double helix, leading to the inhibition of DNA replication and transcription, which ultimately triggers apoptosis (programmed cell death).[2]

cisplatin_mechanism cluster_cell Cancer Cell Cisplatin Cisplatin Activated Cisplatin Activated Cisplatin DNA DNA DNA Adducts DNA Adducts Replication/Transcription Block Replication/Transcription Block Apoptosis Apoptosis

Despite its efficacy, the clinical use of cisplatin is associated with a range of dose-limiting toxicities, including:

  • Nephrotoxicity: Kidney damage is a major concern.

  • Neurotoxicity: Peripheral neuropathy, characterized by tingling or numbness in the extremities, can be debilitating.

  • Ototoxicity: Hearing loss, particularly at high frequencies, can occur.

  • Severe nausea and vomiting: While manageable with antiemetics, it remains a significant side effect.

Furthermore, the development of cisplatin resistance, either intrinsic or acquired, poses a significant challenge in the long-term treatment of many cancers. This has driven the exploration of alternative therapeutic agents with different mechanisms of action.

The Challengers: Benzofuran Analogs as Potent Anticancer Agents

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a scaffold for a diverse range of biologically active molecules.[3] Synthetic and naturally occurring benzofuran derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer effects.[4] Notably, several benzofuran analogs have exhibited superior or comparable in vitro cytotoxicity against various cancer cell lines when compared to cisplatin.

Comparative Cytotoxicity: A Data-Driven Analysis

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of selected benzofuran analogs against various cancer cell lines, with cisplatin included for direct comparison.

Compound/AnalogCancer Cell LineIC50 (µM) of Benzofuran AnalogIC50 (µM) of CisplatinReference
Benzofuran-chalcone derivative (33d) A-375 (Melanoma)4.159.46[5]
MCF-7 (Breast)3.2212.25[5]
A-549 (Lung)2.745.12[5]
HT-29 (Colon)7.2925.4[5]
H-460 (Lung)3.816.84[5]
Benzofuran hybrid (13g) MCF-7 (Breast)1.2872.184[5]
C-6 (Glioblastoma)1.6222.258[5]
Benzofuran hybrid (13b) MCF-7 (Breast)1.8752.184[5]
C-6 (Glioblastoma)1.9802.258[5]

As the data indicates, several benzofuran analogs demonstrate significantly lower IC50 values than cisplatin across a range of cancer cell lines, highlighting their potent cytotoxic activity.

Unraveling the Mechanisms: How Benzofuran Analogs Exert Their Effects

A key advantage of benzofuran analogs lies in their diverse mechanisms of action, which often differ from that of cisplatin. This not only provides alternative therapeutic avenues but also suggests the potential to overcome cisplatin resistance.

Inhibition of Tubulin Polymerization

Several potent benzofuran derivatives act as inhibitors of tubulin polymerization.[6][7] Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and play a critical role in cell division, particularly in the formation of the mitotic spindle. By disrupting microtubule dynamics, these benzofuran analogs arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and apoptosis.[8][9]

tubulin_inhibition Benzofuran Analog Benzofuran Analog Tubulin Dimers Tubulin Dimers Benzofuran Analog->Tubulin Dimers Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Formation->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Modulation of the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival.[10] The mTOR signaling pathway is frequently dysregulated in cancer, making it an attractive therapeutic target. Certain benzofuran derivatives have been identified as potent inhibitors of the mTOR pathway, leading to the suppression of cancer cell proliferation and the induction of apoptosis.[11][12][13]

mtor_pathway Benzofuran Analog Benzofuran Analog mTORC1 mTORC1 Benzofuran Analog->mTORC1 Inhibits 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates S6K1 S6K1 mTORC1->S6K1 Phosphorylates Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis Inhibits S6K1->Protein Synthesis Promotes Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. CDK2, in particular, plays a crucial role in the G1/S and S phases of the cell cycle.[5] Dysregulation of CDK2 activity is a common feature of many cancers. Novel benzofuran-piperazine hybrids have been developed as potent and selective CDK2 inhibitors.[3][14][15] By inhibiting CDK2, these compounds induce cell cycle arrest, preventing cancer cells from progressing through the cell cycle and ultimately leading to apoptosis.[15]

cdk2_inhibition Benzofuran Analog Benzofuran Analog CDK2/Cyclin E/A CDK2/Cyclin E/A Benzofuran Analog->CDK2/Cyclin E/A Inhibits G1/S Transition G1/S Transition CDK2/Cyclin E/A->G1/S Transition S Phase Progression S Phase Progression G1/S Transition->S Phase Progression Cell Cycle Arrest Cell Cycle Arrest S Phase Progression->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Experimental Protocols: A Guide to In Vitro Efficacy Assessment

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key in vitro assays used to compare the efficacy of anticancer compounds.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran analog or cisplatin for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the benzofuran analog or cisplatin for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both stains.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain the DNA of fixed cells, allowing for the quantification of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing and incubate for at least 2 hours at -20°C.

  • Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the determination of the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

The evidence presented in this guide strongly suggests that benzofuran analogs represent a highly promising class of anticancer agents with the potential to address the limitations of current chemotherapies like cisplatin. Their potent cytotoxicity against a broad range of cancer cell lines, coupled with their diverse mechanisms of action, positions them as valuable candidates for further preclinical and clinical development.

Future research should focus on optimizing the structure-activity relationships of benzofuran derivatives to enhance their efficacy and selectivity. In vivo studies are crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these compounds. Furthermore, the exploration of combination therapies, where benzofuran analogs are used in conjunction with existing anticancer drugs, could lead to synergistic effects and improved treatment outcomes. The continued investigation of this versatile chemical scaffold holds significant promise for the future of cancer therapy.

References

  • Abdelhafez, O. M., et al. (2015). Design, synthesis, and in vitro anticancer activity of novel benzofuran-based chalcones as VEGFR-2 inhibitors. Journal of Medicinal Chemistry, 58(20), 8186-8202. Available at: [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. Available at: [Link]

  • Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1227-1249. Available at: [Link]

  • Fahmy, H., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 11096-11120. Available at: [Link]

  • Ghattas, M. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2206. Available at: [Link]

  • Kamal, A., et al. (2014). Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis. ChemMedChem, 9(1), 185-196. Available at: [Link]

  • Romagnoli, R., et al. (2013). Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Bioorganic & medicinal chemistry, 21(19), 5958-5971. Available at: [Link]

  • Salomé, C., et al. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. European journal of medicinal chemistry, 82, 513-526. Available at: [Link]

  • Singh, P., & Kaur, M. (2022). Novel benzylidene benzofuranone analogues as potential anticancer agents: design, synthesis and in vitro evaluation based on CDK2 inhibition assays. 3 Biotech, 12(10), 282. Available at: [Link]

  • Brabec, V., & Kasparkova, J. (2002). Mechanism of the formation of DNA–protein cross-links by antitumor cisplatin. Nucleic acids research, 30(19), 4353-4363. Available at: [Link]

  • Gao, Y., et al. (2020). BF12, a Novel Benzofuran, Exhibits Antitumor Activity by Inhibiting Microtubules and the PI3K/Akt/MTOR Signaling Pathway in Human Cervical Cancer Cells. Chemistry & biodiversity, 17(4), e1900622. Available at: [Link]

  • ResearchGate. (n.d.). Schematic diagram of cisplatin-DNA adducts. Retrieved from [Link]

  • Kamal, A., et al. (2014). Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis. ChemMedChem, 9(1), 185-196. Available at: [Link]

  • Salomé, C., et al. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. European journal of medicinal chemistry, 82, 513-526. Available at: [Link]

  • Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1227-1249. Available at: [Link]

  • ResearchGate. (n.d.). Impact of benzofurans 9 h and 11d towards the cell cycle phases of Panc-1 cancer cells. Retrieved from [Link]

  • Ghattas, M. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2206. Available at: [Link]

  • Wang, Y., et al. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic chemistry, 94, 103437. Available at: [Link]

  • ResearchGate. (n.d.). Benzofuran derivatives as a novel class of mTOR signaling inhibitors. Retrieved from [Link]

Sources

Validating the Mechanism of Action for Novel Benzofuran-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising novel compound to a validated therapeutic candidate is paved with rigorous experimental scrutiny. The benzofuran scaffold, a privileged heterocyclic system, has given rise to a multitude of derivatives with potent biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] However, the ultimate success of any novel benzofuran-based inhibitor hinges on a clear and unequivocal validation of its mechanism of action (MoA).

This guide provides an in-depth, comparative framework for elucidating the MoA of novel benzofuran-based inhibitors. Moving beyond a mere recitation of protocols, we will delve into the causal logic behind experimental choices, empowering you to design a self-validating and robust investigative strategy. We will explore key potential mechanisms for benzofuran derivatives, including the inhibition of critical signaling pathways and direct interactions with molecular targets, supported by comparative experimental data and detailed methodologies.

The Investigator's Compass: A Logic-Driven Approach to MoA Validation

Before embarking on a battery of assays, it is crucial to establish a logical framework for your investigation. The initial chemical structure of your novel benzofuran derivative and any preliminary screening data should guide your hypothesis generation. For instance, structural similarity to known kinase inhibitors might suggest a focus on cell signaling pathways, while a planar aromatic structure could indicate potential DNA intercalation.

A tiered approach is often most effective, starting with broad cellular effects and progressively narrowing down to specific molecular interactions. This ensures a comprehensive understanding while optimizing resource allocation.

MoA_Validation_Workflow cluster_Phase1 Phase 1: Cellular Phenotype Assessment cluster_Phase2 Phase 2: Pathway-Level Interrogation cluster_Phase3 Phase 3: Direct Target Engagement A Initial Compound Characterization (Cytotoxicity, Anti-proliferative Assays) B Signaling Pathway Analysis (Western Blot, Reporter Assays) A->B Hypothesis Generation C DNA Interaction Studies (Intercalation Assays) A->C Hypothesis Generation D Biophysical Assays (CETSA, SPR) B->D Identify Potential Targets C->D Confirm Direct Binding E In Vitro Activity Assays (Kinase Assays) D->E Quantify Functional Inhibition

Caption: A logical workflow for MoA validation of novel inhibitors.

Phase 1: Unraveling the Cellular Consequences

The initial step is to characterize the phenotypic effects of your novel benzofuran derivative on whole cells. This provides the foundational data upon which all subsequent mechanistic studies will be built.

Experimental Protocol: Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of the novel benzofuran inhibitor on relevant cancer cell lines.

Methodology:

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

  • Compound Treatment: Seed cells in 96-well plates and treat with a serial dilution of the benzofuran inhibitor for 24, 48, and 72 hours.

  • MTT Assay: For cell viability, add MTT reagent to each well and incubate. The formation of formazan crystals, which are solubilized, is proportional to the number of viable cells. Measure absorbance at 570 nm.[3]

  • Crystal Violet Assay: For proliferation, fix the cells and stain with crystal violet. After washing and solubilization, measure the absorbance at 590 nm.

  • Data Analysis: Calculate the IC50 value, the concentration of inhibitor that causes 50% inhibition of cell viability or proliferation.

Comparative Data: Cytotoxicity of Benzofuran Derivatives

CompoundTarget Cell LineIC50 (µM)Reference
Benzofuran-piperazine hybrid 9hPanc-1 (Pancreatic)0.94[4]
Benzofuran-piperazine hybrid 9hMCF-7 (Breast)2.92[4]
Benzofuran-piperazine hybrid 9hA-549 (Lung)1.71[4]
Oxindole-benzofuran hybrid 22dMCF-7 (Breast)3.41[5]
Oxindole-benzofuran hybrid 22fMCF-7 (Breast)2.27[5]

Phase 2: Interrogating Key Signaling Pathways and DNA Interactions

Based on the phenotypic data and structural alerts, the next phase involves investigating the impact of the inhibitor on specific cellular pathways commonly modulated by benzofuran derivatives.

Inhibition of Cellular Signaling Cascades

Many benzofuran derivatives exert their effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival, such as the MAPK, PI3K/Akt/mTOR, and NF-κB pathways.[2][6]

Objective: To determine if the benzofuran inhibitor modulates the phosphorylation status of key proteins within a specific signaling pathway.

Methodology:

  • Cell Lysis: Treat cells with the benzofuran inhibitor at its IC50 concentration for various time points. Lyse the cells to extract total protein.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]

  • Immunoblotting: Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK/ERK, p-Akt/Akt, p-p65/p65).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.[7]

Comparative Data: Inhibition of MAPK and mTOR Signaling by Benzofuran Derivatives

A study on a novel benzofuran derivative, DK-1014, demonstrated its ability to attenuate the phosphorylation of MAPKs in PMA-treated A549 cells, as shown by Western blot analysis.[8] Similarly, a series of benzofuran derivatives were shown to inhibit both mTORC1 and Akt signaling.[9]

Objective: To quantify the effect of the benzofuran inhibitor on the transcriptional activity of a specific transcription factor (e.g., NF-κB, AP-1).

Methodology:

  • Transfection: Co-transfect cells with a reporter plasmid containing a luciferase gene downstream of a promoter with binding sites for the transcription factor of interest, and a control plasmid (e.g., Renilla luciferase) for normalization.[10]

  • Treatment: Treat the transfected cells with the benzofuran inhibitor and a known activator of the pathway (e.g., TNF-α for NF-κB).

  • Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.[10]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.[10]

Comparison of Methods: Luciferase Reporter Assay vs. qPCR

FeatureLuciferase Reporter AssayqRT-PCR for Target Gene Expression
Principle Measures promoter activity of a reporter gene.[11]Measures steady-state mRNA levels of endogenous target genes.[11]
Readout Direct measure of transcriptional regulation.[11]Indirect measure; can be affected by mRNA stability.[11]
Throughput High-throughput compatible.Lower throughput.
Cellular Context Can be performed in living cells and animals.[11]Requires cell lysis.[11]
Limitations Overexpression of reporter constructs can be artificial.[12]Does not distinguish between transcriptional and post-transcriptional regulation.[11]
Investigating DNA Intercalation

The planar aromatic structure of the benzofuran ring suggests that some derivatives may act as DNA intercalating agents, disrupting DNA replication and transcription.[13]

Objective: To determine if the benzofuran derivative can displace ethidium bromide from DNA, indicating an intercalative binding mode.

Methodology:

  • Prepare DNA-EtBr Complex: Prepare a solution of double-stranded DNA (e.g., calf thymus DNA) and ethidium bromide.

  • Fluorescence Measurement: Measure the initial fluorescence of the DNA-EtBr complex (excitation ~545 nm, emission ~600 nm).

  • Compound Titration: Add increasing concentrations of the benzofuran inhibitor to the DNA-EtBr complex.

  • Fluorescence Quenching: Measure the decrease in fluorescence at each inhibitor concentration. A decrease in fluorescence indicates the displacement of ethidium bromide from the DNA.

  • Data Analysis: Plot the percentage of fluorescence quenching against the inhibitor concentration to determine the concentration required for 50% quenching (IC50).

Comparative Data: DNA Interaction of Benzofuran Derivatives

A study on novel benzofuran derivatives showed that some compounds could inhibit the cleavage of plasmid DNA by restriction enzymes, suggesting a DNA binding interaction.[13] However, the binding was weaker than that of the known intercalator daunorubicin.[13]

Phase 3: Pinpointing the Direct Molecular Target

The final and most critical phase is to unequivocally identify the direct molecular target of your novel benzofuran inhibitor and quantify its inhibitory activity.

Confirming Target Engagement in a Cellular Context

It is essential to demonstrate that your compound directly interacts with its putative target within the complex environment of a living cell.

Objective: To confirm the direct binding of the benzofuran inhibitor to its target protein in intact cells by measuring changes in the protein's thermal stability.

Methodology:

  • Cell Treatment: Treat intact cells with the benzofuran inhibitor or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

CETSA_Workflow A Treat cells with inhibitor or vehicle B Heat cells to various temperatures A->B C Lyse cells and centrifuge B->C D Analyze soluble protein fraction C->D E Generate melting curves and compare shifts D->E

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Functionalized Benzofuran Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the benzofuran scaffold has emerged as a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The functionalization of this core, particularly with ester moieties, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. However, this chemical versatility also presents a significant challenge: the potential for cross-reactivity with unintended biological targets. Off-target interactions can lead to unforeseen side effects and toxicity, derailing an otherwise promising therapeutic candidate.[4]

This guide provides a comprehensive framework for understanding and evaluating the cross-reactivity of functionalized benzofuran esters. We will delve into the structural features that govern selectivity, present a comparative analysis of hypothetical benzofuran esters against key off-target classes, and provide detailed, field-proven protocols for essential cross-reactivity assays. Our objective is to equip researchers with the knowledge and tools to proactively assess and mitigate the risks of off-target effects, thereby fostering the development of safer and more effective therapeutics.

The Structural Basis of Benzofuran Ester Cross-Reactivity: A Comparative Analysis

The propensity of a functionalized benzofuran ester to engage in off-target binding is dictated by a subtle interplay of its structural components. The benzofuran core itself, along with the nature and position of its substituents, contributes to the molecule's overall shape, electronics, and hydrogen bonding potential. To illustrate these structure-activity relationships (SAR), we will consider a hypothetical series of benzofuran-2-carboxylate esters and analyze how modifications at key positions might influence their cross-reactivity profiles against common off-target families: protein kinases, G-protein coupled receptors (GPCRs), and cytochrome P450 (CYP) enzymes.[1][5]

Table 1: Hypothetical Benzofuran-2-Carboxylate Esters for Cross-Reactivity Profiling

Compound IDR1 (Position 5)R2 (Ester Group)Predicted Primary TargetPotential Cross-Reactivity Concerns
BFE-1 -H-CH₃Kinase ABroad-spectrum kinase inhibition, GPCRs
BFE-2 -OCH₃-CH₃Kinase AIncreased CYP450 liability (metabolism)
BFE-3 -Cl-CH₃Kinase BPotential for hERG channel interaction
BFE-4 -H-CH₂CH₂N(CH₃)₂GPCR XKinase off-targets, other GPCRs
Analysis of Potential Cross-Reactivity:
  • BFE-1 (Unsubstituted Benzofuran Core): The unsubstituted benzofuran core provides a relatively non-polar scaffold. While potentially selective for its primary target, the lack of directing groups could lead to promiscuous binding within the ATP-binding pocket of various kinases, a common off-target for heterocyclic compounds.[6] Its planar structure might also facilitate interactions with the hydrophobic regions of GPCR binding pockets.

  • BFE-2 (Electron-Donating Group): The methoxy group at the 5-position is an electron-donating group that can influence the electron density of the benzofuran ring system. This can alter the strength of interactions with target residues. However, methoxy groups are also known sites of metabolism by CYP enzymes, particularly CYP3A4 and CYP2D6.[7][8] Therefore, BFE-2 may exhibit significant interactions with these metabolic enzymes, leading to potential drug-drug interactions.

  • BFE-3 (Electron-Withdrawing Group): The chloro group at the 5-position is an electron-withdrawing group that can modulate the acidity of nearby protons and influence hydrogen bonding. Halogen atoms can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. However, the presence of certain halogenated aromatic structures has been associated with off-target effects on ion channels, such as the hERG potassium channel, which is a critical concern for cardiac safety.[4][9]

  • BFE-4 (Basic Amine in Ester Chain): The inclusion of a basic dimethylaminoethyl ester introduces a positive charge at physiological pH. This can facilitate strong ionic interactions with acidic residues in the binding pocket of a target protein, such as a GPCR.[10] However, this feature can also lead to cross-reactivity with other receptors possessing similar charge characteristics. Furthermore, the flexible nature of the ethylamino chain could allow it to adopt multiple conformations, potentially fitting into the binding sites of various kinases.

Experimental Workflows for Assessing Cross-Reactivity

A robust assessment of cross-reactivity requires a multi-pronged approach, employing a battery of in vitro assays to probe for interactions with key off-target families. The following sections detail the methodologies for three critical assays.

I. Kinase Selectivity Profiling

Given that a vast number of small molecule drugs target kinases, assessing the selectivity of a novel compound against a broad panel of kinases is paramount. The ADP-Glo™ Kinase Assay is a sensitive and reliable method for determining the inhibitory activity of a compound against a wide range of kinases.[11][12]

Diagram 1: Workflow for Kinase Inhibition Assay using ADP-Glo™

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection prep_reagents Prepare Kinase, Substrate, ATP, and Test Compound Dilutions initiate_reaction Initiate Kinase Reaction: Combine Kinase, Substrate, ATP, and Test Compound prep_reagents->initiate_reaction incubate_reaction Incubate at Room Temperature initiate_reaction->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (Terminates Kinase Reaction, Depletes ATP) incubate_reaction->add_adpglo incubate_adpglo Incubate for 40 minutes add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent (Converts ADP to ATP, Generates Luminescence) incubate_adpglo->add_detection incubate_detection Incubate for 30-60 minutes add_detection->incubate_detection read_luminescence Measure Luminescence incubate_detection->read_luminescence

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

  • Reagent Preparation:

    • Prepare serial dilutions of the benzofuran ester test compounds in an appropriate solvent (e.g., DMSO).

    • Prepare solutions of the target kinase, its specific substrate, and ATP at the desired concentrations in kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of each test compound dilution.

    • Add 2 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 2 µL of the ATP solution to all wells.

    • Mix the plate gently and incubate at room temperature for the optimized reaction time (typically 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides the necessary components for a luciferase-based luminescence signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The amount of ADP produced is proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to a vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

II. GPCR Cross-Reactivity Screening

GPCRs represent another major class of drug targets, and off-target interactions can lead to a variety of side effects. A competitive radioligand binding assay is a gold-standard method for determining the affinity of a test compound for a specific GPCR.[10][13]

Diagram 2: Principle of Competitive Radioligand Binding Assay

G cluster_0 High Radioligand Binding (Low Unlabeled Competitor) cluster_1 Low Radioligand Binding (High Unlabeled Competitor) Receptor1 Receptor Radioligand1 Radioligand Receptor1->Radioligand1 Binds Unlabeled1 Unlabeled Competitor Receptor2 Receptor Unlabeled2 Unlabeled Competitor Receptor2->Unlabeled2 Binds Radioligand2 Radioligand

Caption: Competitive binding of radioligand and unlabeled compound.

  • Membrane Preparation:

    • Prepare cell membranes from a cell line overexpressing the target GPCR. This is typically done by cell lysis and centrifugation to isolate the membrane fraction.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well filter plate, combine the cell membranes, a fixed concentration of a high-affinity radioligand for the target GPCR, and varying concentrations of the benzofuran ester test compound.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection and Data Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Determine the amount of specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of a known unlabeled ligand) from the total binding.

    • Calculate the percent inhibition of radioligand binding at each concentration of the test compound.

    • Determine the IC₅₀ and subsequently the Kᵢ value, which represents the affinity of the test compound for the receptor.

For functional assessment of GPCR activity, a cell-based calcium flux assay using a fluorescent indicator like Fluo-4 can be employed.[14][15][16][17] This assay measures changes in intracellular calcium levels upon GPCR activation or inhibition.

III. Cytochrome P450 Inhibition Profiling

CYP enzymes are crucial for drug metabolism, and inhibition of these enzymes can lead to significant drug-drug interactions. An in vitro assay using human liver microsomes is a standard method to assess the inhibitory potential of a compound against major CYP isoforms.[7][8][18][19][20]

Diagram 3: Cytochrome P450 Inhibition Assay Workflow

G cluster_prep Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis prep_reagents Prepare Human Liver Microsomes, CYP-Specific Substrates, NADPH, and Test Compound pre_incubate Pre-incubate Microsomes with Test Compound prep_reagents->pre_incubate initiate_reaction Initiate Reaction with CYP Substrate and NADPH pre_incubate->initiate_reaction incubate_reaction Incubate at 37°C initiate_reaction->incubate_reaction terminate_reaction Terminate Reaction (e.g., with Acetonitrile) incubate_reaction->terminate_reaction centrifuge Centrifuge to Pellet Protein terminate_reaction->centrifuge lc_ms Analyze Supernatant by LC-MS/MS to Quantify Metabolite centrifuge->lc_ms

Caption: Workflow for a CYP450 inhibition assay.

  • Reagent Preparation:

    • Prepare dilutions of the benzofuran ester test compounds.

    • Prepare a solution of human liver microsomes in buffer.

    • Prepare solutions of specific probe substrates for the CYP isoforms of interest (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.).

    • Prepare a solution of the cofactor NADPH.

  • Inhibition Assay:

    • In a 96-well plate, pre-incubate the human liver microsomes with the test compound for a short period at 37°C.

    • Initiate the metabolic reaction by adding the CYP-specific substrate and NADPH.

    • Incubate the reaction at 37°C for a defined time (e.g., 10-20 minutes).

  • Sample Processing:

    • Terminate the reaction by adding a quenching solution, such as acetonitrile, which also precipitates the proteins.

    • Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the amount of the specific metabolite formed from the probe substrate using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • A decrease in metabolite formation in the presence of the test compound indicates CYP inhibition.

    • Calculate the IC₅₀ value for each CYP isoform.

Conclusion

The therapeutic potential of functionalized benzofuran esters is undeniable. However, realizing this potential hinges on a thorough understanding and mitigation of their cross-reactivity profiles. By integrating SAR-guided design with a systematic and rigorous application of in vitro cross-reactivity assays, researchers can de-risk their drug discovery programs at an early stage. The comparative framework and detailed protocols provided in this guide serve as a valuable resource for identifying compounds with the desired selectivity and a lower propensity for off-target effects, ultimately paving the way for the development of safer and more effective medicines.

References

  • Alwahsh, M., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Khan, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. [Link]

  • Li, Y., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules, 29(2), 299. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. [Link]

  • GraphPad. (n.d.). Analyzing Radioligand Binding Data. [Link]

  • Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • Oinuma, K., et al. (2021). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Biological and Pharmaceutical Bulletin, 44(8), 1085-1097. [Link]

  • Varró, A., & Baczkó, I. (2024). The ion channel basis of pharmacological effects of amiodarone on myocardial electrophysiological properties, a comprehensive review. British Journal of Pharmacology, 181(7), 941-956. [Link]

  • Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26740-26759. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit. [Link]

  • Graphviz. (2015). Drawing graphs with dot. [Link]

  • Graphviz. (n.d.). DOT Language. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

  • Wu, S.-N., et al. (2023). Ion Channels as a Potential Target in Pharmaceutical Designs. International Journal of Molecular Sciences, 24(7), 6430. [Link]

  • Graphviz Tutorial. (2021, January 13). [Video]. YouTube. [Link]

  • Sittampalam, G. S., et al. (2009). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Assay and Drug Development Technologies, 7(5), 466-475. [Link]

  • University of California, Berkeley. (2013). Let's Draw a Graph: An Introduction with Graphviz. [Link]

  • El-Sayed, M. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(5), 826-869. [Link]

  • Hanna, I., et al. (2016). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 44(9), 1428-1437. [Link]

  • Kitabgi, P., et al. (1992). Effects of ion channel blockers and phorbol ester treatments on [3H]dopamine release and neurotensin facilitation of [3H]dopamine release from rat mesencephalic cells in primary culture. Journal of Neurochemistry, 58(4), 1294-1301. [Link]

  • A Quick Introduction to Graphviz. (2017, September 19). [Link]

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100701. [Link]

  • ResearchGate. (2025). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. [Link]

  • European Journal of Medicinal Chemistry. (2015). Bioactive Benzofuran derivatives: A review. [Link]

  • MDPI. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link]

  • Journal of Medicinal Chemistry. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. [Link]

  • ResearchGate. (2025). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. [Link]

  • PubMed. (2024). Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. [Link]

  • PubMed Central. (2024). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2-(5-bromobenzofuran-2-YL)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Ethyl 2-(5-bromobenzofuran-2-yl)acetate, a halogenated organic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

The disposal of any chemical waste must be approached with a thorough understanding of its intrinsic hazards and reactivity. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon the known hazards of structurally similar compounds, general principles for the disposal of halogenated organic substances, and regulatory frameworks established by agencies such as the U.S. Environmental Protection Agency (EPA).

Hazard Assessment and Chemical Profile

Structural Analogs and Presumed Hazards:

  • Ethyl (5-bromobenzofuran)-2-carboxylate: GHS data for this closely related compound indicate it is an irritant[1].

  • Ethyl 2-(5-bromopyrimidin-2-yl)acetate: This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[2].

  • Brominated Dibenzofurans: As a class of compounds, brominated dibenzofurans can exhibit significant toxicity. They are known to bind to the Ah receptor, similar to their chlorinated counterparts, and can lead to a range of adverse health effects[3].

Based on this information, it is prudent to handle this compound as a hazardous substance with the following potential hazards:

Potential Hazard GHS Classification (Presumed)
Acute Toxicity, OralHarmful if swallowed
Skin Corrosion/IrritationCauses skin irritation
Serious Eye Damage/IrritationCauses serious eye irritation
Specific Target Organ ToxicityMay cause respiratory irritation

Personal Protective Equipment (PPE) and Handling Precautions

Given the presumed hazards, stringent adherence to PPE protocols is mandatory when handling this compound for disposal.

  • Hand Protection: Wear nitrile or neoprene gloves. Always consult a chemical resistance chart to ensure the chosen glove material is appropriate for halogenated organic compounds and esters[4][5][6][7]. Double-gloving is recommended.

  • Eye Protection: Chemical safety goggles are essential. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A flame-resistant lab coat should be worn at all times. Ensure it is fully buttoned.

  • Respiratory Protection: All handling of the compound, especially when generating dust or aerosols, must be conducted in a certified chemical fume hood.

Segregation and Waste Collection: The Cornerstone of Safe Disposal

The cardinal rule for the disposal of halogenated organic compounds is strict segregation from all other waste streams. This is crucial for both safety and cost-effective disposal, as treatment methods for halogenated and non-halogenated waste differ significantly[8].

Step-by-Step Segregation Protocol:

  • Designate a Specific Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste." The container must be made of a material compatible with the chemical and should have a secure, vapor-tight lid[9].

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound." If other halogenated wastes are being collected in the same container, a comprehensive list of all components and their approximate percentages must be maintained on the label or an attached log sheet.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect solid this compound directly into the designated halogenated organic waste container.

    • Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should also be placed in this container.

    • Solutions: If the compound is in solution, the entire solution should be collected as halogenated liquid waste. Do not evaporate solvents in the fume hood as a means of disposal.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Waste Generation AssessHazards Assess Hazards (Presumed Irritant, Harmful) Start->AssessHazards SelectPPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) AssessHazards->SelectPPE SegregateWaste Segregate as Halogenated Organic Waste SelectPPE->SegregateWaste LabelContainer Label Container: 'Hazardous Waste' 'Halogenated Organic' SegregateWaste->LabelContainer Yes StoreSecurely Store in a Secure, Ventilated Area LabelContainer->StoreSecurely ContactEHS Contact Environmental Health & Safety (EHS) StoreSecurely->ContactEHS ProfessionalDisposal Arrange for Professional Disposal (Incineration) ContactEHS->ProfessionalDisposal

Sources

Personal protective equipment for handling Ethyl 2-(5-bromobenzofuran-2-YL)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Guide: Handling Ethyl 2-(5-bromobenzofuran-2-YL)acetate

This document provides essential safety and handling protocols for this compound, a key intermediate in pharmaceutical research and development. As a brominated heterocyclic compound, its unique reactivity demands a rigorous and informed approach to laboratory safety. This guide moves beyond mere compliance, offering a framework grounded in chemical principles to ensure the well-being of our researchers and the integrity of our work. The protocols herein are designed to be a self-validating system, explaining the causality behind each recommendation to build a culture of safety and scientific excellence.

Hazard Assessment: A Proactive Stance on Safety

Direct and comprehensive toxicological data for this compound is not extensively documented. Therefore, our safety assessment is predicated on a robust structure-activity relationship (SAR) analysis. We extrapolate the potential hazards from its core chemical motifs: the benzofuran ring, the bromine substituent, and the ethyl acetate group. The primary analogue for this assessment is Ethyl (5-bromobenzofuran)-2-carboxylate, which shares the core bromobenzofuran structure.

Based on this expert analysis, we anticipate the following hazards, aligned with the Globally Harmonized System (GHS).

Anticipated Hazard Classification Hazard Statement Rationale Based on Structural Analogs
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedAnalog data suggests potential toxicity upon ingestion[1][2].
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinBrominated organic compounds can be absorbed through the skin, and analogs show dermal toxicity[1].
Skin Irritation (Category 2)H315: Causes skin irritationBenzofuran derivatives and related compounds are known to be skin irritants[1][3][4].
Serious Eye Irritation (Category 2)H319: Causes serious eye irritationEster functional groups and heterocyclic compounds can be significant eye irritants[1][3][4][5].
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledInhalation of dust or aerosols could be harmful, a common risk with powdered organic reagents[1].
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritationFine powders or aerosols of organic compounds can irritate the respiratory tract[1][2][3].

This proactive hazard identification is the cornerstone of our safety protocol. It dictates the stringent need for engineering controls and the specific Personal Protective Equipment (PPE) outlined below.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not a checklist; it is a calculated defense against the specific hazards we have identified. Always use the following PPE when handling this compound in any form (solid or solution).

Body Area Required PPE Rationale and Best Practices
Eyes & Face Chemical Splash Goggles & Face ShieldRationale: The compound is anticipated to be a serious eye irritant[1][3][4]. Goggles provide a full seal against dust and splashes. A face shield is mandatory when handling larger quantities (>10g) or when there is a significant splash risk during dissolution or transfer. Best Practice: Do not wear contact lenses in the laboratory, as they can trap chemicals against the eye[6].
Hands Double Nitrile Gloves or Neoprene/Butyl GlovesRationale: Harmful skin contact and irritation are primary risks[1][3]. Best Practice: For incidental contact (e.g., weighing), double-gloving with standard nitrile gloves is required. For direct handling or immersion risk, heavy-duty neoprene or butyl rubber gloves should be worn[7]. Change gloves immediately upon any sign of contamination or tearing[7].
Body Chemical-Resistant Laboratory CoatRationale: Protects against incidental skin contact from spills and prevents contamination of personal clothing. Best Practice: The lab coat must be fully buttoned with sleeves rolled down. Ensure the material is appropriate for handling organic chemicals[7].
Respiratory NIOSH-Approved Respirator (if applicable)Rationale: The compound may cause respiratory irritation and could be harmful if inhaled[1][3]. Best Practice: All handling of the solid compound must be performed within a certified chemical fume hood to control airborne particles. If engineering controls are insufficient or unavailable, a NIOSH-approved respirator with an organic vapor/particulate cartridge is required.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a systematic workflow is critical for minimizing exposure and preventing accidents.

Step 1: Preparation and Pre-Handling
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Assemble Materials: Gather all necessary glassware, reagents, and spill containment materials before bringing the target compound into the hood.

  • Don PPE: Put on all required PPE as detailed in the table above. The lab coat should be donned first, followed by goggles, face shield (if needed), and finally, gloves.

Step 2: Handling the Solid Compound (Weighing & Transfer)
  • Perform in Fume Hood: Conduct all manipulations of the solid compound inside the fume hood to contain any dust.

  • Minimize Dust: Use a scoop or spatula to gently transfer the solid. Avoid pouring, which can create airborne dust.

  • Seal Promptly: Keep the container tightly sealed when not in use[5].

Step 3: Post-Handling and Decontamination
  • Clean Workspace: Decontaminate all surfaces within the fume hood that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Doff PPE Correctly: Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves[4][8].

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling p1 Verify Fume Hood p2 Assemble Materials p1->p2 p3 Don Full PPE p2->p3 h1 Weigh & Transfer Solid (Inside Hood) p3->h1 Begin Work d1 Decontaminate Workspace h1->d1 Work Complete d2 Doff PPE Correctly d1->d2 d3 Wash Hands Thoroughly d2->d3 G cluster_generation Waste Generation cluster_process Disposal Process w1 Contaminated Materials (Gloves, Solutions, etc.) s1 Segregate into Solid & Halogenated Liquid Streams w1->s1 Initiate Disposal s2 Use Designated, Labeled Hazardous Waste Containers s1->s2 s3 Store Securely in Satellite Accumulation Area s2->s3 s4 Schedule Pickup by EHS s3->s4

Caption: Hazardous Waste Disposal Workflow.

By integrating this expert guidance into your daily laboratory operations, you foster an environment where cutting-edge research and uncompromising safety coexist.

References

  • Sigma-Aldrich. (2025, August 25). Safety Data Sheet.
  • PubChem. Ethyl 2-(5-bromopyrimidin-2-yl)acetate.
  • Merck Millipore. Safety Data Sheet.
  • ICL Group. Bromine Safety Handbook.
  • ChemicalBook. (2025, July 5). Benzo[b]furan-3-ylacetic acid Safety Data Sheet.
  • BenchChem. Personal protective equipment for handling 4-Bromo-3-iodophenol.
  • Reddit r/chemhelp. (2025, June 15). Safety tips when handling bromine.
  • Penta Chemicals. (2024, July 8). Ethyl acetate Safety Data Sheet.
  • MDPI. Emission of Brominated Flame-Retarding Compounds from Polymeric Textile Materials.
  • ChemicalBook. (2025, July 24). Ethyl(5-bromobenzofuran)-2-carboxylate.
  • PubChem. Ethyl (5-bromobenzofuran)-2-carboxylate.
  • University of Colorado Boulder, Organic Chemistry. Protective Gear.
  • BLD Pharmatech. Safety Data Sheet.
  • Sigma-Aldrich. Ethyl 5-bromobenzofuran-2-carboxylate.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(5-bromobenzofuran-2-YL)acetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(5-bromobenzofuran-2-YL)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.